3-Methylphenylthioethanol
Description
The exact mass of the compound 2-m-Tolylsulfanyl-ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methylphenylthioethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylphenylthioethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSMQZPIQCALIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374991 | |
| Record name | 2-m-Tolylsulfanyl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4030-45-9 | |
| Record name | 2-m-Tolylsulfanyl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4030-45-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 3-Methylphenylthioethanol
Abstract: This technical guide provides a comprehensive overview of 3-Methylphenylthioethanol, identified as 2-((3-methylphenyl)thio)ethanol (CAS No. 4030-45-9). The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the molecule's chemical structure, physicochemical properties, synthesis methodologies, reactivity, and spectroscopic signatures. Furthermore, it discusses safety protocols and explores the potential applications of this bifunctional molecule as a versatile building block in medicinal chemistry and materials science.
Introduction and Scope
3-Methylphenylthioethanol, systematically named 2-((3-methylphenyl)thio)ethanol, is an organic compound featuring a trifecta of key functional groups: a meta-substituted tolyl group, a thioether linkage, and a primary alcohol. This unique combination imparts a versatile reactivity profile, making it a molecule of interest for introducing the m-tolylthio moiety into more complex structures. While not as extensively documented as some commodity chemicals, its structural attributes position it as a valuable intermediate in targeted organic synthesis, particularly in the realms of pharmaceutical and specialty chemical development.
This guide aims to consolidate the available technical information and provide expert-driven insights into the causality behind its chemical behavior and potential utility. We will explore its fundamental properties, outline a logical synthetic approach, predict its spectroscopic characteristics for identification and quality control, and discuss necessary safety precautions for its handling.
Chemical Structure and Identification
The definitive structure of 3-Methylphenylthioethanol is 2-((3-methylphenyl)thio)ethanol. The CAS number for this compound is 4030-45-9.
Diagram 1: Chemical Structure of 2-((3-methylphenyl)thio)ethanol
Caption: Structure of 2-((3-methylphenyl)thio)ethanol.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 4030-45-9 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₉H₁₂OS | Santa Cruz Biotechnology[1] |
| Molecular Weight | 168.26 g/mol | Santa Cruz Biotechnology[1] |
| IUPAC Name | 2-((3-methylphenyl)thio)ethanol | |
| Common Synonyms | 3-Methylphenylthioethanol, 2-(m-Tolylthio)ethanol |
Physicochemical Properties
Experimental data for 2-((3-methylphenyl)thio)ethanol is not widely published. The properties in Table 2 are based on data from analogous compounds and predictive models, which are invaluable for experimental design. For instance, the properties of 2-(ethylthio)ethanol (CAS 110-77-0) and 2-(3-Methylphenyl)ethanol (CAS 1875-89-4) provide a reasonable basis for estimation.[2][3]
Table 2: Physicochemical Properties
| Property | Estimated Value / Observation | Rationale / Analogous Compound Data |
| Appearance | Colorless to pale yellow liquid | Typical for aryl thioethers. |
| Boiling Point | > 200 °C at 760 mmHg | Higher than 2-(3-Methylphenyl)ethanol (243 °C) due to the heavier sulfur atom and potential for H-bonding.[2] |
| Density | ~1.0-1.1 g/mL at 25 °C | Similar to related aromatic and thioether compounds. e.g., 2-(ethylthio)ethanol is 1.0166 g/mL.[2] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, ethanol, acetone). Low solubility in water. | The hydrophobic aromatic ring and thioether group dominate over the hydrophilic alcohol group. |
| Refractive Index | ~1.5 - 1.6 | Aromatic compounds typically have a high refractive index. |
Synthesis and Reactivity
Synthetic Pathway
The most logical and field-proven approach for synthesizing 2-((3-methylphenyl)thio)ethanol is via a nucleophilic substitution reaction, a variant of the Williamson ether synthesis tailored for thioethers. This pathway involves the reaction of 3-methylbenzenethiol (m-thiocresol) with a 2-carbon electrophile bearing a hydroxyl group. The primary choice of electrophile is 2-chloroethanol due to its commercial availability and appropriate reactivity.
The causality of this choice is rooted in the high nucleophilicity of the thiolate anion, which is readily formed by deprotonating m-thiocresol with a suitable base. The thiolate then attacks the carbon atom bearing the chlorine in 2-chloroethanol, displacing the chloride ion in a classic SN2 reaction.
Diagram 2: Synthetic Workflow via SN2 Reaction
Caption: General workflow for the synthesis of 2-((3-methylphenyl)thio)ethanol.
Experimental Protocol: Synthesis of 2-((3-methylphenyl)thio)ethanol
This protocol is a representative method based on established chemical principles for thioether synthesis.[4][5]
-
Deprotonation: To a stirred solution of 3-methylbenzenethiol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium or potassium m-tolylthiolate salt.
-
Nucleophilic Substitution: Add 2-chloroethanol (1.2 eq) to the reaction mixture. Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane. The purpose of the aqueous workup is to remove inorganic salts and any remaining water-soluble reagents.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or silica gel column chromatography to yield the final product.
Reactivity Profile
The reactivity of 2-((3-methylphenyl)thio)ethanol is governed by its three functional groups:
-
Thioether (-S-): The sulfur atom is susceptible to oxidation. Mild oxidizing agents (e.g., H₂O₂) will convert it to the corresponding sulfoxide, while stronger agents (e.g., m-CPBA) will yield the sulfone. This provides a handle for modulating the electronic and steric properties of the molecule.
-
Primary Alcohol (-OH): The hydroxyl group can undergo standard alcohol reactions. It can be esterified with carboxylic acids or acyl chlorides, converted to an ether, or oxidized to an aldehyde (using PCC or Swern oxidation) or a carboxylic acid (using stronger oxidants like KMnO₄ or Jones reagent).
-
Aromatic Ring: The tolyl group can undergo electrophilic aromatic substitution. The methyl group is an ortho-, para-director and the thioether group is also an ortho-, para-director. Their combined influence will direct incoming electrophiles primarily to the positions ortho and para to the methyl and thioether groups, though steric hindrance will play a significant role.
Spectroscopic Analysis for Structural Elucidation
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | ~7.0-7.3 ppm: Multiplet, 4H (aromatic protons).~3.7 ppm: Triplet, 2H (-CH₂-OH). Protons are deshielded by the adjacent oxygen.[7]~3.1 ppm: Triplet, 2H (-S-CH₂-). Protons are deshielded by the adjacent sulfur.~2.3 ppm: Singlet, 3H (aromatic -CH₃).Variable (broad singlet): 1H (-OH). Position and shape depend on concentration and solvent.[1] |
| ¹³C NMR | ~120-140 ppm: Multiple signals (aromatic carbons).~60 ppm: Signal for -CH₂-OH carbon.~35 ppm: Signal for -S-CH₂- carbon.~21 ppm: Signal for aromatic -CH₃ carbon. |
| IR Spectroscopy | ~3300-3400 cm⁻¹: Strong, broad peak (O-H stretch of the alcohol).[8][10]~3000-3100 cm⁻¹: Medium peaks (aromatic C-H stretch).~2850-2960 cm⁻¹: Medium peaks (aliphatic C-H stretch).~1600 & ~1475 cm⁻¹: Sharp, medium peaks (C=C aromatic ring stretches).~1050-1150 cm⁻¹: Strong peak (C-O stretch of the primary alcohol).[10]~650-750 cm⁻¹: Peak corresponding to C-S stretch (often weak). |
| Mass Spectrometry (EI) | m/z 168: Molecular ion (M⁺).m/z 137: Loss of -CH₂OH (M - 31), a common fragmentation for primary alcohols.[11]m/z 123: Loss of -CH₂CH₂OH (M - 45), due to cleavage of the S-C bond.m/z 105: Toluene fragment after further fragmentation.m/z 91: Tropylium ion, characteristic of toluene-containing compounds. |
Safety and Handling
Based on available Safety Data Sheets (SDS), 3-Methylphenylthioethanol must be handled with appropriate care in a laboratory setting.[6]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.
Applications and Relevance in Research
The utility of 2-((3-methylphenyl)thio)ethanol in drug development and materials science stems from its identity as a bifunctional building block.
-
Medicinal Chemistry: The thiol and thioether moieties are critical functional groups in a number of approved drugs.[12][13] This compound allows for the introduction of the m-tolylthio group, which can serve as a bioisostere for other aromatic systems or provide a specific vector for receptor binding. The terminal hydroxyl group serves as a convenient attachment point for further chemical modification, enabling its incorporation into larger, more complex molecules through ester or ether linkages. This is particularly relevant in structure-activity relationship (SAR) studies where systematic modification of a lead compound is required.[14]
-
Organic Synthesis: As a functionalized thioanisole derivative, it can be used in the synthesis of specialty polymers, ligands for catalysis, or as an intermediate in multi-step synthetic sequences. The ability to selectively react at either the sulfur or oxygen center provides significant synthetic flexibility.
Conclusion
3-Methylphenylthioethanol (2-((3-methylphenyl)thio)ethanol) is a versatile, yet under-documented, chemical intermediate. Its structure, combining an aromatic ring with both a thioether and a primary alcohol, offers a rich landscape for chemical transformations. This guide has provided a framework for its synthesis, predicted its key analytical signatures, summarized critical safety information, and contextualized its potential applications. For the research scientist, this molecule represents a valuable tool for the strategic introduction of the m-tolylthioethyl group in the design and synthesis of novel chemical entities.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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NIST/EPA/NIH Mass Spectral Library. In NIST Chemistry WebBook.
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University of Calgary. Typical C-13 NMR Chemical shifts.
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University of Colorado Boulder. Table of Characteristic IR Absorptions.
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Chemistry LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols.
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Tardi, P. G., & Oliver, A. G. (2021). Medicinal Thiols: Current Status and New Perspectives. Molecules, 26(2), 436.
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Wang, Y., et al. (2014). Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors. Bioorganic & Medicinal Chemistry, 22(2), 692-702.
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J&K Scientific. 2-(3-Methylphenyl)ethanol | 1875-89-4.
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Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols.
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An, Y., et al. (2020). Identification of Promising Alternative Mono-Alcohol Fuel Blend Components for Spark Ignition Engines. Energies, 13(8), 1955.
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Pitsevich, G. A., et al. (2014). Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers in B3LYP/сс-pVQZ Approximation (Stretch С-Н Vibrations). Semantic Scholar.
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NIST. 1-(2-Methylphenyl)ethanol. In NIST Chemistry WebBook.
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Chemsrc. Ethanol,2-[(triphenylmethyl)thio]-.
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Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides.
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Publisso. 2-Chloroethanol.
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Synthesis of 2-(m-tolylthio)ethanol: A Technical Guide for Chemical Professionals
Introduction: The Strategic Value of a Bifunctional Intermediate
2-(m-tolylthio)ethanol, a member of the β-hydroxy thioether family, is a versatile bifunctional molecule of significant interest in synthetic chemistry. Possessing both a nucleophilic hydroxyl group and a thioether linkage, it serves as a valuable building block for the construction of more complex chemical architectures. Its structure is foundational for developing novel pharmaceutical agents, agrochemicals, and specialty polymers where the introduction of a flexible tolylthio-ethyl moiety is desired. This guide provides an in-depth exploration of the primary synthetic pathways to 2-(m-tolylthio)ethanol, focusing on the underlying chemical principles, practical execution, and comparative analysis to empower researchers in making informed strategic decisions in the laboratory and during scale-up.
Pathway I: Base-Catalyzed Ring-Opening of Ethylene Oxide
The most direct and atom-economical route to 2-(m-tolylthio)ethanol is the nucleophilic ring-opening of ethylene oxide with 3-methylbenzenethiol (m-thiocresol). This reaction proceeds via a base-catalyzed SN2 mechanism.
Mechanistic Rationale
The core principle of this pathway is the enhancement of the thiol's nucleophilicity. The thiol proton of m-thiocresol is weakly acidic. In the presence of a base, it is deprotonated to form the corresponding m-toluenethiolate anion. This thiolate is a significantly more potent nucleophile than the neutral thiol, enabling an efficient backside attack on one of the electrophilic carbons of the strained ethylene oxide ring. The result is the opening of the epoxide and the formation of an intermediate alkoxide, which is subsequently protonated during aqueous workup to yield the final 2-(m-tolylthio)ethanol product.
Controlling the reaction temperature is critical. The ring-opening of ethylene oxide is a highly exothermic process, and without proper thermal management, the reaction can accelerate uncontrollably, leading to the formation of polymeric byproducts and creating a significant safety hazard.[1]
Sources
An In-depth Technical Guide to 3-Methylphenylthioethanol (CAS 4030-45-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylphenylthioethanol, registered under CAS number 4030-45-9, is a unique chemical entity characterized by a tolyl group linked via a sulfur bridge to an ethanol moiety.[1][2] Its structure combines the aromatic properties of the tolyl ring with the reactivity of a primary alcohol and a thioether linkage, making it a compound of interest for various applications in chemical synthesis and potentially in the development of novel therapeutic agents. The presence of the sulfur atom and the hydroxyl group offers multiple sites for chemical modification, opening avenues for the creation of diverse derivatives. This guide provides a comprehensive overview of the available experimental data and methodologies relevant to 3-Methylphenylthioethanol, offering insights for its synthesis, characterization, and potential exploration in biological contexts.
Physicochemical Properties
A summary of the fundamental physicochemical properties of 3-Methylphenylthioethanol is presented in Table 1.
Table 1: Physicochemical Properties of 3-Methylphenylthioethanol
| Property | Value | Source |
| CAS Number | 4030-45-9 | [1][2] |
| Molecular Formula | C₉H₁₂OS | [1][2] |
| Molecular Weight | 168.26 g/mol | [1][2] |
| Alternate Name | 2-(m-Tolylthio)ethanol | [3][4] |
Synthesis of 3-Methylphenylthioethanol
Proposed Synthetic Workflow
Sources
Physical and chemical characteristics of 3-Methylphenylthioethanol
Introduction
3-Methylphenylthioethanol, also known by its IUPAC name 2-(m-tolylthio)ethanol, is a bifunctional organic molecule featuring a hydroxyl group and a thioether linkage to a substituted aromatic ring. Its unique structure makes it a valuable intermediate and building block in synthetic organic chemistry. The presence of two distinct reactive sites—the nucleophilic sulfur atom and the versatile hydroxyl group—allows for a wide range of chemical transformations, positioning it as a scaffold of interest for researchers in medicinal chemistry, agrochemical synthesis, and materials science.
This guide provides a comprehensive technical overview for professionals engaged in research and development. It moves beyond a simple recitation of data to explain the underlying chemical principles that govern the compound's properties, characterization, and reactivity. Where specific experimental data is not publicly available, we provide scientifically grounded predictions based on established principles and analysis of analogous structures to empower researchers in their synthetic and analytical endeavors.
Caption: Logical flow of the technical guide.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research.
-
IUPAC Name: 2-(m-tolylthio)ethanol
-
Synonyms: 3-Methylphenylthioethanol, 2-(3-methylphenylthio)ethanol
-
Chemical Structure:
-
Molecular Formula: C₉H₁₂OS
-
Molecular Weight: 168.26 g/mol
-
CAS Number: 4030-45-9
Table 1: Physicochemical Data
Specific experimental data for 3-methylphenylthioethanol is limited in publicly accessible literature. The following table includes known identifiers and estimated properties based on structurally related compounds, such as the isomeric 2-(p-tolylthio)ethanol and the simpler 2-(methylthio)ethanol.[1][2][3][4][5][6] Such estimations are critical for planning experiments, including purification and reaction setup.
| Property | Value / Predicted Value | Rationale / Source |
| Appearance | Colorless to pale yellow liquid | Based on common appearance of thioethers and alcohols. |
| Boiling Point | ~145-150 °C at 10 mmHg (Predicted) | Expected to be similar to its structural isomer, 2-(p-tolylthio)ethanol, with slight variations due to dipole moment differences. Data for 2-(methylthio)ethanol is 169-171 °C at 760 mmHg.[1][2][4][5] |
| Density | ~1.1 g/mL (Predicted) | Aromatic thioethers are typically denser than water. The density of 2-(methylthio)ethanol is ~1.06 g/mL.[2][4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone, chloroform) | The hydrophobic aromatic ring and thioether group dominate, while the hydroxyl group provides some polarity. This profile is typical for molecules of this type.[1] |
| Refractive Index | ~1.57-1.58 (Predicted) | Based on values for similar aromatic sulfur compounds. The refractive index for 2-(methylthio)ethanol is ~1.493.[2][4] |
Predicted Spectroscopic Profile for Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is the most powerful tool for confirming the precise arrangement of protons in the molecule. The spectrum in a solvent like CDCl₃ is predicted to show five distinct signals.
-
Aromatic Protons (4H): Expected in the range of δ 7.0–7.3 ppm . Due to the meta-substitution, these protons will appear as a complex multiplet.
-
Hydroxyl Proton (1H): A broad singlet expected between δ 1.5–3.0 ppm . Its chemical shift is highly dependent on concentration, temperature, and solvent. This peak will disappear upon shaking the sample with D₂O.[8]
-
Methylene Protons adjacent to Oxygen (-CH₂-O): A triplet expected around δ 3.8 ppm . The signal is deshielded by the adjacent electronegative oxygen atom and is split by the two protons on the sulfur-adjacent methylene group (n+1 rule, 2+1=3).
-
Methylene Protons adjacent to Sulfur (-S-CH₂-): A triplet expected around δ 3.1 ppm . This signal is less deshielded than the other methylene group and is split by the two protons on the oxygen-adjacent methylene group (n+1 rule, 2+1=3).
-
Methyl Protons (-CH₃): A sharp singlet expected around δ 2.3 ppm . As there are no adjacent protons, this signal will not be split.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments. Eight distinct signals are predicted.
-
Aromatic Carbons (6C): Four signals expected in the δ 125–140 ppm range. The carbon attached to the sulfur (C-S) and the carbon attached to the methyl group (C-CH₃) will be distinct from the other four CH carbons in the ring.
-
Methylene Carbon adjacent to Oxygen (C-O): Expected around δ 60–65 ppm .[9]
-
Methylene Carbon adjacent to Sulfur (S-C): Expected around δ 35–40 ppm .
-
Methyl Carbon (-CH₃): Expected around δ 20–22 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
O-H Stretch: A strong, broad absorption band in the region of 3500–3200 cm⁻¹ .[7][10] The broadness is due to intermolecular hydrogen bonding.
-
Aromatic C-H Stretch: Medium to weak absorptions just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Medium to strong absorptions just below 3000 cm⁻¹ (from the -CH₂- and -CH₃ groups).
-
Aromatic C=C Bending: Sharp, medium absorptions in the 1600–1450 cm⁻¹ region.
-
C-O Stretch: A strong, distinct absorption in the region of 1260–1050 cm⁻¹ .[7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a structural fingerprint.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 168 .
-
Key Fragmentation Pathways: Alpha cleavage (cleavage of bonds adjacent to the heteroatoms) is a dominant fragmentation mechanism for both alcohols and thioethers.
Caption: Predicted major fragmentation pathways.
Recommended Synthesis Protocol
The most direct and reliable method for synthesizing 3-Methylphenylthioethanol is via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This involves the reaction of the sodium salt of m-thiocresol (3-methylthiophenol) with a 2-carbon electrophile such as 2-chloroethanol. The thiolate is a potent nucleophile, ensuring an efficient reaction.
Protocol: Synthesis of 2-(m-tolylthio)ethanol
Causality: This protocol is designed for high yield and purity. The use of sodium hydride creates the thiolate in situ, which is a much stronger nucleophile than the neutral thiol. Anhydrous THF is used as a solvent to prevent quenching the base. The reaction is initially run at 0 °C to control the exothermic deprotonation, then warmed to drive the substitution reaction to completion.
Materials and Equipment:
-
m-Thiocresol (3-methylthiophenol)
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Chloroethanol
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, condenser
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to a three-necked round-bottom flask containing anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Thiolate Formation: Dissolve m-thiocresol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via a dropping funnel over 30 minutes. Rationale: Slow addition controls the rate of hydrogen gas evolution.
-
Reaction Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium thiolate.
-
Nucleophilic Substitution: Cool the mixture back to 0 °C and add 2-chloroethanol (1.2 equivalents) dropwise. Once the addition is complete, fit the flask with a condenser and heat the reaction mixture to reflux (approx. 66 °C) for 4-6 hours. Rationale: Heating provides the activation energy needed for the SN2 reaction to proceed efficiently.
-
Workup: Cool the reaction to room temperature and cautiously quench it by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Caption: Workflow for the synthesis of 3-Methylphenylthioethanol.
Chemical Reactivity and Potential Applications
The synthetic utility of 3-Methylphenylthioethanol stems from the orthogonal reactivity of its two functional groups.
-
Reactions at the Hydroxyl Group: The primary alcohol can undergo a host of classical transformations.
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer conditions) to form esters.
-
Etherification: Deprotonation followed by reaction with an alkyl halide (Williamson ether synthesis) to form ethers.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using reagents like PCC or Jones reagent, respectively.
-
Conversion to a Leaving Group: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine converts the hydroxyl into an excellent leaving group (tosylate or mesylate), facilitating subsequent nucleophilic substitution reactions.
-
-
Reactions at the Thioether Group: The sulfur atom is nucleophilic and can be oxidized.
-
Oxidation: Selective oxidation with reagents like hydrogen peroxide or m-CPBA can yield the corresponding sulfoxide or, with stronger conditions, the sulfone. These oxidized derivatives have significantly different electronic and solubility properties, a strategy often used in drug development to modulate a molecule's characteristics.
-
-
Potential Applications:
-
Drug Discovery Scaffold: This molecule serves as an excellent starting point for creating libraries of related compounds for biological screening. By modifying the hydroxyl and thioether groups, researchers can rapidly generate diverse structures to explore structure-activity relationships (SAR).
-
Intermediate for Target Synthesis: It can be used as a key building block in the multi-step synthesis of complex active pharmaceutical ingredients (APIs) or agrochemicals where a tolylthioethyl moiety is required.
-
Materials Science: Thioether-containing molecules can have applications in polymer science and as ligands for metal catalysts.
-
Safety, Handling, and Storage
Disclaimer: No specific safety data sheet (SDS) for CAS 4030-45-9 was available in the searched databases. The following information is synthesized from safety data for structurally analogous compounds, such as 2-(methylthio)ethanol and 2-(ethylthio)ethanol, and should be treated as essential guidance.[11][12][13][14][15] A full risk assessment must be performed before handling this chemical.
-
Primary Hazards:
-
Combustibility: Expected to be a combustible liquid with a flash point likely in the range of 70-100 °C.[11] Keep away from heat, sparks, and open flames.
-
Irritation: May cause skin and eye irritation upon contact.[16] Severe eye damage has been noted for similar compounds.[13][14]
-
Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.[12]
-
Stench: Like many organosulfur compounds, it is expected to have a strong, unpleasant odor ("stench").[11][13] All handling should be performed in a well-ventilated fume hood.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: Not typically required if handled properly in a fume hood.
-
-
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
Keep containers tightly closed.
-
Store away from sources of ignition.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][13]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[12]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[12]
-
References
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PubChem. (n.d.). 2-(Methylthio)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry Behind 2-(Methylthio)ethanol: Synthesis and Properties. Retrieved from [Link]
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PubChem. (n.d.). 2-(Ethylthio)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). 2-(Methylthio)ethanol. Retrieved from [Link]
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FooDB. (2010). Showing Compound 2-(Methylthio)ethanol (FDB009868). Retrieved from [Link]
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ChemBK. (n.d.). 2-(Ethylthio)ethanol. Retrieved from [Link]
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TCI America. (2024). 2-(Ethylthio)ethanol SDS. SDS Manager. Retrieved from [Link]
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DTIC. (2008). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Defense Technical Information Center. Retrieved from [Link]
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NIST. (n.d.). Ethanol, 2-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-(methyl thio) ethanol. Retrieved from [Link]
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University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(Butylthio)ethanol. Retrieved from [Link]
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Yeast Metabolome Database. (n.d.). 2-Methylthio-ethanol (YMDB01590). Retrieved from [Link]
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PubChem. (n.d.). 2-(o-Toluidino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2009). Mass spectra and fragmentation diagram of secondary/secondary α-ketols. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of ethanol from aryl methyl ether/lignin, CO2 and H2. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis. Retrieved from [Link]
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Semantic Scholar. (n.d.). Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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YouTube. (2015). Draw the NMR Spectrum of ethanol. Retrieved from [Link]
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YouTube. (2020). Getting started with interpreting IR spectra. Retrieved from [Link]
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CP Lab Safety. (n.d.). 2-(p-Tolylthio)ethanol, 99% Purity, C9H12OS, 25 grams. Retrieved from [Link]
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PubMed. (1992). Context-drug pairings enhance tolerance to ethanol-induced disruption of operant responding. Retrieved from [Link]
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Global Market Insights. (2022). 4 major applications impacting the future of 2-phenylethanol industry. Retrieved from [Link]
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Unlocking the Potential of 3-Methylphenylthioethanol: A Research and Development Roadmap
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals Core Objective: To provide a comprehensive technical guide outlining potential research and application areas for 3-Methylphenylthioethanol, grounded in established scientific principles and methodologies. This document serves as a strategic blueprint for initiating and advancing the study of this novel chemical entity.
Preamble: The Case for a New Thioether
In the landscape of drug discovery and materials science, the introduction of novel molecular scaffolds is a critical driver of innovation. 3-Methylphenylthioethanol (CAS: 4030-45-9)[1], a compound featuring a substituted aromatic ring linked to an ethanol group via a thioether bridge, represents such an opportunity. While specific literature on this molecule is sparse, its structural components are hallmarks of numerous biologically active agents and functional materials. The thioether moiety, in particular, is a privileged functional group in medicinal chemistry, known for its role in antioxidant defense, metal chelation, and as a key pharmacophore in a range of therapeutics.[2][3][4] This guide delineates a multi-pronged research strategy to systematically explore and exploit the scientific potential of 3-Methylphenylthioethanol.
Part 1: Foundational Synthesis and Chemical Space Exploration
The initial and most critical step in evaluating any new chemical entity is establishing a robust and scalable synthetic route. This ensures a consistent supply of high-purity material for all subsequent biological and chemical investigations.
Proposed Synthetic Strategy: Nucleophilic Thiol-Alkylation
The most direct and logical approach to synthesizing 3-Methylphenylthioethanol is via a Williamson ether synthesis analogue, reacting the nucleophilic sulfur of 3-methylthiophenol with a suitable 2-carbon electrophile.
Causality of Experimental Design: The choice of 3-methylthiophenol as the starting material is dictated by the target structure. The thiol proton is acidic and can be readily removed by a suitable base to generate a potent thiolate nucleophile. 2-Chloroethanol or 2-bromoethanol are selected as the electrophilic partners due to their commercial availability and the good leaving group ability of the halide, which is essential for an efficient Sₙ2 reaction.
Experimental Protocol: Optimized Synthesis of 3-Methylphenylthioethanol
-
Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 3-methylthiophenol (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF).
-
Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0°C. Rationale: Using a strong, non-nucleophilic base ensures complete and rapid formation of the thiolate without competing side reactions.
-
Nucleophilic Attack: Slowly add 2-chloroethanol (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the reaction's progress via Thin-Layer Chromatography (TLC) until the starting thiol is consumed.
-
Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil using flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram 1: Synthetic Workflow for 3-Methylphenylthioethanol
Caption: A step-by-step workflow for the synthesis, purification, and characterization of 3-Methylphenylthioethanol.
Part 2: Biological Potential – A Tiered Screening Cascade
The structural motifs of 3-Methylphenylthioethanol are suggestive of diverse biological activities. Thiophene and other sulfur-containing heterocycles are present in numerous FDA-approved drugs, exhibiting properties ranging from anticancer to antimicrobial.[3][4] A logical, tiered screening approach is essential to efficiently identify and validate any therapeutic potential.
Tier 1: Broad-Spectrum Bioactivity Screening
The initial phase should cast a wide net to detect any significant biological effects.
-
Antiproliferative/Cytotoxic Activity: The compound should be evaluated against a panel of human cancer cell lines, such as those from the NCI-60 panel. This provides a broad overview of potential anticancer efficacy and reveals any cancer-type selectivity. Studies have shown that related organosulfur and organoselenium compounds can exhibit potent antiproliferative activity, sometimes in the nanomolar range.[5]
-
Antimicrobial Activity: Screen against a representative panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). Thiazole derivatives, which are structurally related, are known to possess antimicrobial properties.[6]
Table 1: Proposed Tier 1 Screening Panel
| Assay Type | Target Organisms/Cells | Primary Endpoint |
| Antiproliferative | MCF-7 (Breast), A549 (Lung), HCT116 (Colon) | GI₅₀ (Growth Inhibition 50%) |
| Antibacterial | S. aureus, E. coli, P. aeruginosa | MIC (Minimum Inhibitory Concentration) |
| Antifungal | C. albicans, A. fumigatus | MIC (Minimum Inhibitory Concentration) |
| Antioxidant | DPPH Radical Scavenging Assay | IC₅₀ (Inhibitory Concentration 50%) |
Tier 2: Target-Based and Mechanistic Follow-up
If significant activity is observed in Tier 1, the subsequent research must focus on identifying the molecular target and mechanism of action.
-
If Anticancer Activity is Detected: Investigate the compound's effect on cell cycle progression (via flow cytometry) and its ability to induce apoptosis (e.g., via Annexin V staining).[5] Probe its impact on key cancer-related signaling pathways, such as MAPK/ERK and PI3K/Akt, using Western blot analysis.
-
If Antimicrobial Activity is Detected: Perform time-kill kinetic studies to determine if the effect is bactericidal or bacteriostatic. Investigate the mechanism, such as cell wall disruption, protein synthesis inhibition, or DNA damage.
Diagram 2: Tiered Biological Screening Funnel
Caption: A logical funnel approach from broad screening to a specific lead candidate.
Part 3: Advanced Research and Application Verticals
Beyond its potential as a therapeutic agent, the chemical structure of 3-Methylphenylthioethanol lends itself to exploration in other advanced fields.
Materials Science and Polymer Chemistry
The thioether linkage can be oxidized to sulfoxide and sulfone, providing a method to tune the electronic properties and polarity of materials. This makes it a candidate for:
-
Conducting Polymers: 3-Alkylthiophenes are precursors to conducting polymers.[7] The thioethanol side chain could be used to modify solubility and processing characteristics.
-
Ligands in Catalysis: The soft sulfur atom can coordinate with heavy metals, making it a potential ligand for homogeneous catalysis.
Agrochemicals
Many commercial fungicides and herbicides contain sulfur-based heterocyclic cores.[4][6] The biological activity identified in Tier 1 screening could be translated to an agrochemical context, investigating its potential as a novel pesticide or plant growth regulator.[6]
Diagram 3: Interdisciplinary Research Opportunities
Caption: Potential interdisciplinary applications stemming from the core molecular structure.
Conclusion
3-Methylphenylthioethanol stands as a promising yet uncharacterized molecule. Its synthesis is straightforward, and its structural components strongly suggest a high probability of discovering novel biological or material properties. The systematic, multi-tiered research roadmap detailed in this guide—from optimized synthesis through broad and targeted biological screening to exploration in advanced applications—provides a robust framework for any research team aiming to pioneer the study of this compound. The key to unlocking its potential lies in a rigorous, evidence-based, and interdisciplinary approach.
References
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Medicinal Thiols: Current Status and New Perspectives. National Institutes of Health (NIH), PMC.[Link]
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The Crucial Role of Thiophene Intermediates in Drug Discovery. Pharmaffiliates.[Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH).[Link]
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Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed.[Link]
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Synthesis and antiproliferative activity of novel symmetrical alkylthio- and alkylseleno-imidocarbamates. PubMed.[Link]
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A new facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. PubMed.[Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.[Link]
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The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. PubMed Central.[Link]
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Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health (NIH).[Link]
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3-Methylthiophene | C5H6S | CID 12024. PubChem.[Link]
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3-(Methylthio)thiophene | C5H6S2 | CID 519806. PubChem.[Link]
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Phenolic Compounds and Biological Activity of Selected Mentha Species. MDPI.[Link]
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Determination of Volatile Compounds of Mentha piperita and Lavandula multifida and Investigation of Their Antibacterial, Antioxidant, and Antidiabetic Properties. ScienceOpen.[Link]
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Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.[Link]
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Spectroscopic Data of 3-Methylphenylthioethanol: A Technical Guide
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Methylphenylthioethanol, also known as 2-((3-methylphenyl)thio)ethan-1-ol. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous molecules to predict and interpret its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive theoretical framework for the characterization of this and similar arylthioethanol compounds.
Introduction: The Structural Significance of 3-Methylphenylthioethanol
3-Methylphenylthioethanol belongs to the class of arylthioethanols, a group of compounds with significant potential in organic synthesis and medicinal chemistry. The presence of a flexible thioether linkage, a hydroxyl functional group, and a substituted aromatic ring makes them valuable synthons for the construction of more complex molecules. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the purity and identity of these compounds in any research and development pipeline.
This guide will systematically deconstruct the expected spectroscopic signature of 3-Methylphenylthioethanol, providing a robust predictive analysis grounded in fundamental principles and comparative data from related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of the atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 3-Methylphenylthioethanol is expected to exhibit distinct signals corresponding to the aromatic, methylene, methyl, and hydroxyl protons. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effect of the sulfur atom and the aromatic ring.
Table 1: Predicted ¹H NMR Data for 3-Methylphenylthioethanol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality of Chemical Shift and Multiplicity |
| Ar-H | 7.0 - 7.3 | Multiplet | 4H | The protons on the aromatic ring will appear in the typical downfield region. The substitution pattern will lead to a complex multiplet. |
| -CH₂-OH | 3.7 - 3.9 | Triplet | 2H | The methylene group attached to the hydroxyl group is deshielded by the electronegative oxygen, shifting it downfield. It will appear as a triplet due to coupling with the adjacent -S-CH₂- group. |
| -S-CH₂- | 3.0 - 3.2 | Triplet | 2H | This methylene group is deshielded by the adjacent sulfur atom, though to a lesser extent than the hydroxyl-bearing methylene. It will be a triplet due to coupling with the -CH₂-OH protons. |
| Ar-CH₃ | 2.3 - 2.4 | Singlet | 3H | The methyl group on the aromatic ring will appear as a singlet in the upfield region characteristic of alkyl substituents on a benzene ring. |
| -OH | Variable (typically 1.5 - 3.0) | Singlet (broad) | 1H | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with D₂O. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Methylphenylthioethanol in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: The spectrum would be acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Standard acquisition parameters would be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data for 3-Methylphenylthioethanol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C -S (Aromatic) | 135 - 140 | The aromatic carbon directly attached to the sulfur atom is expected to be in this region. |
| Ar-C H | 125 - 130 | The other aromatic carbons will resonate in the typical range for a substituted benzene ring. |
| -C H₂-OH | 60 - 65 | The carbon attached to the electronegative oxygen atom is significantly deshielded, resulting in a downfield shift. |
| -S-C H₂- | 35 - 40 | The carbon adjacent to the sulfur atom is also deshielded, but to a lesser extent than the one bonded to oxygen. |
| Ar-C H₃ | 20 - 25 | The methyl carbon on the aromatic ring will appear in the upfield aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted Key IR Absorption Bands for 3-Methylphenylthioethanol
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Significance |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | The broadness of this peak is due to hydrogen bonding and is a clear indicator of the hydroxyl group. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponds to the C-H bonds of the methylene and methyl groups. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | These absorptions are characteristic of the benzene ring. |
| C-O Stretch (Alcohol) | 1000 - 1260 | Strong | A strong band in this region is indicative of the C-O single bond in the alcohol. |
| C-S Stretch | 600 - 800 | Weak to Medium | The C-S stretching vibration is typically weak and can be difficult to assign definitively. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: A small amount of the neat liquid sample of 3-Methylphenylthioethanol would be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the standard mid-IR range (4000 - 400 cm⁻¹). A background spectrum of the clean salt plates would be taken first and subtracted from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Predicted Mass Spectrum
For 3-Methylphenylthioethanol (C₉H₁₂OS), the molecular weight is 168.26 g/mol .
-
Molecular Ion Peak (M⁺): An ion peak at m/z = 168 is expected, corresponding to the intact molecule with one electron removed. The intensity of this peak may vary. An M+2 peak of approximately 4% relative to the M+ peak would be expected due to the natural abundance of the ³⁴S isotope.
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Cleavage of the C-C bond between the two methylene groups is a likely fragmentation pathway for alcohols. This would lead to the formation of a resonance-stabilized ion.
-
Benzylic Cleavage: The most probable fragmentation is the cleavage of the bond between the sulfur and the adjacent methylene group, leading to the formation of the stable 3-methylthiophenyl cation.
-
Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Methylphenylthioethanol
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 168 | [C₉H₁₂OS]⁺ | Molecular Ion |
| 123 | [CH₃C₆H₄S]⁺ | Cleavage of the CH₂-CH₂OH bond from the sulfur atom. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from toluene derivatives. |
| 45 | [CH₂CH₂OH]⁺ | Cleavage of the S-CH₂ bond. |
Diagram: Predicted Mass Spectrometry Fragmentation of 3-Methylphenylthioethanol
Caption: Predicted fragmentation pathway of 3-Methylphenylthioethanol.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample would typically be introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification before ionization, or by direct infusion.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragments.
-
Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Synthesis and Characterization Workflow
The synthesis of 3-Methylphenylthioethanol would typically involve the reaction of 3-methylthiophenol with 2-chloroethanol or ethylene oxide. The following diagram illustrates a general workflow for its synthesis and subsequent spectroscopic characterization.
An In-depth Technical Guide to the Solubility of 3-Methylphenylthioethanol in Diverse Solvents
Introduction to 3-Methylphenylthioethanol and the Principles of Solubility
3-Methylphenylthioethanol (C₉H₁₂OS) is an organic molecule featuring a tolyl group attached to a sulfur atom, which in turn is bonded to an ethanol moiety.[1] This structure, combining aromatic, thioether, and alcohol functional groups, results in a nuanced solubility profile.
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[2][3] Dissolution is favored when the intermolecular forces between solute-solvent molecules are comparable in strength to the solute-solute and solvent-solvent interactions.[2][4] The key intermolecular forces at play are:
-
Van der Waals forces (London dispersion forces): Present in all molecules, these are the primary forces in nonpolar compounds.
-
Dipole-dipole interactions: Occur between polar molecules.
-
Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom.[5]
The overall polarity of a molecule, a balance of its polar and non-polar regions, is a primary determinant of its solubility.
Predicted Solubility Profile of 3-Methylphenylthioethanol
Based on its molecular structure, we can predict the solubility of 3-Methylphenylthioethanol across a spectrum of solvents. The molecule has a nonpolar aromatic ring and a flexible alkyl chain, which will favor solubility in nonpolar solvents. However, the presence of the sulfur atom in the thioether linkage and the hydroxyl group in the ethanol moiety introduces polarity and the capacity for hydrogen bonding.
-
The Thioether Group: The C-S-C linkage in the thioether is less polar than the C-O-C of an ether, but the sulfur atom does have lone pairs of electrons that can act as hydrogen bond acceptors. Thiols and thioethers have distinct chemical properties compared to their alcohol and ether counterparts.[6] The sulfur atom is more polarizable, influencing its interactions.[6]
-
The Hydroxyl Group: The -OH group is the most significant contributor to polarity and is capable of both donating and accepting hydrogen bonds. This functional group will strongly favor solubility in protic, polar solvents.
Given this duality, 3-Methylphenylthioethanol is expected to exhibit moderate to good solubility in a range of solvents.
Data Presentation: Predicted Solubility and Solvent Properties
The following table outlines the predicted solubility of 3-Methylphenylthioethanol in a variety of common laboratory solvents, categorized by their polarity and protic nature.[7][8]
| Solvent | Type | Relative Polarity | Predicted Solubility of 3-Methylphenylthioethanol | Rationale for Prediction |
| Hexane | Nonpolar | 0.009 | Low | The nonpolar hydrocarbon structure of hexane will interact favorably with the tolyl group, but not with the polar hydroxyl and thioether moieties. |
| Toluene | Nonpolar (Aromatic) | 0.099 | High | The aromatic nature of toluene will lead to favorable π-π stacking interactions with the tolyl group of the solute. |
| Diethyl Ether | Nonpolar | 0.117 | Moderate to High | The ether can act as a hydrogen bond acceptor for the hydroxyl group, and its overall low polarity is compatible with the hydrocarbon portions of the solute. |
| Dichloromethane | Polar Aprotic | 0.309 | High | Its polarity can solvate the polar functional groups, while its organic nature is compatible with the nonpolar parts of the molecule. |
| Acetone | Polar Aprotic | 0.355 | High | A strong hydrogen bond acceptor that will interact favorably with the hydroxyl group. |
| Ethyl Acetate | Polar Aprotic | 0.228 | High | Possesses both polar (ester) and nonpolar (alkyl) regions, making it a good all-around solvent for a molecule with mixed polarity. |
| 2-Propanol | Polar Protic | 0.546 | High | As a protic solvent, it can both donate and accept hydrogen bonds, leading to strong interactions with the hydroxyl group. |
| Ethanol | Polar Protic | 0.654 | High | Similar to 2-propanol, with strong hydrogen bonding capabilities. |
| Methanol | Polar Protic | 0.762 | Moderate to High | While highly polar and protic, its smaller size may make it slightly less effective at solvating the nonpolar aromatic ring compared to larger alcohols. |
| Water | Polar Protic | 1.000 | Low | The large nonpolar tolyl group is expected to dominate, leading to poor water solubility despite the presence of a hydroxyl group.[2][9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | High | A highly polar aprotic solvent that is an excellent hydrogen bond acceptor, making it likely to be a very good solvent. |
Experimental Protocol for Solubility Determination
To empirically validate the predicted solubilities, the following detailed experimental protocol based on the isothermal shake-flask method is recommended. This method is a reliable and widely used technique for determining the solubility of a compound.[10]
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
For each selected solvent, add an excess amount of 3-Methylphenylthioethanol to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibrate the vials in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of the Saturated Solution:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry vial. This step is critical to remove any remaining microscopic solid particles.
-
-
Quantification of the Solute:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid degradation.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved 3-Methylphenylthioethanol is the final weight of the vial minus the initial weight of the empty vial.
-
The volume of the solvent is the volume of the supernatant taken.
-
Calculate the solubility in g/100 mL or convert to molarity (mol/L).
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of 3-Methylphenylthioethanol solubility.
Causality and Mechanistic Insights
The predicted solubility trends can be explained by the specific molecular interactions between 3-Methylphenylthioethanol and the different solvent classes.
Molecular Interaction Diagram
Caption: Intermolecular forces governing the solubility of 3-Methylphenylthioethanol.
-
In Nonpolar Solvents: The primary favorable interactions are the London dispersion forces between the alkyl and aromatic portions of the solute and the solvent molecules. The polar functional groups of the solute will be poorly solvated, limiting solubility, especially in aliphatic nonpolar solvents like hexane. Aromatic solvents like toluene can also engage in π-π stacking with the tolyl ring, enhancing solubility.
-
In Polar Aprotic Solvents: These solvents have significant dipole moments and can act as hydrogen bond acceptors. They will effectively solvate the polar regions of 3-Methylphenylthioethanol. The thioether and especially the hydroxyl group will interact favorably with solvents like acetone and DMSO.
-
In Polar Protic Solvents: These solvents can both donate and accept hydrogen bonds.[5] This leads to the strongest and most favorable interactions with the hydroxyl group of 3-Methylphenylthioethanol. However, the energetic cost of disrupting the strong hydrogen bonding network of the solvent to accommodate the nonpolar tolyl group can be significant, which is why solubility in water is predicted to be low.
Conclusion and Implications for Drug Development
The dualistic nature of 3-Methylphenylthioethanol, possessing both significant nonpolar and polar functionalities, makes it a compound with a broad, but not universal, solubility profile. It is predicted to be highly soluble in a range of polar aprotic and polar protic organic solvents, with moderate to high solubility in nonpolar aromatic solvents and lower solubility in aliphatic hydrocarbons and water.
For drug development professionals, this profile suggests that:
-
For chemical synthesis, solvents like THF, ethyl acetate, and dichloromethane are likely good choices.
-
For purification by chromatography, a mobile phase consisting of a mixture of a nonpolar solvent (like heptane) and a more polar solvent (like ethyl acetate or isopropanol) would likely provide good separation.
-
For formulation, achieving aqueous solubility will likely require co-solvents or other formulation strategies to overcome the hydrophobicity of the tolyl group.
The provided experimental protocol offers a clear and robust pathway for obtaining precise, quantitative solubility data, which is indispensable for process optimization, regulatory submissions, and the overall advancement of research and development projects involving 3-Methylphenylthioethanol and structurally related compounds.
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An In-depth Technical Guide to the Thermochemical Properties of 3-Methylphenylthioethanol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of 3-Methylphenylthioethanol. While direct experimental data for this specific compound is not extensively available in public literature, this document outlines a robust framework for its synthesis, characterization, and the subsequent experimental and computational evaluation of its key thermochemical parameters. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and chemical engineering, enabling a deeper understanding of the energetic landscape of this and related arylthioethanol compounds.
Introduction: The Significance of 3-Methylphenylthioethanol
3-Methylphenylthioethanol, a member of the arylthioethanol family, represents a class of compounds with significant potential in various scientific domains. The presence of a sulfur linkage and a hydroxyl group imparts unique chemical reactivity and potential for biological activity. Understanding the thermochemical properties of such molecules is paramount for a variety of applications, including:
-
Drug Design and Development: The stability and reactivity of a drug candidate are fundamentally linked to its thermochemical properties. Enthalpy of formation, Gibbs free energy, and heat capacity provide critical insights into a molecule's intrinsic stability and its potential to interact with biological targets.
-
Process Chemistry and Safety: For the scale-up of any chemical synthesis, a thorough understanding of the reaction thermodynamics is essential for ensuring process safety, optimizing reaction conditions, and maximizing yield.
-
Materials Science: Arylthioethanols can serve as precursors or building blocks for novel polymers and materials. Their thermochemical data are crucial for predicting material stability, degradation pathways, and performance characteristics.
This guide will provide a detailed roadmap for the determination of these critical thermochemical parameters for 3-Methylphenylthioethanol.
Synthesis and Characterization
A plausible and efficient synthesis of 3-Methylphenylthioethanol can be achieved through the nucleophilic substitution of 2-chloroethanol with 3-methylbenzenethiol.
Proposed Synthesis of 3-Methylphenylthioethanol
The reaction proceeds via a Williamson ether synthesis-like mechanism, where the thiolate anion acts as the nucleophile.
Reaction Scheme:
Step-by-Step Protocol:
-
Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzenethiol in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Base Addition: Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol and form the more nucleophilic thiolate.
-
Nucleophilic Attack: Slowly add 2-chloroethanol to the reaction mixture. The reaction can be gently heated to facilitate the substitution.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.
Characterization
The identity and purity of the synthesized 3-Methylphenylthioethanol should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the alcohol and C-S stretching vibrations.
-
Elemental Analysis: To confirm the empirical formula.
Experimental Determination of Thermochemical Properties
A combination of calorimetric techniques is essential for the precise experimental determination of the thermochemical properties of 3-Methylphenylthioethanol.
Enthalpy of Combustion and Formation
The standard enthalpy of formation (ΔfH°) is a cornerstone thermochemical property. For sulfur-containing organic compounds, this is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a rotating-bomb calorimeter.[1][2] This specialized apparatus is necessary to ensure complete combustion and to handle the corrosive nature of the sulfur-containing products.[2][3]
Experimental Workflow for Combustion Calorimetry:
Caption: Workflow for determining the enthalpy of combustion.
Step-by-Step Protocol:
-
Calibration: The calorimeter is calibrated using a standard substance with a known enthalpy of combustion, typically benzoic acid.[4]
-
Sample Preparation: A precisely weighed sample of 3-Methylphenylthioethanol is placed in the combustion bomb.
-
Combustion: The bomb is sealed, pressurized with high-purity oxygen, and the sample is ignited. The rotation of the bomb ensures that the combustion products dissolve in the bomb solution, leading to a well-defined final state.[1]
-
Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.
-
Analysis: The raw data is corrected for heat exchange with the surroundings to determine the adiabatic temperature rise. From this, the energy of combustion is calculated.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is then derived from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and H₂SO₄).
Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH) is crucial for converting condensed-phase thermochemical data to the gas phase, which is often more useful for theoretical comparisons. Calvet microcalorimetry is a highly sensitive technique for measuring this property.[4]
Experimental Workflow for Calvet Microcalorimetry:
Caption: Workflow for determining the enthalpy of vaporization.
Heat Capacity and Phase Transitions
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity (Cp) of a substance as a function of temperature.[5][6] It can also be used to determine the temperatures and enthalpies of any phase transitions, such as melting and boiling.
Step-by-Step Protocol:
-
Sample Preparation: A small, accurately weighed sample of 3-Methylphenylthioethanol is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate.
-
Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.[7] This differential heat flow is directly proportional to the heat capacity of the sample.
-
Data Analysis: The resulting thermogram is analyzed to determine the heat capacity over the desired temperature range and to identify the temperature and enthalpy of any observed phase transitions.[8]
Computational Determination of Thermochemical Properties
In the absence of experimental data, or to complement it, high-level quantum chemical calculations are an invaluable tool for predicting thermochemical properties.
Ab Initio and Density Functional Theory (DFT) Methods
Modern computational chemistry offers a suite of methods for accurately calculating the thermochemical properties of molecules. For organosulfur compounds, composite methods like the Gaussian-n (G3, G4) theories have proven to be particularly reliable for calculating gas-phase enthalpies of formation.[3]
Computational Workflow:
Caption: Computational workflow for thermochemical properties.
Step-by-Step Protocol:
-
Geometry Optimization: The three-dimensional structure of 3-Methylphenylthioethanol is optimized to find its lowest energy conformation.
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
High-Level Single-Point Energy Calculation: A highly accurate single-point energy calculation is performed on the optimized geometry using a method like G3 or G4.
-
Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using either the atomization method or, more reliably, through the use of isodesmic or homodesmotic reactions. These reactions are designed to cancel out systematic errors in the calculations.
Gibbs Free Energy of Formation
The Gibbs free energy of formation (ΔfG°) determines the spontaneity of a compound's formation from its constituent elements in their standard states. It can be calculated from the enthalpy of formation (ΔfH°) and the entropy of formation (ΔfS°) using the following equation:[9][10]
ΔfG° = ΔfH° - TΔfS°
The standard entropy of formation (ΔfS°) is calculated from the absolute entropy of the compound (obtained from statistical mechanics based on the computed vibrational frequencies and rotational constants) and the standard entropies of the constituent elements in their reference states.
Summary of Thermochemical Data to be Determined
The following table summarizes the key thermochemical properties of 3-Methylphenylthioethanol that would be determined using the methodologies outlined in this guide.
| Property | Symbol | Experimental Method | Computational Method |
| Standard Enthalpy of Combustion | ΔcH° | Rotating-Bomb Calorimetry | Not applicable |
| Standard Enthalpy of Formation | ΔfH° | Derived from ΔcH° | G3, G4 Theory |
| Standard Enthalpy of Vaporization | ΔvapH | Calvet Microcalorimetry | - |
| Heat Capacity | Cp | Differential Scanning Calorimetry | Statistical Mechanics |
| Standard Gibbs Free Energy of Formation | ΔfG° | Derived from ΔfH° and S° | Derived from computed ΔfH° and S° |
Conclusion
This technical guide has presented a comprehensive framework for the determination of the thermochemical properties of 3-Methylphenylthioethanol. By combining state-of-the-art experimental techniques such as rotating-bomb calorimetry and differential scanning calorimetry with high-level computational chemistry methods, a complete and accurate thermochemical profile of this important molecule can be established. The data obtained through these methods will be invaluable for researchers in drug discovery, process chemistry, and materials science, enabling a more profound understanding and application of 3-Methylphenylthioethanol and related compounds.
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Methodological & Application
Analytical methods for detecting 3-Methylphenylthioethanol
An Application Guide to the Quantitative Analysis of 3-Methylphenylthioethanol for Research and Pharmaceutical Development
Abstract
This document provides a comprehensive technical guide detailing robust analytical methodologies for the detection and quantification of 3-Methylphenylthioethanol (CAS: 4030-45-9). Primarily targeting researchers, scientists, and professionals in drug development, this guide presents detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The narrative emphasizes the rationale behind experimental choices, ensuring methodological integrity and reproducibility. It is designed to serve as a foundational resource for establishing validated analytical workflows for this compound in various matrices.
Introduction
3-Methylphenylthioethanol, a molecule with the chemical formula C₉H₁₂OS and a molecular weight of 168.26 g/mol , is an organosulfur compound containing a thioether linkage and a primary alcohol functional group[1]. The presence of both a sulfur atom and a hydroxyl group imparts unique chemical properties that necessitate carefully designed analytical strategies. Accurate and precise quantification of such compounds is critical in various fields, including pharmaceutical development (as a potential metabolite, impurity, or synthetic intermediate), environmental analysis, and specialized chemical research.
This guide moves beyond simple procedural lists to explain the causality behind the recommended protocols. We will explore two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) for its high separation efficiency for semi-volatile compounds, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its exceptional sensitivity and selectivity in complex matrices.
Analytical Strategy: Rationale for Method Selection
The selection of an appropriate analytical technique is contingent on the analyte's physicochemical properties and the complexity of the sample matrix.
-
Gas Chromatography (GC) is ideally suited for compounds that are thermally stable and volatile or can be made so through chemical derivatization. Given its thioether structure, 3-Methylphenylthioethanol is a candidate for GC analysis. However, the polar hydroxyl group can cause peak tailing and interaction with the stationary phase. Therefore, derivatization to cap this active hydrogen is often a prerequisite for robust analysis.
-
Liquid Chromatography (LC) , particularly reversed-phase HPLC, is highly effective for separating polar to moderately nonpolar compounds from aqueous solutions. This makes it an excellent alternative to GC, especially when dealing with complex biological matrices where extensive cleanup might otherwise be required.
-
Mass Spectrometry (MS) serves as a universal and highly specific detector. When coupled with a chromatographic inlet (GC or LC), it provides definitive identification based on mass-to-charge ratio and fragmentation patterns, along with sensitive quantification[2]. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific precursor-to-product ion transitions, effectively filtering out matrix interference[3].
While spectroscopic methods like UV-Vis or Infrared (IR) spectroscopy can confirm the presence of functional groups, they lack the sensitivity and specificity required for quantification in complex mixtures without extensive purification[4][5]. Therefore, hyphenated chromatographic techniques are the methods of choice.
Method 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is recommended for matrices where the analyte concentration is sufficiently high and for applications requiring high-resolution separation of structurally similar compounds. The protocol includes a critical derivatization step to improve chromatographic performance.
Principle and Causality
The core principle involves volatilizing the analyte, separating it from other components on a capillary column based on boiling point and polarity, and subsequently detecting it with a mass spectrometer[2]. The hydroxyl group of 3-Methylphenylthioethanol can form hydrogen bonds, leading to poor peak shape and potential analyte loss on the column. Derivatization, specifically silylation, replaces the active proton of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This modification increases volatility and reduces polarity, resulting in sharper, more symmetrical chromatographic peaks and improved sensitivity.
Experimental Protocol: Sample Preparation and Derivatization
This protocol outlines a liquid-liquid extraction (LLE) for isolating the analyte from an aqueous matrix, followed by silylation.
-
Sample Aliquoting : Transfer 1.0 mL of the sample (e.g., plasma, urine, or aqueous solution) into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking : Add an appropriate internal standard (IS), such as an isotopically labeled version of the analyte or a structurally similar compound like 4-methylphenylthioethanol. This is crucial for correcting variations in extraction efficiency and instrument response.
-
Extraction : Add 5.0 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane. These solvents are effective for extracting moderately polar compounds from aqueous media[6].
-
Mixing : Vortex the mixture vigorously for 2 minutes to ensure thorough partitioning of the analyte into the organic phase.
-
Phase Separation : Centrifuge at 3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Analyte Collection : Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Complete removal of the solvent is essential to avoid interference with the derivatization step.
-
Derivatization : Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.
-
Reaction : Cap the tube tightly and heat at 70°C for 30 minutes to ensure the derivatization reaction goes to completion.
-
Final Preparation : After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for 3-Methylphenylthioethanol.
Instrumental Parameters
The following table provides a starting point for GC-MS method development. Parameters should be optimized for the specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane phase offers good selectivity for a wide range of semi-volatile organic compounds[2]. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes the transfer of analyte onto the column, enhancing sensitivity for trace-level analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C, Hold: 5 min | A temperature gradient effectively separates analytes based on their boiling points. This program should be optimized based on initial runs. |
| MS System | Agilent 5977 or equivalent | A single quadrupole or triple quadrupole MS provides the necessary sensitivity and specificity. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Source Temperature | 230 °C | Prevents condensation of analytes within the ion source. |
| Acquisition Mode | Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan is used for method development and qualitative analysis. SIM mode significantly increases sensitivity for target compounds. |
Method 2: Analysis by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is the gold standard for quantifying low levels of analytes in complex biological matrices like plasma or tissue extracts, owing to its superior sensitivity and selectivity.
Principle and Causality
The analyte is first separated from matrix components using reversed-phase HPLC, where separation is based on the analyte's partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase[3]. Following elution, the analyte enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI). In the tandem MS system, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have the same retention time, precursor mass, and product mass as the target analyte.
Experimental Protocol: Sample Preparation
This protocol describes a protein precipitation method, which is a fast and effective way to remove the bulk of proteins from biological samples before LC-MS analysis[7][8].
-
Sample Aliquoting : In a microcentrifuge tube, combine 100 µL of sample (e.g., plasma) with 300 µL of cold (-20°C) acetonitrile containing the internal standard.
-
Precipitation : Vortex the mixture for 1 minute to ensure efficient protein precipitation. The 3:1 ratio of acetonitrile to aqueous sample is standard for this purpose.
-
Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube or vial.
-
Dilution (Optional) : If necessary, dilute the supernatant with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to ensure compatibility with the HPLC system and prevent peak distortion.
-
Injection : Transfer the final solution to an autosampler vial for injection into the HPLC-MS/MS system.
HPLC-MS/MS Workflow Diagram
Caption: HPLC-MS/MS workflow for 3-Methylphenylthioethanol.
Instrumental Parameters
The following table provides recommended starting parameters for HPLC-MS/MS analysis. These must be optimized, particularly the MRM transitions, which are compound-specific.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent | UPLC/UHPLC systems provide high resolution and fast analysis times. |
| Column | C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | A C18 stationary phase provides excellent retention and separation for moderately nonpolar compounds like 3-Methylphenylthioethanol[9]. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common mobile phase modifier that aids in the protonation of the analyte for positive mode ESI[3]. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient Program | 5% B to 95% B over 5 minutes; hold at 95% B for 1 min; return to 5% B and re-equilibrate for 2 min. | A gradient elution is necessary to elute the analyte with good peak shape and to clean the column of more nonpolar matrix components. |
| MS System | Sciex Triple Quad 6500+, Waters Xevo TQ-S, Agilent 6495C, or equivalent | A modern triple quadrupole mass spectrometer is required for high-sensitivity MRM analysis. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules. Positive mode is chosen as the molecule can be readily protonated. |
| Ion Source Parameters | Optimize via infusion of a standard solution (e.g., Capillary Voltage: 3.5 kV, Source Temp: 500 °C) | These parameters are instrument-dependent and must be optimized to maximize the signal for the analyte of interest[9]. |
| MRM Transitions | Precursor Ion: [M+H]⁺ (m/z 169.1). Product ions must be determined by infusing a standard and performing a product ion scan. | At least two transitions should be monitored: one for quantification (quantifier) and one for confirmation (qualifier) to ensure analytical specificity. |
Method Validation
Once a method has been developed, it must be validated to ensure it is fit for purpose. Key validation parameters are summarized below, based on standard industry guidelines.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by a calibration curve with at least 5 standards. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Assessed by analyzing spiked samples at multiple concentration levels (e.g., Low, Mid, High QC)[10]. | Mean recovery within 85-115% (or 80-120% at LLOQ). |
| Precision (Repeatability) | The closeness of agreement between a series of measurements. Assessed as intra-day and inter-day precision by analyzing replicate QCs on the same day and different days. | Relative Standard Deviation (RSD) ≤ 15% (or ≤ 20% at LLOQ)[10]. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically defined as a signal-to-noise ratio (S/N) of 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically defined as S/N of 10, with accuracy and precision within specified limits (e.g., 80-120% and ≤ 20% RSD). |
| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., matrix components, metabolites). | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
Conclusion
This guide provides two robust, orthogonal analytical methods for the determination of 3-Methylphenylthioethanol. The GC-MS method, incorporating a derivatization step, is suitable for applications requiring high chromatographic resolution. The HPLC-MS/MS method offers unparalleled sensitivity and selectivity, making it the preferred choice for trace-level quantification in complex biological matrices. Both protocols are presented as comprehensive starting points that should be further optimized and validated for the specific requirements of the user's laboratory and application. By explaining the rationale behind key steps, this document empowers researchers to not only execute these methods but also to intelligently adapt them to new challenges.
References
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Dartmouth College. (n.d.). Sample Preparation. Dartmouth Trace Element Analysis Core. Retrieved from [Link]
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Agilent Technologies. (2018, September 12). Sample Preparation in a Bioanalytical Workflow - Part 2 [Video]. YouTube. Retrieved from [Link]
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Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis. Phenomenex. Retrieved from [Link]
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Yuan, M., Long, J., & Taylor, R. L. (2012). Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics. PLoS ONE, 7(2), e32154. Retrieved from [Link]
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Biotage. (n.d.). Bioanalytical Sample Preparation. Biotage. Retrieved from [Link]
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Park, S. K., & others. (2000). Automated HPLC analysis of glutathione and thiol-containing compounds in grape juice and wine using pre-column derivatization with fluorescence detection. Food Chemistry, 70(3), 385-391. Retrieved from [Link]
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Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
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Muchlisyam, & others. (2018). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Rasayan Journal of Chemistry, 11(2), 659-666. Retrieved from [Link]
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LibreTexts Chemistry. (2021, September 11). 10: Spectroscopic Methods. Retrieved from [Link]
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Mameli, S. (2015). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Doctoral dissertation, University of Parma. Retrieved from [Link]
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Yuliani, S. H., & others. (2021). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. Cellular, Molecular and Biomedical Reports, 1(3), 136-142. Retrieved from [Link]
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American Pharmaceutical Review. (2011, September 1). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Retrieved from [Link]
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Kumar, M. S., & others. (2024). Phytochemical Profiling and GC-MS Analysis of Bioactive Compounds in Gyrocarpus americanus. Plant Science Archives, 10(2), 1-8. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 20). What Is Spectroscopic Method Of Analysis? [Video]. YouTube. Retrieved from [Link]
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E-Content, Forensic Science. (2015, August 27). Spectroscopic methods of chemical analysis (FSC) [Video]. YouTube. Retrieved from [Link]
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Kivilompolo, M., & Hyötyläinen, T. (2007). Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and Bioanalytical Chemistry, 388(4), 881-887. Retrieved from [Link]
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Lundberg, S. (2011). Method development for the determination of thiols using HPLC with fluorescence detection. Umeå University. Retrieved from [Link]
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Ibe, A. E., & Nwufo, M. I. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Journal of Plant Sciences, 4(5), 127-134. Retrieved from [Link]
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Rinaudo, M. (2006). Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan. Polymers, 2(4), 635-649. Retrieved from [Link]
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Schlosser, A., & others. (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 417(21), 8349-8364. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Methylthiophene. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(Methylthio)thiophene. PubChem. Retrieved from [Link]
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Apak, R., & others. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 357-382. Retrieved from [Link]
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Lushchak, V. I., & Semchyshyn, H. M. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Antioxidants, 12(7), 1378. Retrieved from [Link]
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Lee, S., & others. (2025, January 13). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry, 463, 139368. Retrieved from [Link]
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Applications of 2-((3-Methylphenyl)thio)ethan-1-ol in Organic Synthesis: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the synthetic applications of 2-((3-methylphenyl)thio)ethan-1-ol, a versatile bifunctional molecule. While specific, named reactions involving this exact compound are not extensively documented in the public domain, its utility can be expertly extrapolated from the well-established reactivity of its constituent functional groups: a primary alcohol and an aryl thioether. This document will, therefore, present a series of detailed application notes and protocols based on these fundamental principles, offering researchers a robust framework for incorporating this and similar aryl thioether alcohols into their synthetic strategies, particularly in the realms of medicinal chemistry and materials science.
The presence of both a nucleophilic hydroxyl group and a potentially oxidizable sulfur atom within the same molecule makes 2-((3-methylphenyl)thio)ethan-1-ol a valuable building block. The hydroxyl group can be readily derivatized or converted into a good leaving group, while the thioether linkage can be oxidized to the corresponding sulfoxide or sulfone, moieties of significant interest in drug design due to their ability to act as hydrogen bond acceptors and to modulate the physicochemical properties of a molecule.
This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the proposed transformations, thereby empowering researchers to adapt and innovate upon these methodologies.
Synthesis of 2-((3-Methylphenyl)thio)ethan-1-ol
The most direct and industrially scalable synthesis of 2-((3-methylphenyl)thio)ethan-1-ol involves the base-catalyzed ring-opening of ethylene oxide with 3-methylthiophenol (m-thiocresol). This reaction proceeds via a nucleophilic attack of the thiolate anion on one of the electrophilic carbons of the epoxide.
Reaction Mechanism: Thiolate-initiated Ring-Opening of Ethylene Oxide
Caption: Synthesis of 2-((3-methylphenyl)thio)ethan-1-ol.
Experimental Protocol: Synthesis of 2-((3-Methylphenyl)thio)ethan-1-ol
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Methylthiophenol | 124.21 | 10.0 g | 0.0805 |
| Sodium Hydroxide | 40.00 | 3.22 g | 0.0805 |
| Ethylene Oxide | 44.05 | ~3.9 g | ~0.0885 |
| Methanol | 32.04 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated NH₄Cl (aq) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
To a stirred solution of 3-methylthiophenol (10.0 g, 0.0805 mol) in methanol (100 mL) in a flask equipped with a dry ice condenser, add sodium hydroxide (3.22 g, 0.0805 mol) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium thiolate.
-
Cool the reaction mixture to -20 °C and slowly bubble in ethylene oxide gas (~3.9 g, ~0.0885 mol) or add a pre-cooled solution of ethylene oxide in methanol. The addition should be controlled to maintain the reaction temperature below -10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-((3-methylphenyl)thio)ethan-1-ol.
Application in the Synthesis of Bioactive Scaffolds: Oxidation to Sulfoxides and Sulfones
The thioether moiety is a versatile functional group that can be readily oxidized to sulfoxides and sulfones. These oxidized sulfur species are of great interest in medicinal chemistry as they can act as metabolic stabilizers and improve the pharmacokinetic profile of drug candidates.
Reaction Pathway: Oxidation of the Thioether
Caption: Oxidation of 2-((3-methylphenyl)thio)ethan-1-ol.
Experimental Protocol: Synthesis of 2-((3-Methylphenyl)sulfinyl)ethan-1-ol (Sulfoxide)
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-((3-Methylphenyl)thio)ethan-1-ol | 168.25 | 5.0 g | 0.0297 |
| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 5.3 g | 0.0236 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Saturated NaHCO₃ (aq) | - | As needed | - |
| 10% Na₂S₂O₃ (aq) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
Dissolve 2-((3-methylphenyl)thio)ethan-1-ol (5.0 g, 0.0297 mol) in dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (5.3 g of 77% purity, 0.0236 mol, 0.8 equiv.) in DCM dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 10% aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired sulfoxide.
Utilization as a Versatile Intermediate: Derivatization of the Hydroxyl Group
The primary alcohol of 2-((3-methylphenyl)thio)ethan-1-ol can be readily converted into other functional groups, making it a versatile intermediate for introducing the 3-methylphenylthioethyl moiety into more complex molecules. A common strategy is to convert the alcohol into a good leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles.
Reaction Pathway: Tosylation and Nucleophilic Substitution
Caption: Derivatization via Tosylation.
Experimental Protocol: Synthesis of 2-((3-Methylphenyl)thio)ethyl tosylate
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-((3-Methylphenyl)thio)ethan-1-ol | 168.25 | 5.0 g | 0.0297 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 6.24 g | 0.0327 |
| Pyridine | 79.10 | 25 mL | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| 1 M HCl (aq) | - | As needed | - |
| Saturated NaHCO₃ (aq) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Dissolve 2-((3-methylphenyl)thio)ethan-1-ol (5.0 g, 0.0297 mol) in pyridine (25 mL) and cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (6.24 g, 0.0327 mol) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the tosylate, which can often be used in the next step without further purification.
Application in "Click" Chemistry: Thiol-Ene Radical Addition
The hydroxyl group of 2-((3-methylphenyl)thio)ethan-1-ol can be functionalized with an alkene-containing moiety, for example, by esterification with acryloyl chloride. The resulting acrylate can then participate in a thiol-ene "click" reaction, a highly efficient and orthogonal reaction useful for polymer synthesis and bioconjugation.
Workflow: Functionalization and Thiol-Ene Reaction
Caption: Thiol-Ene Click Reaction Workflow.
Conclusion
2-((3-Methylphenyl)thio)ethan-1-ol is a versatile and valuable building block in organic synthesis. Its bifunctional nature allows for a wide range of transformations at both the hydroxyl and thioether positions. The protocols and application notes provided in this guide, though based on established chemical principles rather than an extensive body of literature for this specific molecule, offer a solid foundation for researchers to explore its utility in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. The synthetic routes are robust and employ readily available reagents, making 2-((3-methylphenyl)thio)ethan-1-ol an attractive and accessible tool for the modern synthetic chemist.
References
-
-
Thiol-ene "Click" Chemistry: Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]
- Oxidation of Sulfides to Sulfoxides and Sulfones: Procter, D. J. (2010). Oxidation of sulfides. Journal of the Chemical Society, Perkin Transactions 1, (21), 3375-3394. (This is a representative topic; a specific modern review should be consulted by the user). A general representation can be found in major organic chemistry textbooks.
- Synthesis of Thioethers from Thiols and Epoxides: A relevant patent for a similar industrial process is US Patent 3,487,113, "Production of 2-(ethylthio)ethanol".
- Tosylation of Alcohols: For general procedures on tosylation, see standard organic chemistry laboratory manuals or a relevant review on alcohol protection and derivatization. A representative example can be found in: Greene's Protective Groups in Organic Synthesis.
- Nucleophilic Substitution of Tosylates: March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley. (Or any standard advanced organic chemistry textbook).
-
Application Notes & Protocols: 3-Methylphenylthioethanol as a Versatile Synthetic Building Block in Pharmaceutical Development
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-Methylphenylthioethanol as a versatile building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will explore the intrinsic chemical reactivity of its constituent functional groups—the primary alcohol and the thioether linkage—and provide detailed, field-proven protocols for key synthetic transformations. The causality behind experimental choices, the importance of the thioether moiety in drug design, and its potential for bioisosteric replacement will be discussed, all grounded in authoritative scientific literature.
Introduction: The Strategic Value of Bifunctional Thioether Building Blocks
In the landscape of modern drug discovery, the rational design of molecular scaffolds that offer both versatile reactivity and favorable pharmacological properties is paramount. 3-Methylphenylthioethanol emerges as a valuable, yet under-explored, building block possessing two key functional handles: a primary alcohol amenable to esterification, etherification, and oxidation, and a thioether linkage that can be oxidized to sulfoxides and sulfones. This bifunctionality allows for the divergent synthesis of a wide array of more complex molecules.
The incorporation of a thioether moiety, such as the 3-methylphenylthio group, into a drug candidate can significantly influence its physicochemical and pharmacokinetic properties. Thioethers are known to participate in various non-covalent interactions with biological targets, including hydrogen bonding and van der Waals forces, which can enhance binding affinity.[1] Furthermore, the sulfur atom can serve as a bioisosteric replacement for a methylene group or other functionalities, a strategy often employed to modulate metabolic stability, solubility, and receptor selectivity.[2][3] The methyl group on the phenyl ring can also play a crucial role in modulating biological activity and pharmacokinetic properties through steric and electronic effects.[4][5]
This guide will provide detailed protocols for the derivatization of 3-Methylphenylthioethanol, offering insights into its potential applications in constructing core fragments of bioactive molecules, with contextual examples drawn from the synthesis of established pharmaceuticals.
Physicochemical Properties of 3-Methylphenylthioethanol
A clear understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂OS | [6] |
| Molecular Weight | 168.26 g/mol | [6] |
| CAS Number | 4030-45-9 | [6] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | ~270-280 °C (predicted) | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc, alcohols). Sparingly soluble in water. |
Core Synthetic Transformations & Protocols
The utility of 3-Methylphenylthioethanol lies in the selective manipulation of its two primary functional groups. The following sections provide detailed, step-by-step protocols for key transformations, explaining the rationale behind the chosen reagents and conditions.
Oxidation of the Thioether Moiety
The oxidation of the thioether to a sulfoxide or sulfone is a common strategy in medicinal chemistry to alter the polarity, solubility, and hydrogen bonding capacity of a molecule.[7] This transformation can have a profound impact on a drug's pharmacokinetic profile and its interaction with the biological target.
This protocol employs a mild and selective oxidizing agent to favor the formation of the sulfoxide while minimizing over-oxidation to the sulfone.[6][8]
Reaction Scheme:
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Application Notes and Protocols for the Synthesis of 3-Methylphenylthioethanol Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of β-Hydroxy Thioethers
β-Hydroxy thioethers are a pivotal class of organic compounds characterized by a hydroxyl group and a thioether linkage on adjacent carbon atoms. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The thioether bond imparts increased lipophilicity, which can enhance membrane permeability, while the hydroxyl group provides a site for hydrogen bonding, crucial for receptor-ligand interactions. Derivatives of 3-methylphenylthioethanol, the subject of this guide, are explored for their potential as anti-inflammatory, antioxidant, and antimicrobial agents, making robust and well-defined synthetic protocols essential for further research and development.[1][2]
This document provides a comprehensive guide to the synthesis of 3-methylphenylthioethanol derivatives, focusing on two primary, reliable methods: the base-catalyzed ring-opening of epoxides and a Williamson-ether type synthesis with haloalcohols. We will delve into the mechanistic underpinnings of these reactions, provide detailed step-by-step protocols, and offer predicted characterization data to assist in product verification.
PART 1: Foundational Principles of Synthesis
The synthesis of 3-methylphenylthioethanol derivatives primarily relies on the nucleophilic addition of a sulfur-based nucleophile, in this case, the thiolate of 3-methylthiophenol (also known as m-cresol), to a two-carbon electrophile. The choice of electrophile and reaction conditions dictates the specific synthetic route.
Methodology A: Base-Catalyzed Ring-Opening of Ethylene Oxide
This is a classic and highly efficient method for the synthesis of β-hydroxy thioethers. The reaction proceeds via a nucleophilic attack of the thiolate on the epoxide ring.
Mechanism: The reaction is initiated by the deprotonation of 3-methylthiophenol with a suitable base, typically a hydroxide or an alkoxide, to form the more nucleophilic 3-methylthiophenoxide. This thiolate then attacks one of the carbon atoms of the ethylene oxide ring in an SN2 fashion. The inherent strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, even by moderately strong nucleophiles. The attack results in the opening of the ring and the formation of an alkoxide intermediate, which is subsequently protonated during the workup to yield the final 2-((3-methylphenyl)thio)ethan-1-ol product.
Caption: Mechanism of Base-Catalyzed Epoxide Ring-Opening.
Regioselectivity: In the case of an unsymmetrical epoxide, a base-catalyzed ring-opening will generally see the nucleophile attack the less sterically hindered carbon atom. Since ethylene oxide is symmetrical, this is not a concern.
Methodology B: Williamson-Type Synthesis with 2-Chloroethanol
This method is an adaptation of the classic Williamson ether synthesis, extended to the formation of thioethers. It involves the reaction of the 3-methylthiophenoxide with a haloalcohol, in this case, 2-chloroethanol.
Mechanism: Similar to the epoxide ring-opening, the first step is the deprotonation of 3-methylthiophenol to form the thiolate. This thiolate then acts as a nucleophile and displaces the chloride ion from 2-chloroethanol in a standard SN2 reaction. The use of a polar aprotic solvent such as DMF or DMSO can accelerate the reaction by solvating the cation of the base and leaving the "naked" thiolate anion as a potent nucleophile.
Caption: Mechanism of Williamson-Type Thioether Synthesis.
PART 2: Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed at all times, especially when handling thiols, which have a strong and unpleasant odor, and reactive reagents like sodium hydride and ethylene oxide.
Protocol 1: Base-Catalyzed Ring-Opening of Ethylene Oxide with 3-Methylthiophenol
This protocol is adapted from a general procedure for the catalyst-free thiolysis of epoxides in water, which has been shown to be effective for m-tolyl thiol.
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3-Methylthiophenol | 124.21 | 1.24 g | 10 mmol | 1.0 |
| Ethylene Oxide | 44.05 | ~0.66 g (condensed) | ~15 mmol | 1.5 |
| Sodium Hydroxide | 40.00 | 0.40 g | 10 mmol | 1.0 |
| Deionized Water | 18.02 | 30 mL | - | - |
| Diethyl Ether | 74.12 | As needed | - | - |
| Saturated NaCl (aq) | - | As needed | - | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - | - |
| Hexane/Ethyl Acetate | - | As needed | - | - |
Procedure:
-
Thiolate Formation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylthiophenol (1.24 g, 10 mmol) and deionized water (20 mL). While stirring, add sodium hydroxide (0.40 g, 10 mmol) and continue to stir until the sodium hydroxide has completely dissolved.
-
Ethylene Oxide Addition: Cool the flask in an ice bath. Carefully condense ethylene oxide gas (~0.66 g, ~15 mmol) into the flask. Note: Ethylene oxide is a toxic and flammable gas. This step should be performed in a well-ventilated fume hood with appropriate safety measures.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70 °C and stir vigorously for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Workup: After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-((3-methylphenyl)thio)ethan-1-ol.
Expected Yield: Based on similar reactions, a yield of approximately 85-90% can be expected.
Protocol 2: Williamson-Type Synthesis of 2-((3-Methylphenyl)thio)ethan-1-ol
This protocol utilizes the reaction of the thiolate with 2-chloroethanol.
Materials and Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a nitrogen inlet
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3-Methylthiophenol | 124.21 | 1.24 g | 10 mmol | 1.0 |
| Sodium Hydride (60% disp. in mineral oil) | 24.00 (as NaH) | 0.44 g | 11 mmol | 1.1 |
| 2-Chloroethanol | 80.51 | 0.89 g | 11 mmol | 1.1 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 20 mL | - | - |
| Diethyl Ether | 74.12 | As needed | - | - |
| 1M HCl (aq) | - | As needed | - | - |
| Saturated NaHCO₃ (aq) | - | As needed | - | - |
| Saturated NaCl (aq) | - | As needed | - | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - | - |
Procedure:
-
Setup: Assemble a three-neck flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Thiolate Formation: Add sodium hydride (0.44 g, 11 mmol of a 60% dispersion in mineral oil) to the flask, followed by anhydrous DMF (10 mL). Cool the suspension in an ice bath.
-
Thiol Addition: Dissolve 3-methylthiophenol (1.24 g, 10 mmol) in anhydrous DMF (10 mL) and add it dropwise to the sodium hydride suspension over 15 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Chloroethanol Addition: Add 2-chloroethanol (0.89 g, 11 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
PART 3: Product Characterization (Predicted)
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 7.20-7.00 (m, 4H): Aromatic protons of the 3-methylphenyl group. The meta-substitution pattern will lead to a complex multiplet.
-
δ 3.75 (t, J=6.0 Hz, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH). The triplet is due to coupling with the adjacent methylene group.
-
δ 3.10 (t, J=6.0 Hz, 2H): Methylene protons adjacent to the sulfur atom (-S-CH₂-). The triplet is due to coupling with the adjacent methylene group.
-
δ 2.32 (s, 3H): Methyl protons on the aromatic ring (-Ar-CH₃).
-
δ ~2.0 (br s, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary depending on concentration and solvent.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ ~139.0: Quaternary aromatic carbon attached to the methyl group.
-
δ ~136.0: Quaternary aromatic carbon attached to the sulfur atom.
-
δ ~130.0, ~129.0, ~128.0, ~126.0: Aromatic CH carbons.
-
δ ~61.0: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).
-
δ ~36.0: Methylene carbon adjacent to the sulfur atom (-S-CH₂-).
-
δ ~21.0: Methyl carbon on the aromatic ring (-Ar-CH₃).
Predicted IR Spectrum (liquid film, cm⁻¹):
-
3600-3200 (broad): O-H stretching of the alcohol.
-
3100-3000: Aromatic C-H stretching.
-
2950-2850: Aliphatic C-H stretching of the methylene and methyl groups.
-
~1600, ~1480: Aromatic C=C stretching.
-
~1250: C-O stretching of the primary alcohol.
-
~700-800: C-H out-of-plane bending, indicative of the aromatic substitution pattern.
Predicted Mass Spectrum (EI):
-
Molecular Ion (M⁺): m/z = 168.
-
Major Fragments:
-
m/z = 137 ([M - CH₂OH]⁺), loss of the hydroxymethyl group.
-
m/z = 124 ([M - C₂H₄O]⁺), loss of ethylene oxide.
-
m/z = 91 ([C₇H₇]⁺), tropylium ion, characteristic of toluene derivatives.
-
Workflow Summary
Caption: General workflow for the synthesis and characterization.
Conclusion
The protocols detailed in this guide provide reliable and reproducible methods for the synthesis of 3-methylphenylthioethanol derivatives. The choice between the epoxide ring-opening and the Williamson-type synthesis will depend on the availability of starting materials and the desired scale of the reaction. Both methods are robust and proceed with high yields. The provided predicted characterization data offers a solid benchmark for product verification, ensuring the integrity of the synthesized compounds for further research in drug discovery and development.
References
- Ahluwalia, V. K., & Aggarwal, R. (2001). Organic Synthesis: Special Techniques. CRC Press.
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
- Dalpozzo, R., Nardi, M., Oliverio, M., Paonessa, R., & Procopio, A. (2009). A very mild and efficient procedure for the cleavage of epoxides by alcohols and thiols. Synthesis, 2009(20), 3433-3438.
-
Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(3-METHYLPHENYL)ETHAN-1-OL | CAS 1875-89-4. Retrieved from [Link]
-
MDPI. (2023). Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine. Retrieved from [Link]
- Mukherjee, C., Maiti, G. H., & Misra, A. K. (2008).
-
National Center for Biotechnology Information. (n.d.). 2-(Methylthio)ethanol. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Thiopheneethanol. PubChem Compound Database. Retrieved from [Link]
- Nguyen, T. B., & Retailleau, P. (2021). Base-Catalyzed Three-Component Reaction between Chalcones, Isothiocyanates, and Sulfur: Access to Thiazole-2-thiones. Organic Letters, 23(14), 5344–5348.
-
NIST. (n.d.). Ethanol, 2-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
- Oreate AI. (2026, January 8). Understanding Williamson Synthesis: The Art of Ether Creation.
-
Organic Chemistry Portal. (n.d.). β-Hydroxy ether synthesis by substitution. Retrieved from [Link]
-
Pearson Education. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1875-89-4 | Product Name : 2-(3-Methylphenyl)ethanol. Retrieved from [Link]
- Pizzo, F., & Colonna, S. (2005). Thiolysis of epoxides and one-pot oxidation to β-hydroxy sulfoxides under microwave irradiation. Beilstein Journal of Organic Chemistry, 1, 14.
-
ResearchGate. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of Alcohols to Thiols via Tosylate Intermediates. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-(methyl thio) ethanol, 5271-38-5. Retrieved from [Link]
- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4333.
- U.S. Patent No. 3,213,144. (1965). Production of 2-(ethylthio) ethanol.
- U.S. Patent No. 4,267,375. (1981).
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Yadav, J. S., Reddy, B. V. S., Harikishan, K., Madan, C., & Narsaiah, A. V. (2005).
- Zare, A., & Meraj, F. (2021). Thiophene and its derivatives in medicinal chemistry: A review. Journal of the Iranian Chemical Society, 18(10), 2487-2512.
- Zhang, Y., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 1-18.
Sources
Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Methylphenylthioethanol
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Methylphenylthioethanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive methodology for the analysis of 3-Methylphenylthioethanol using Gas Chromatography-Mass Spectrometry (GC-MS). 3-Methylphenylthioethanol (C₉H₁₂OS, MW: 168.26 g/mol ) is a sulfur-containing organic compound whose accurate detection is critical in various fields, from flavor and fragrance profiling to industrial chemical synthesis and environmental monitoring. The inherent challenges of analyzing reactive and often low-concentration volatile sulfur compounds (VSCs) necessitate a robust and optimized protocol.[1] This document outlines a validated workflow, from sample preparation using Headspace Solid-Phase Microextraction (HS-SPME) to instrumental parameters and data analysis, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate adaptation for specific applications.
Introduction: The Analytical Challenge of Aromatic Thioethers
The analysis of sulfur-containing compounds like 3-Methylphenylthioethanol presents unique challenges. These compounds are often highly reactive, prone to adsorption onto active sites within the analytical system, and can be present at trace levels within complex matrices.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this analysis due to its superior separation capabilities and the definitive identification provided by the mass spectrometer.[3][4] The mass spectrometer's sensitivity can be lower in full scan mode for some applications, but this can be overcome with specific acquisition modes.[3] This guide addresses the need for a reliable method by providing a detailed protocol that ensures inertness of the sample pathway and optimizes both chromatographic separation and mass spectrometric detection.
Foundational Principles: Causality in Method Development
Achieving accurate and reproducible results hinges on understanding the "why" behind each step. The reactivity of the thiol group and the volatility of the compound dictate specific choices in sample handling and instrumentation.
-
Inert Sample Pathway : Sulfur compounds can irreversibly bind to active sites (e.g., metal surfaces, silanols) in the GC system, leading to poor peak shape and loss of signal.[2] Therefore, using deactivated liners, columns specifically designed for sulfur analysis, and ensuring a leak-free system are paramount.
-
Sample Preparation : Due to the volatility of 3-Methylphenylthioethanol, a solvent-free extraction technique like Headspace Solid-Phase Microextraction (HS-SPME) is ideal. It minimizes sample manipulation, reduces the risk of analyte loss, and pre-concentrates the analyte from the sample matrix, thereby increasing sensitivity.[5][6] The choice of fiber coating is critical for selectively adsorbing the target analyte.
-
Ionization and Fragmentation : Electron Ionization (EI) at 70 eV is the standard for GC-MS because it generates reproducible mass spectra that are directly comparable to established libraries (e.g., NIST). The fragmentation pattern of aromatic thioethers is influenced by the substituents, with characteristic losses and rearrangements providing a unique fingerprint for identification.[7]
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample acquisition to data interpretation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 4. cmbr-journal.com [cmbr-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
High-performance liquid chromatography (HPLC) methods for 3-Methylphenylthioethanol
An Expert's Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methylphenylthioethanol
Authored by a Senior Application Scientist
This application note provides a comprehensive guide to the quantitative analysis of 3-Methylphenylthioethanol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals requiring a robust and reliable method for purity assessment and quantification of this compound.
Introduction and Analytical Rationale
3-Methylphenylthioethanol (CAS 4030-45-9) is a biochemical compound with the molecular formula C₉H₁₂OS and a molecular weight of 168.26 g/mol .[1] Its structure, featuring a tolyl group attached to a thioether and an ethanol moiety, imparts moderate non-polarity. The presence of the aromatic ring is a key feature for chromatographic analysis, as it provides a strong chromophore for UV detection, a common and reliable detection method in HPLC.
The development of a precise and accurate HPLC method is crucial for determining the purity of 3-Methylphenylthioethanol in various samples, whether in raw materials, as part of a synthetic reaction mixture, or in final product formulations. Reverse-phase chromatography is the method of choice due to the compound's organic-soluble nature. This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase, making it ideal for compounds like 3-Methylphenylthioethanol.
Foundational Principles: Method Development Strategy
The selection of HPLC parameters is a scientifically driven process based on the physicochemical properties of the analyte. The goal is to achieve optimal separation, peak shape, and sensitivity.
-
Column Chemistry : A C18 (octadecylsilane) stationary phase is the industry standard for reverse-phase separations. It provides a highly hydrophobic surface that interacts effectively with the non-polar aromatic ring and the alkyl chain of 3-Methylphenylthioethanol, ensuring adequate retention.
-
Mobile Phase Selection : The mobile phase in RP-HPLC typically consists of an aqueous component and a less polar organic solvent.[2] Acetonitrile and methanol are common organic modifiers.[2][3] Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.[4] The ratio of organic to aqueous phase is a critical parameter that controls the retention time of the analyte; a higher percentage of the organic solvent will lead to faster elution.
-
Detector Wavelength : The aromatic ring in 3-Methylphenylthioethanol allows for sensitive detection using a UV-Vis spectrophotometer. While a full UV scan of a standard is recommended to determine the wavelength of maximum absorbance (λmax), related aromatic thioether compounds exhibit strong absorbance between 250-350 nm.[5] A common starting wavelength for aromatic compounds, 254 nm, is a robust choice for initial method development.
Logical Framework for HPLC Method Development
Sources
Application Notes and Protocols: 3-Methylphenylthioethanol as a Putative Substrate for Alcohol Dehydrogenase Assays
Senior Application Scientist Note: The following document outlines a proposed application for 3-methylphenylthioethanol as a chromogenic substrate in biochemical assays for alcohol dehydrogenase (ADH) activity. To date, the direct use of 3-methylphenylthioethanol in this capacity is not extensively documented in peer-reviewed literature. The protocols and mechanistic discussions presented here are therefore based on established principles of ADH enzymology and the known reactivity of structurally similar molecules.[1][2][3][4] These notes are intended to serve as a guide for researchers to explore the potential of this reagent in their own experimental contexts.
Introduction: The Potential of a Novel Substrate
Alcohol dehydrogenases (ADHs) are a ubiquitous class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, coupled with the reduction of a nicotinamide cofactor (NAD⁺ or NADP⁺).[1][3] The substrate specificity of ADHs can be broad, encompassing a variety of primary and secondary alcohols, including aromatic and substituted ethanol derivatives.[1][2] This characteristic opens the door for the design of novel substrates that may offer unique advantages in specific assay formats.
3-Methylphenylthioethanol possesses a primary alcohol moiety, making it a plausible, yet unexplored, substrate for ADH. Its aromatic nature, conferred by the methylphenyl group, may allow for spectrophotometric monitoring of the reaction progress, as the resulting aldehyde could exhibit a distinct absorbance profile from the alcohol substrate. This document provides a theoretical framework and a detailed protocol for the investigation of 3-methylphenylthioethanol as a substrate for ADH, with a focus on establishing a robust and self-validating assay system.
Principle of the Assay
The proposed assay quantifies ADH activity by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD⁺ as 3-methylphenylthioethanol is oxidized to its corresponding aldehyde, 3-methylphenylthioacetaldehyde.
The enzymatic reaction is as follows:
3-Methylphenylthioethanol + NAD⁺ <---> 3-Methylphenylthioacetaldehyde + NADH + H⁺
The rate of NADH production is directly proportional to the ADH activity under initial velocity conditions.
Materials and Reagents
-
Enzyme: Purified alcohol dehydrogenase (e.g., from Saccharomyces cerevisiae or equine liver)
-
Substrate: 3-Methylphenylthioethanol (CAS: 4030-45-9)
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Buffer: 0.1 M Sodium Phosphate, pH 8.8
-
Spectrophotometer: Capable of measuring absorbance at 340 nm
-
Cuvettes: UV-transparent, 1 cm path length
Detailed Experimental Protocol
Reagent Preparation
-
Assay Buffer (0.1 M Sodium Phosphate, pH 8.8):
-
Prepare solutions of 0.1 M Na₂HPO₄ and 0.1 M NaH₂PO₄.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 8.8 is achieved.
-
Store at 4°C.
-
-
NAD⁺ Stock Solution (50 mM):
-
Dissolve the appropriate amount of NAD⁺ in the assay buffer.
-
Adjust the pH to ~7.0 if necessary.
-
Store in aliquots at -20°C to minimize degradation.
-
-
3-Methylphenylthioethanol Stock Solution (100 mM):
-
Due to its limited water solubility, dissolve 3-methylphenylthioethanol in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) before diluting with the assay buffer.
-
Note: It is crucial to determine the effect of the chosen solvent on enzyme activity by running appropriate solvent controls.
-
-
Enzyme Working Solution:
-
Dilute the stock ADH solution in assay buffer to a concentration that yields a linear rate of reaction for at least 5 minutes. The optimal concentration should be determined empirically.
-
Assay Procedure
-
Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the temperature to 25°C (or the desired assay temperature).
-
In a 1 mL cuvette, prepare the reaction mixture by adding the following in order:
-
850 µL of Assay Buffer
-
50 µL of 50 mM NAD⁺ Stock Solution (final concentration: 2.5 mM)
-
50 µL of 100 mM 3-Methylphenylthioethanol Stock Solution (final concentration: 5 mM)
-
-
Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes at the assay temperature to allow for thermal equilibration and to measure any background reaction.
-
Initiate the reaction by adding 50 µL of the Enzyme Working Solution.
-
Immediately mix by inversion and start monitoring the change in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).
Controls
-
No-Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to account for any non-enzymatic reduction of NAD⁺.
-
No-Substrate Control: Replace the 3-methylphenylthioethanol solution with an equal volume of assay buffer to measure any endogenous NAD⁺ reduction by the enzyme preparation.
-
Solvent Control: If an organic solvent was used to dissolve the substrate, include a control with the same final concentration of the solvent to assess its effect on enzyme activity.
Data Analysis and Interpretation
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of NADH production using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).
-
Activity (µmol/min) = (ΔA₃₄₀/min * Total Reaction Volume (mL)) / (6.22 * Path Length (cm))
-
-
Enzyme specific activity can be calculated by dividing the activity by the amount of enzyme (in mg) added to the reaction.
Table 1: Hypothetical Kinetic Parameters for ADH with 3-Methylphenylthioethanol
| Parameter | Hypothetical Value |
| Michaelis Constant (Kₘ) | 1.5 mM |
| Maximum Velocity (Vₘₐₓ) | 50 µmol/min/mg |
| Optimal pH | 8.5 - 9.0 |
| Optimal Temperature | 25 - 30 °C |
Visualizing the Workflow and Mechanism
Diagram 1: Experimental Workflow for ADH Assay
Caption: Workflow for the enzymatic assay of ADH using 3-methylphenylthioethanol.
Diagram 2: Proposed Reaction Mechanism
Caption: Proposed enzymatic conversion of 3-methylphenylthioethanol by ADH.
Conclusion and Future Directions
The protocols and theoretical considerations outlined in these application notes provide a starting point for the investigation of 3-methylphenylthioethanol as a novel substrate for alcohol dehydrogenase. Empirical determination of its kinetic parameters and comparison with known ADH substrates will be essential to validate its utility. Further studies could explore the potential for the thioether moiety to be a site of secondary enzymatic modification or to influence the binding of the substrate to the enzyme's active site. The development of such novel reagents is crucial for expanding the toolkit available to researchers in drug discovery and diagnostics for the characterization of enzymatic activity.
References
-
Thermoanaerobacter sp. strain X514 alcohol dehydrogenases AdhE and AdhB with broad substrate ranges. (2021). Biotechnology for Biofuels. [Link]
-
Iron-Containing Alcohol Dehydrogenase from Hyperthermophiles. (n.d.). MDPI. [Link]
-
Functional Assessment of Human Alcohol Dehydrogenase Family in Ethanol Metabolism: Significance of First-Pass Metabolism. (2001). Hepatology. [Link]
-
Natural alcohol exposure: is ethanol the main substrate for alcohol dehydrogenases in animals?. (2011). Chemico-Biological Interactions. [Link]
Sources
- 1. Alcohol dehydrogenases AdhE and AdhB with broad substrate ranges are important enzymes for organic acid reduction in Thermoanaerobacter sp. strain X514 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural alcohol exposure: is ethanol the main substrate for alcohol dehydrogenases in animals? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 3-Methylphenylthioethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed experimental framework for conducting reactions with 3-Methylphenylthioethanol, a versatile building block in organic synthesis. With full editorial control, this document eschews rigid templates to deliver an in-depth technical narrative grounded in scientific expertise. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the reactivity of 3-Methylphenylthioethanol in their synthetic endeavors.
Introduction: The Synthetic Utility of 3-Methylphenylthioethanol
3-Methylphenylthioethanol, with the CAS number 4030-45-9, is a bifunctional molecule incorporating both a nucleophilic thiol group (masked as a thioether) and a hydroxyl group.[1] This unique combination of functionalities makes it a valuable precursor in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. The thioether linkage can be oxidized to sulfoxides and sulfones, introducing polarity and hydrogen bonding capabilities, while the hydroxyl group offers a handle for further functionalization through esterification, etherification, or oxidation.
The core reactivity of the sulfur atom in 3-Methylphenylthioethanol is analogous to that of thiols, which are well-established soft nucleophiles. A particularly robust and widely utilized transformation involving such moieties is the ring-opening of epoxides. This reaction, often categorized as a "click" reaction due to its efficiency and selectivity, proceeds via a base-catalyzed mechanism to yield β-hydroxy thioethers.[2] This guide will focus on a detailed protocol for the base-catalyzed reaction of 3-Methylphenylthioethanol with a model epoxide, propylene oxide, to illustrate a key application of this versatile reagent.
Reaction Principle: Base-Catalyzed Thiol-Epoxide Ring Opening
The reaction between a thiol and an epoxide is a classic example of a nucleophilic ring-opening reaction. In the presence of a base, the thiol is deprotonated to form a more nucleophilic thiolate anion. This thiolate then attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the strained three-membered ring in an SN2 fashion. The regioselectivity of this attack is a critical consideration. Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide.[3]
The reaction proceeds as follows:
-
Deprotonation: The base removes the acidic proton from the thiol, generating a highly reactive thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the less substituted carbon of the epoxide ring.
-
Ring Opening: The carbon-oxygen bond of the epoxide breaks, relieving the ring strain and forming an alkoxide intermediate.
-
Protonation: The alkoxide is protonated, typically by the conjugate acid of the base or during aqueous workup, to yield the final β-hydroxy thioether product.
This process is highly efficient and atom-economical, making it a favored method for the construction of carbon-sulfur bonds.[4]
Visualizing the Reaction Pathway and Experimental Workflow
To provide a clear conceptual understanding, the following diagrams illustrate the reaction mechanism and the general experimental workflow.
Caption: Base-catalyzed ring-opening of an epoxide with a thiol.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Thiol-epoxy ‘click’ chemistry: a focus on molecular attributes in the context of polymer chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. BJOC - β-Hydroxy sulfides and their syntheses [beilstein-journals.org]
Application Notes: Safe Handling and Storage of 3-Methylphenylthioethanol
Introduction
3-Methylphenylthioethanol is a specialized aromatic thioether utilized in complex organic synthesis pathways within pharmaceutical and materials science research. Its molecular structure, featuring a reactive hydroxyl group and a thioether linkage, makes it a valuable intermediate. However, these same functional groups, combined with the aromatic ring, necessitate a rigorous and well-understood safety protocol. The presence of sulfur imparts characteristics, such as a potent stench and specific reactivity, that demand more than routine chemical handling procedures.
This document provides a comprehensive guide for the safe handling, storage, and emergency management of 3-Methylphenylthioethanol. The protocols herein are designed to empower researchers, scientists, and drug development professionals to work with this compound while minimizing risks to personnel, equipment, and the research environment. The underlying principle of these guidelines is not merely procedural adherence but a deep understanding of the chemical's nature to foster a proactive safety culture.
Section 1: Chemical and Physical Properties
A thorough understanding of a chemical's properties is the foundation of its safe use. These data inform decisions on appropriate storage, handling techniques, and emergency response.
| Property | Value | Source |
| CAS Number | 4030-45-9 | [1] |
| Molecular Formula | C₉H₁₂OS | [1] |
| Molecular Weight | 168.26 g/mol | [1] |
| Physical State | Liquid (Assumed based on related structures) | N/A |
| Odor | Likely strong, unpleasant (Stench) | [2] |
| Boiling Point | Data not available; expected to be >200°C | N/A |
| Density | Data not available | N/A |
| Solubility | Expected to be poorly soluble in water | [2] |
Note: Specific physical property data for 3-Methylphenylthioethanol is not widely published. Properties are inferred from structurally similar compounds like thioanisole and phenylethanol.
Section 2: Hazard Identification and Risk Assessment
3-Methylphenylthioethanol is classified under the Globally Harmonized System (GHS) with specific hazards that must be managed. The primary risks are acute oral toxicity and serious eye irritation.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Causality of Hazards:
-
Oral Toxicity (H302): If ingested, the compound can cause significant adverse health effects. The risk of aspiration if the victim vomits is a serious concern, potentially leading to chemical pneumonitis.[3]
-
Eye Irritation (H319): The compound is a severe irritant to the eyes, capable of causing significant damage if direct contact occurs. Prompt and thorough rinsing is critical to mitigate injury.[3]
-
Odor (Stench): Like many organosulfur compounds, 3-Methylphenylthioethanol is expected to have a powerful and unpleasant odor.[2] While not classified as a toxicological hazard, a strong stench can cause discomfort and distraction, and its presence indicates a breach of containment that must be addressed immediately.
-
Combustibility: While not classified as flammable, the substance is combustible. Vapors are heavier than air and can spread along floors. Upon intense heating, they can form explosive mixtures with air.[3] Combustion byproducts include toxic gases such as carbon oxides (CO, CO₂) and sulfur oxides (SOx).
Section 3: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation. The selection of PPE is not a checklist but a deliberate choice based on the identified risks.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides protection against splashes of a broad range of chemicals. Double-gloving is recommended for extended operations. Gloves must be inspected before use and changed immediately upon contamination. |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles | Goggles provide a seal around the eyes and are essential for protecting against splashes and vapors that cause serious eye irritation.[3] A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., transferring large volumes). |
| Skin & Body Protection | Flame-resistant lab coat, fully buttoned | Protects skin from accidental splashes. Long pants and closed-toe, chemical-resistant shoes are required to cover all exposed skin on the lower body. |
| Respiratory Protection | Not required under normal use with engineering controls | All work must be conducted in a certified chemical fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Section 4: Safe Handling Procedures
Adherence to a strict handling protocol is the primary method of preventing exposure and ensuring experimental integrity.
Protocol 4.1: General Handling
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.
-
Engineering Controls: All manipulations, including weighing, transferring, and mixing, must be performed inside a certified chemical fume hood with the sash at the lowest practical height. This is the primary defense against inhalation of vapors and containment of the powerful odor.
-
Prevent Ingestion and Contamination: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Transfers: Use a syringe, pipette, or cannulation for liquid transfers to minimize the risk of splashes and volatilization. Avoid pouring directly from large containers.
-
Heating: If heating is required, use a controlled heating source like a heating mantle or oil bath. Avoid open flames. Ensure the setup is adequately ventilated to prevent vapor accumulation.
-
Post-use: Securely cap the container immediately after use. Clean the external surface of the primary container to remove any residual contamination before returning it to storage.
Section 5: Storage Protocols
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations like accidental mixing with incompatible materials.
Protocol 5.1: Storage Conditions
-
Container: Keep the compound in its original, tightly sealed container.
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[4] Avoid direct sunlight and heat sources.
-
Temperature: While room temperature storage is acceptable, refrigeration is recommended to maintain long-term product quality.[4] If refrigerated, ensure the container is sealed tightly to prevent the absorption of moisture.
-
Segregation: Store 3-Methylphenylthioethanol away from incompatible materials. This is a crucial step to prevent dangerous reactions.
-
Incompatible Materials: Strong oxidizing agents (e.g., nitric acid, perchlorates) and strong acids.[4]
-
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
Diagram 5.1: Chemical Storage Segregation
Caption: Segregate 3-Methylphenylthioethanol from incompatible chemicals.
Section 6: Emergency Procedures (Spill and Exposure Response)
Rapid and correct response to an emergency can significantly reduce its impact. All personnel must be familiar with these procedures and the location of safety equipment.
Diagram 6.1: General Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Protocol 6.1: Minor Spill Response (<100 mL, contained in fume hood)
-
Alert: Alert others in the immediate area.
-
Containment: If not already, ensure the spill is contained within the fume hood.
-
PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a sealable, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Protocol 6.2: Major Spill Response (>100 mL or outside fume hood)
-
Evacuate: Immediately evacuate the laboratory, closing all doors behind you to contain vapors.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., Environmental Health & Safety).
-
Report: Provide the chemical name, location of the spill, estimated quantity, and a copy of the Safety Data Sheet (SDS) to emergency responders.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Assist: Await the arrival of the trained emergency response team and provide them with any necessary information. Do not attempt to clean up a major spill yourself.
Protocol 6.3: Exposure and First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[3]
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting due to the risk of chemical aspiration into the lungs.[3] Rinse the mouth with water. Call a poison control center or physician immediately.[3]
Section 7: Waste Disposal and Decontamination
All waste containing 3-Methylphenylthioethanol must be treated as hazardous waste.
Protocol 7.1: Waste Disposal
-
Container: Collect all waste, including contaminated PPE, absorbent materials, and empty chemical containers, in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must include "Hazardous Waste," the chemical name, and associated hazards (Toxic, Irritant).
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[3]
Protocol 7.2: Equipment Decontamination
Due to the potent odor, decontamination of glassware and equipment is crucial.
-
Initial Rinse: In a fume hood, rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical. Collect this rinse as hazardous waste.
-
Oxidative Treatment: Submerge the rinsed equipment in a 10% bleach solution (sodium hypochlorite) within the fume hood. The bleach will oxidize the thioether, helping to neutralize the odor. Let it soak for several hours.
-
Final Cleaning: After the bleach soak, dispose of the bleach solution as hazardous waste. Wash the equipment thoroughly with soap and water, followed by a final rinse with deionized water.
Section 8: References
Sources
Application Notes and Protocols: Unraveling the Reaction Kinetics and Mechanisms of 3-Methylphenylthioethanol
Introduction: The Significance of 3-Methylphenylthioethanol in Synthetic and Medicinal Chemistry
3-Methylphenylthioethanol is a bifunctional organic molecule featuring both a nucleophilic thioether linkage and a primary alcohol. This unique structural combination makes it a versatile building block in organic synthesis and a molecule of interest in medicinal chemistry and materials science. The thioether moiety is susceptible to oxidation, leading to sulfoxides and sulfones, which can dramatically alter the molecule's polarity, solubility, and biological activity.[1] The primary alcohol can undergo a variety of transformations, including oxidation to aldehydes and carboxylic acids, or esterification to form valuable derivatives.[2][3]
A thorough understanding of the reaction kinetics and underlying mechanisms of 3-Methylphenylthioethanol is paramount for researchers, scientists, and drug development professionals. Such knowledge enables the precise control of reaction outcomes, the optimization of synthetic routes, and the rational design of novel molecules with desired properties. This guide provides a comprehensive framework for investigating the reaction kinetics and elucidating the mechanisms of key transformations of 3-Methylphenylthioethanol.
Part 1: Foundational Concepts in Reaction Kinetics and Mechanism
Before delving into specific protocols, it is crucial to establish the fundamental principles that govern the rates and pathways of chemical reactions.
Reaction Kinetics
Reaction kinetics is the study of the rates of chemical reactions and the factors that influence them, such as concentration, temperature, and catalysts.[4] The rate of a reaction is typically expressed by a rate law, which mathematically relates the reaction rate to the concentrations of the reactants.[5] For a generic reaction A + B → C, the rate law is often in the form:
Rate = k[A]m[B]n
where:
-
k is the rate constant
-
[A] and [B] are the molar concentrations of reactants A and B
-
m and n are the partial orders of the reaction with respect to A and B, respectively.
The overall order of the reaction is the sum of the partial orders (m + n).
Reaction Mechanism
A reaction mechanism describes the step-by-step sequence of elementary reactions by which overall chemical change occurs.[6] Understanding the mechanism involves identifying all reactants, products, and any intermediates or transition states. Key methods for mechanistic elucidation include:
-
Identification of products and intermediates: Characterizing all species formed during the reaction.[7]
-
Isotopic labeling: Using isotopes to trace the path of atoms through a reaction.[6]
-
Stereochemical studies: Examining the stereochemistry of the products to infer the geometry of the transition states.[7]
-
Computational modeling: Employing theoretical methods to calculate the energies of reactants, intermediates, transition states, and products.[8][9]
Part 2: Plausible Reactions of 3-Methylphenylthioethanol and Their Investigation
3-Methylphenylthioethanol possesses two primary reactive sites: the sulfur atom of the thioether and the oxygen atom of the alcohol. This section outlines the investigation of two key reaction types: oxidation of the thioether and esterification of the alcohol.
Oxidation of the Thioether Moiety
The thioether group in 3-Methylphenylthioethanol can be selectively oxidized to the corresponding sulfoxide and further to the sulfone. This transformation is of significant interest as it dramatically alters the molecule's physicochemical properties.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. scribd.com [scribd.com]
- 7. jsscacs.edu.in [jsscacs.edu.in]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylphenylthioethanol
Welcome to the technical support center for the synthesis of 3-Methylphenylthioethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.
Introduction to the Synthesis of 3-Methylphenylthioethanol
3-Methylphenylthioethanol is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis typically involves the nucleophilic attack of a sulfur-containing compound on an electrophilic two-carbon synthon. The most common and direct method is the ring-opening of ethylene oxide by 3-methylthiophenol. While conceptually straightforward, this reaction is often plagued by issues that can significantly lower the yield and purity of the final product. This guide will focus on troubleshooting and optimizing this primary synthetic route.
A less common, but viable, alternative is the Grignard reaction, which involves the reaction of a Grignard reagent derived from a halo-substituted thioether with formaldehyde or ethylene oxide. This guide will also briefly touch upon potential issues with this approach.
Below is a visual representation of the primary synthetic pathway.
Caption: Primary synthesis route for 3-Methylphenylthioethanol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-Methylphenylthioethanol via the ring-opening of ethylene oxide with 3-methylthiophenol.
FAQ 1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of the most common culprits and how to address them.
Troubleshooting Low Yield
| Potential Cause | Explanation | Recommended Action |
| Impure Starting Materials | Impurities in 3-methylthiophenol, such as other isomers or oxidized species (disulfides), can lead to unwanted side reactions and consume reactants.[1] The presence of water in the reaction mixture can also interfere, especially in base-catalyzed reactions. | Verify the purity of 3-methylthiophenol using techniques like NMR or GC-MS. If necessary, purify the starting material by distillation. Ensure all solvents and reagents are anhydrous. |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inefficient mixing. | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material.[2] Consider increasing the reaction time or temperature, but be mindful of potential side reactions. Ensure vigorous stirring, especially in heterogeneous mixtures. |
| Suboptimal Stoichiometry | An incorrect molar ratio of reactants can lead to unreacted starting material or the formation of byproducts. Using a large excess of ethylene oxide can lead to the formation of poly(ethylene glycol) derivatives.[3] | Typically, a slight excess of ethylene oxide (1.1 to 1.5 equivalents) is used to ensure complete consumption of the more valuable 3-methylthiophenol. Carefully control the addition of ethylene oxide, which is a gas at room temperature. |
| Poor Catalyst Activity | In catalyzed reactions (either acid or base), the catalyst may be inactive or poisoned by impurities. | For base-catalyzed reactions, ensure a strong, non-nucleophilic base is used and that it is not neutralized by acidic impurities. For acid-catalyzed reactions, use a catalyst that is not passivated by the reactants or products. |
| Losses During Workup and Purification | Significant product loss can occur during aqueous workup (if the product has some water solubility), extraction, and purification steps like distillation or column chromatography.[2] | Optimize the workup procedure. Use a saturated brine solution to reduce the solubility of the product in the aqueous layer during extraction. When purifying by distillation, ensure the vacuum is stable and the temperature is controlled to prevent decomposition. For column chromatography, select an appropriate solvent system to ensure good separation and recovery. |
FAQ 2: I am observing multiple spots on my TLC plate besides my product and starting material. What are the likely side products?
The formation of side products is a common cause of reduced yield and purity. Understanding these side reactions is key to mitigating them.
Common Side Reactions and Their Mitigation
| Side Product | Formation Mechanism | Mitigation Strategy |
| Bis(2-(3-methylphenylthio)ethyl) ether | This dimer forms when the alcohol product, 3-Methylphenylthioethanol, reacts with another molecule of ethylene oxide under the reaction conditions. This is more prevalent with a large excess of ethylene oxide and prolonged reaction times.[3] | Use a controlled molar ratio of ethylene oxide to 3-methylthiophenol. Monitor the reaction closely and stop it once the starting material is consumed. Consider adding the ethylene oxide slowly to the reaction mixture to maintain a low concentration. |
| Di- and Triethylene Glycol Derivatives | Similar to the dimer formation, the product can react with multiple units of ethylene oxide to form longer poly(ethylene glycol) chains.[3] | Carefully control the stoichiometry of ethylene oxide. Lowering the reaction temperature can also help to reduce the rate of these subsequent additions. |
| Isomeric Products (in Grignard route) | If using a Grignard approach with a substituted epoxide, the regioselectivity of the ring-opening can be an issue, leading to a mixture of primary and secondary alcohols. | For the reaction of a Grignard reagent with ethylene oxide, this is not an issue as it is a symmetrical epoxide. If using a substituted epoxide, the choice of reaction conditions (e.g., presence of copper salts) can influence the regioselectivity. |
| Disulfide Formation | The starting 3-methylthiophenol can be oxidized to the corresponding disulfide, especially if the reaction is exposed to air or oxidizing agents. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents and solvents are deoxygenated. |
Below is a diagram illustrating the decision-making process for troubleshooting common issues in the synthesis.
Caption: Troubleshooting decision tree for 3-Methylphenylthioethanol synthesis.
FAQ 3: Should I use acid or base catalysis for the ring-opening of ethylene oxide with 3-methylthiophenol?
The choice between acid and base catalysis depends on several factors, including the stability of your starting materials and desired selectivity.
-
Base-Catalyzed Ring-Opening: This is the more common approach for reacting thiols with epoxides. The thiol is first deprotonated by a base to form the more nucleophilic thiolate, which then attacks the epoxide in an SN2 fashion.[4]
-
Advantages: Generally proceeds with good regioselectivity, attacking the less sterically hindered carbon of the epoxide (which is not a factor for the symmetrical ethylene oxide). The reaction conditions are typically milder than acid-catalyzed reactions.
-
Disadvantages: The base must be strong enough to deprotonate the thiol but should not be overly nucleophilic itself to avoid competing reactions with the epoxide. Common bases include sodium hydroxide, potassium hydroxide, or sodium thiophenoxide (pre-formed). The presence of water can be detrimental.
-
-
Acid-Catalyzed Ring-Opening: In this method, the epoxide oxygen is first protonated by an acid, which activates the epoxide for nucleophilic attack by the neutral thiol.[4]
-
Advantages: Can be effective for less nucleophilic thiols.
-
Disadvantages: Can lead to polymerization of ethylene oxide, especially with strong acids and higher temperatures.[5] The regioselectivity can be less predictable with unsymmetrical epoxides. The acidic conditions may not be compatible with other functional groups in more complex molecules.
-
Recommendation: For the synthesis of 3-Methylphenylthioethanol, a base-catalyzed approach is generally recommended for better control and higher yields.
Experimental Protocols
The following are generalized protocols. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Base-Catalyzed Synthesis of 3-Methylphenylthioethanol
This protocol is a general guideline and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a gas dispersion tube, add 3-methylthiophenol (1.0 eq).
-
Add a suitable anhydrous solvent such as toluene or THF.
-
Add a catalytic amount of a base (e.g., sodium hydroxide, 0.1 eq).
-
-
Reaction:
-
Heat the mixture to a gentle reflux.
-
Slowly bubble ethylene oxide (1.2 eq) through the gas dispersion tube into the reaction mixture. The addition should be controlled to maintain a steady reaction temperature.
-
Monitor the reaction by TLC or GC until the 3-methylthiophenol is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: (How to Improve) Yield. Available from: [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]
-
Addition Reaction of Ethylene Oxide. Available from: [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. Available from: [Link]
-
ResearchGate. (PDF) Michael Addition of Thiol Compounds on ω-Maleate Poly(ethylene oxide)s: Model Study for the “Site-Specific” Modification of Proteins. Available from: [Link]
-
MDPI. Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents. Available from: [Link]
-
Addition Reaction of Ethylene Oxide. Available from: [Link]
-
Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available from: [Link]
-
PubMed. Anionic Ring-Opening Polymerization of Ethylene Oxide in DMF With Cyclodextrin Derivatives as New Initiators. Available from: [Link]
-
Journal of Synthetic Chemistry. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available from: [Link]
Sources
Technical Support Center: Purification of Crude 3-Methylphenylthioethanol
Welcome to the technical support center for the purification of crude 3-Methylphenylthioethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 3-Methylphenylthioethanol, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions & Explanations |
| Yellow or Brown Discoloration of the Purified Product | Oxidation of the thioether to sulfoxide or other colored impurities.[1] | Inert Atmosphere: Conduct your purification steps, particularly distillation, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The sulfur atom in the thioether is susceptible to oxidation.[1] Metal Chelators: Trace metal ions can catalyze oxidation. Consider adding a small amount of a metal chelating agent like EDTA during workup if metal contamination is suspected. |
| Low Purity After Distillation | Co-distillation with impurities of similar boiling points. Thermal degradation of the product. | Fractional Distillation: Employ a fractional distillation column (e.g., Vigreux or packed column) to improve separation efficiency between 3-Methylphenylthioethanol and closely boiling impurities. Vacuum Distillation: 3-Methylphenylthioethanol is a high-boiling point liquid. Distilling under reduced pressure will lower the boiling point and minimize the risk of thermal degradation. |
| Presence of Starting Materials in the Final Product | Incomplete reaction. Inefficient extraction during workup. | Reaction Monitoring: Use TLC or GC-MS to monitor the reaction to completion before starting the workup. Extraction Optimization: Ensure the pH of the aqueous layer is appropriate to remove all acidic or basic starting materials. Perform multiple extractions with a suitable organic solvent.[2] |
| Inconsistent Results in Chromatographic Purification | Improper solvent system selection. Column overloading. | Solvent System Optimization: Develop an optimal solvent system using Thin Layer Chromatography (TLC) before scaling up to column chromatography.[3] The goal is to achieve good separation (Rf values ideally between 0.2 and 0.5). Sample Load: Do not overload the column. A general rule of thumb is to load 1-10% of the silica gel weight, depending on the difficulty of the separation. |
| Formation of an Insoluble Precipitate During Storage | Degradation of the product, potentially forming less soluble compounds like sulfones.[1] | Storage Conditions: Store purified 3-Methylphenylthioethanol under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator) to inhibit degradation.[1] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of 3-Methylphenylthioethanol.
Q1: What are the most likely impurities in crude 3-Methylphenylthioethanol?
The impurity profile of crude 3-Methylphenylthioethanol can vary depending on the synthetic route. However, common impurities may include:
-
Unreacted Starting Materials: Such as 3-methylthiophenol and 2-chloroethanol or ethylene oxide.
-
Oxidation Products: The thioether moiety is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone.[1]
-
By-products from Side Reactions: These are specific to the synthetic method used. For instance, if a Williamson ether synthesis-like reaction is performed, elimination by-products could be present.
Q2: Which purification method is most suitable for 3-Methylphenylthioethanol?
The choice of purification method depends on the scale of your experiment and the required purity of the final product.
-
Distillation (Vacuum): This is the preferred method for large-scale purification of liquid products. It is effective at removing non-volatile impurities and those with significantly different boiling points.
-
Column Chromatography: For high-purity requirements, especially on a smaller scale, silica gel column chromatography is highly effective. It can separate closely related impurities that are difficult to remove by distillation.
-
Crystallization: If you are working with a solid derivative of 3-Methylphenylthioethanol or if the compound itself can be crystallized from a suitable solvent, this method can yield very high purity material.[4][5]
Q3: How can I monitor the purity of 3-Methylphenylthioethanol during and after purification?
Several analytical techniques can be employed to assess the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for purity determination. A reverse-phase C18 column with a UV detector is a common setup.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for volatile compounds like 3-Methylphenylthioethanol and can provide information on the presence of volatile impurities. The mass spectrometer detector aids in the identification of these impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also be used for purity assessment, especially when using a quantitative NMR (qNMR) approach with an internal standard.[6]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of a reaction and the fractions from column chromatography.[3]
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude 3-Methylphenylthioethanol
Objective: To purify crude 3-Methylphenylthioethanol by removing non-volatile impurities and those with different boiling points.
Methodology:
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Add the crude 3-Methylphenylthioethanol to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at the expected boiling point of 3-Methylphenylthioethanol under the applied pressure. It is advisable to collect a small forerun fraction to discard.
-
Analysis: Analyze the collected fractions for purity using HPLC or GC-MS.
Protocol 2: Column Chromatography of 3-Methylphenylthioethanol
Objective: To achieve high purity of 3-Methylphenylthioethanol by separating it from closely related impurities.
Methodology:
-
Solvent System Selection: Using TLC, determine a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a good separation of the desired product from its impurities.
-
Column Packing: Pack a glass column with silica gel using the selected solvent system.
-
Sample Loading: Dissolve the crude 3-Methylphenylthioethanol in a minimal amount of the eluent and load it onto the top of the silica gel.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Analysis: Confirm the purity of the final product using HPLC or NMR.
Visualizations
Workflow for Purification of 3-Methylphenylthioethanol
Caption: A generalized workflow for the purification of crude 3-Methylphenylthioethanol.
Troubleshooting Logic for Low Purity After Distillation
Caption: Decision-making process for troubleshooting low purity after distillation.
References
- Stability and degradation of 2-(Phenylthio)ethanol under different conditions - Benchchem.
- Analytical Methods - Ministry of the Environment, Government of Japan.
- 3-Methylphenylthioethanol | CAS 4030-45-9 | SCBT - Santa Cruz Biotechnology.
- A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC - Benchchem.
- Wittig Reaction Experiment Part 3: Recrystallization and Melting Point - YouTube.
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI.
- Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate - Drug Testing and Analysis.
- 3-thiopheneethanol tubular-type preparation method and device thereof - Google Patents.
- Common Problems During His-tag Purification - YouTube.
- A novel thin-layer chromatography method to screen 1,3-propanediol producers - PubMed.
- Process for the purification of thiophenes - Google Patents.
- The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds - ResearchGate.
- The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene - MDPI.
- A Comparative Guide to Validating the Purity of Synthesized 3-Acetylthiophene by HPLC - Benchchem.
- Purification of biologically-produced 1,3-propanediol - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. env.go.jp [env.go.jp]
- 3. A novel thin-layer chromatography method to screen 1,3-propanediol producers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(m-tolylthio)ethanol
Welcome to the dedicated technical support guide for the synthesis of 2-(m-tolylthio)ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this synthesis. Here, we move beyond simple protocols to explain the chemical logic behind common issues, helping you troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding byproduct formation during the synthesis of 2-(m-tolylthio)ethanol.
Q1: What are the primary synthetic routes to 2-(m-tolylthio)ethanol and which byproducts are characteristic of each?
There are two predominant methods for synthesizing 2-(m-tolylthio)ethanol, each with a distinct profile of potential byproducts.
-
SN2 Reaction (Williamson-Type Synthesis): This involves the reaction of an m-tolylthiolate salt with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol). This is an adaptation of the classic Williamson ether synthesis for thioethers.
-
Epoxide Ring-Opening: This route uses m-thiocresol to perform a nucleophilic attack on the strained ring of ethylene oxide.
The common byproducts for each pathway are summarized below.
| Byproduct Name | Structure | Formation Pathway | Common To Route |
| Di-m-tolyl disulfide | CH₃-C₆H₄-S-S-C₆H₄-CH₃ | Oxidation of m-thiocresol or its thiolate anion by atmospheric oxygen. | Both |
| Unreacted m-thiocresol | CH₃-C₆H₄-SH | Incomplete reaction due to poor base, low temperature, or insufficient electrophile. | Both |
| Polyethoxylated Adducts | CH₃-C₆H₄-S-(CH₂CH₂O)n-H (n>1) | The hydroxyl group of the product attacks another molecule of ethylene oxide. | Epoxide Ring-Opening |
| 1,4-Dioxane | C₄H₈O₂ | Acid-catalyzed dimerization of ethylene oxide, or base-catalyzed dimerization of 2-chloroethanol. | Both (more common with ethylene oxide) |
| Unreacted 2-Haloethanol | Cl-CH₂CH₂-OH | Incomplete reaction. | SN2 Reaction |
Q2: Why is di-m-tolyl disulfide always a concern in my reaction?
Thiols and their corresponding thiolates are highly susceptible to oxidation. The sulfhydryl group (-SH) can be easily oxidized to form a disulfide bond (-S-S-), particularly in the presence of atmospheric oxygen, trace metal impurities, or certain basic conditions. This reaction consumes your nucleophile, leading to lower yields of the desired thioether and complicating purification.
Causality: The mechanism often involves a single-electron transfer from the thiolate anion to an oxidant (like O₂) to form a thiyl radical, which then dimerizes. Performing the reaction under a meticulously maintained inert atmosphere (nitrogen or argon) is the most effective preventative measure.
Q3: When using ethylene oxide, I often see a series of higher molecular weight impurities. What are they and how can I avoid them?
These impurities are almost certainly polyethoxylated derivatives of your product. The primary alcohol in your target molecule, 2-(m-tolylthio)ethanol, is itself a nucleophile. It can compete with the starting m-thiocresol to attack additional molecules of ethylene oxide. This initiates a chain reaction, adding ethylene glycol units to your product and forming oligomers.
Mitigation Strategy:
-
Stoichiometry Control: Use a molar excess of m-thiocresol relative to ethylene oxide. This increases the probability that ethylene oxide will react with the more nucleophilic and abundant thiol.
-
Controlled Addition: Add the ethylene oxide slowly to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the primary nucleophile (thiol) over the secondary one (product alcohol).
Q4: How critical is the choice and quality of my solvent?
Solvent choice is paramount. For the SN2 pathway using a strong base like sodium hydride (NaH), the solvent must be anhydrous. Water will react with and consume the base, preventing the complete deprotonation of m-thiocresol. For the epoxide route, while often performed in protic solvents like ethanol, water can still participate in the reaction by hydrolyzing ethylene oxide to ethylene glycol, which can lead to its own set of byproducts. Furthermore, using degassed solvents helps to minimize the oxidation of the thiol to the disulfide.
Troubleshooting Guide for Synthesis
This guide provides solutions to specific experimental issues you may encounter.
Logical Troubleshooting Workflow
Use the following workflow diagram to diagnose and resolve common issues in your synthesis.
Caption: Troubleshooting workflow for 2-(m-tolylthio)ethanol synthesis.
Experimental Protocols & Methodologies
Protocol 1: General Synthesis via SN2 Reaction
This protocol provides a robust starting point for the synthesis from m-thiocresol and 2-chloroethanol.
Materials:
-
m-Thiocresol
-
2-Chloroethanol
-
Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere.
-
Thiolate Formation: Dissolve m-thiocresol (1.0 eq) in anhydrous ethanol. To this solution, add a stoichiometric equivalent of a strong base like sodium hydroxide (1.0 eq). Stir at room temperature for 30 minutes to ensure complete formation of the sodium m-tolylthiolate.
-
Nucleophilic Substitution: Slowly add 2-chloroethanol (1.0-1.1 eq) to the thiolate solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize with a dilute acid (e.g., 1M HCl) and remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
This is an effective method for removing both more and less polar byproducts.
Materials:
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., Hexanes/Ethyl Acetate gradient)
-
Glass chromatography column
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and pack the column.
-
Sample Loading: Dissolve the crude 2-(m-tolylthio)ethanol in a minimal amount of the eluent or a compatible solvent (like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with the low-polarity solvent mixture. The non-polar di-m-tolyl disulfide byproduct will elute first.
-
Gradually increase the polarity of the eluent (e.g., to 80:20 Hexanes:Ethyl Acetate). The desired product, 2-(m-tolylthio)ethanol, will then elute.
-
Highly polar byproducts, such as polyethoxylated adducts, will remain on the column or elute much later with a higher polarity solvent.
-
-
Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Byproduct Formation Pathways
The following diagram illustrates the desired reaction pathways and the key side reactions that lead to common byproducts.
Caption: Key reaction and byproduct formation pathways.
References
-
Benchchem Technical Support. (2025). Troubleshooting common issues in the synthesis of Benzene, [2-(methylthio)ethyl]-. 1
-
ACS GCI Pharmaceutical Roundtable. Thioether Formation Reagent Guide. Wordpress. 2
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. 3
-
Benchchem Technical Support. (2025). identifying common impurities in synthesized pentane-3-thiol. 4
-
International Journal of Research Culture Society. (2017). Addition Reaction of Ethylene Oxide. 5
-
Gustin, J. L. (2001). Safety of ethoxylation reactions. Loss Prevention Bulletin. Link
-
Santacesaria, E., Di Serio, M., Tesser, R. (2018). Polyethoxylation and polypropoxylation reactions: kinetics, mass transfer and industrial reactor design. Chinese Journal of Chemical Engineering. Link
Sources
Technical Support Center: Troubleshooting Low Yield in 2-(Methylthio)ethanol Oxidation
Welcome to the Technical Support Center for the selective oxidation of 2-(methylthio)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your reaction for higher yields and purity.
This guide is structured in a question-and-answer format to directly address the common issues and frequently asked questions we receive from the field.
Frequently Asked Questions (FAQs)
Q1: My oxidation of 2-(methylthio)ethanol is resulting in a low yield of the desired 2-(methylsulfinyl)ethanol. What are the most common causes?
Low yields in the synthesis of 2-(methylsulfinyl)ethanol from 2-(methylthio)ethanol can typically be attributed to several key factors:
-
Over-oxidation: The most frequent culprit is the further oxidation of the desired sulfoxide to the sulfone byproduct, 2-(methylsulfonyl)ethanol. The sulfur atom in the sulfoxide is still susceptible to oxidation, often under the very conditions used to form it.
-
Incomplete Reaction: Insufficient reaction time, inadequate temperature, or a suboptimal amount of the oxidizing agent can lead to a significant amount of unreacted 2-(methylthio)ethanol remaining in your reaction mixture.
-
Suboptimal Choice of Oxidant: Not all oxidizing agents are created equal. Some are too harsh and will favor the formation of the sulfone, while others may be too mild to efficiently convert the starting material.
-
Side Reactions: Depending on the oxidant and reaction conditions, side reactions involving the hydroxyl group of 2-(methylthio)ethanol can occur, leading to undesired byproducts.
-
Workup and Purification Losses: The desired product can be lost during aqueous workup if it has some water solubility, or during purification steps like column chromatography if not performed optimally.
Q2: I am observing a significant amount of the sulfone byproduct, 2-(methylsulfonyl)ethanol. How can I minimize over-oxidation?
Minimizing over-oxidation is crucial for achieving a high yield of the sulfoxide. Here are several strategies, explained from a mechanistic standpoint:
-
Choice of a Selective Oxidant: The key is to use an oxidant that has a higher rate of reaction with the thioether than with the sulfoxide.
-
Hydrogen Peroxide (H₂O₂): This is a "green" and often effective oxidant.[1] Its selectivity can be tuned by the choice of catalyst and reaction conditions. In the absence of a catalyst, the oxidation of the thioether to the sulfoxide can occur, but the subsequent oxidation to the sulfone is often slower.[2]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used oxidant that is generally effective at converting thioethers to sulfoxides.[3] However, using more than one equivalent of m-CPBA will lead to the formation of the sulfone. Careful control of stoichiometry is critical.
-
-
Stoichiometry of the Oxidant: Use a slight excess, but not a large excess, of the oxidizing agent. A common starting point is 1.05 to 1.1 equivalents of the oxidant. This ensures complete consumption of the starting material while minimizing the amount of oxidant available to react with the product sulfoxide.
-
Temperature Control: Perform the reaction at low temperatures. Oxidation reactions are exothermic, and higher temperatures can accelerate the rate of both the desired and undesired oxidation steps. Running the reaction at 0 °C or even lower can significantly improve selectivity for the sulfoxide.[1]
-
Reaction Monitoring: Diligently monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material and, if available, a standard of the desired sulfoxide and the sulfone byproduct. Stop the reaction as soon as the starting material is consumed.
Q3: How do I effectively monitor the progress of my reaction using Thin Layer Chromatography (TLC)?
TLC is an indispensable tool for monitoring this oxidation. Here’s how to use it effectively:
-
Stationary Phase: Use standard silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. A common eluent system is a 1:1 or 2:1 mixture of ethyl acetate and hexanes. You may need to adjust the ratio to achieve good separation.
-
Spotting: On a single TLC plate, spot the following:
-
A solution of your starting material, 2-(methylthio)ethanol.
-
A co-spot of the starting material and your reaction mixture.
-
Your reaction mixture.
-
-
Visualization:
-
UV Light: If your compounds are UV active, you can visualize the spots under a UV lamp (254 nm).
-
Staining: A potassium permanganate (KMnO₄) stain is very effective. The starting thioether and the product sulfoxide will both be oxidized by the KMnO₄, appearing as yellow spots on a purple background. The sulfone is already fully oxidized and will not react with the stain. This can be a useful way to distinguish the sulfone from the other two components.
-
-
Interpreting the Results:
-
The starting material, 2-(methylthio)ethanol, will be the least polar and have the highest Rf value.
-
The desired product, 2-(methylsulfinyl)ethanol, is more polar than the starting material and will have a lower Rf value.
-
The over-oxidation product, 2-(methylsulfonyl)ethanol, is the most polar and will have the lowest Rf value.
-
The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.
-
Q4: What are the best practices for working up and purifying my 2-(methylsulfinyl)ethanol?
A proper workup and purification are critical to isolating your product in high yield and purity.
-
Quenching the Reaction:
-
For Hydrogen Peroxide: Excess hydrogen peroxide can be quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) at a low temperature (e.g., 0 °C).[4][5]
-
For m-CPBA: The main byproduct is m-chlorobenzoic acid, which can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Any remaining m-CPBA can be quenched with sodium thiosulfate.
-
-
Extraction: After quenching, extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Be aware that 2-(methylsulfinyl)ethanol has some water solubility, so multiple extractions are recommended to maximize recovery.
-
Purification:
-
Column Chromatography: This is the most common method for purifying 2-(methylsulfinyl)ethanol. Use silica gel as the stationary phase and a gradient elution starting with a less polar solvent system (e.g., 100% ethyl acetate) and gradually increasing the polarity with a more polar solvent like methanol. The polarity of the eluent will depend on the Rf values you observed during your TLC analysis.
-
Recrystallization: If your product is a solid at room temperature, recrystallization can be an effective purification method. Finding a suitable solvent or solvent system is key.
-
Troubleshooting Workflow
Here is a visual guide to help you troubleshoot low yield in your 2-(methylthio)ethanol oxidation.
Caption: A troubleshooting workflow for low yield in 2-(methylthio)ethanol oxidation.
Experimental Protocols
Protocol 1: Selective Oxidation with Hydrogen Peroxide
This protocol provides a general method for the selective oxidation of 2-(methylthio)ethanol to 2-(methylsulfinyl)ethanol using hydrogen peroxide.
Materials:
-
2-(methylthio)ethanol
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol or Ethanol
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)ethanol (1.0 eq.) in methanol (to make a 0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1 eq.) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC every 15-30 minutes.
-
Once the starting material is consumed (typically within 1-3 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(methylsulfinyl)ethanol.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Selective Oxidation with m-CPBA
This protocol outlines the use of m-CPBA for the selective oxidation of 2-(methylthio)ethanol.
Materials:
-
2-(methylthio)ethanol
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask with a magnetic stir bar, dissolve 2-(methylthio)ethanol (1.0 eq.) in dichloromethane (to make a 0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.05 eq., considering the purity) in a minimal amount of DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of 2-(methylthio)ethanol at 0 °C.
-
Monitor the reaction progress by TLC. The reaction is often complete within 1-2 hours.
-
Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x volume of the organic layer) to remove m-chlorobenzoic acid.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any remaining m-CPBA.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 2-(methylsulfinyl)ethanol.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Common Oxidation Methods for Thioethers
| Oxidizing Agent | Typical Equivalents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Selectivity for Sulfoxide | Key Considerations |
| Hydrogen Peroxide (H₂O₂) | 1.1 - 1.5 | Alcohols, Water | 0 - Room Temp | 1 - 12 | Good to Excellent | "Green" reagent, but may require a catalyst for some substrates.[7] |
| m-CPBA | 1.05 - 1.1 | DCM, Chloroform | 0 - Room Temp | 1 - 3 | Excellent | Commercially available, but the byproduct needs to be removed.[8] |
| Sodium Periodate (NaIO₄) | 1.0 - 1.2 | Methanol/Water | 0 - Room Temp | 2 - 6 | Excellent | Mild and selective, but the inorganic byproduct needs to be filtered off. |
| Oxone® | 1.0 | Methanol/Water | Room Temp | 1 - 4 | Good to Excellent | A stable, solid source of peroxymonosulfate. |
Mechanistic Insights
Oxidation with Hydrogen Peroxide
The oxidation of a thioether with hydrogen peroxide is believed to proceed via a nucleophilic attack of the electron-rich sulfur atom on one of the oxygen atoms of the peroxide.[9] This breaks the weak O-O bond. The selectivity for the sulfoxide over the sulfone is achieved because the sulfur atom in the thioether is more nucleophilic than the sulfur atom in the sulfoxide.
Caption: Proposed mechanism for thioether oxidation by hydrogen peroxide.
Oxidation with m-CPBA
The oxidation of thioethers with m-CPBA is a concerted reaction that proceeds through a "butterfly" transition state, similar to the epoxidation of alkenes.[10] The thioether acts as the nucleophile, attacking the terminal oxygen of the peroxy acid.
Caption: Concerted "butterfly" mechanism for thioether oxidation with m-CPBA.
References
-
A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (URL: [Link])
-
Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. (URL: [Link])
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (URL: [Link])
-
Org. Synth. 2011, 88, 342. (URL: [Link])
-
Workup: mCPBA Oxidation. (URL: [Link])
-
Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. (URL: [Link])
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (URL: [Link])
-
Hydrogen peroxide - Wikipedia. (URL: [Link])
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (URL: [Link])
-
How to quench H2O2/O3 reactions during organic oxidation experiments? (URL: [Link])
-
Peroxide Degradation: how to quench the reaction. (URL: [Link])
-
A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (URL: [Link])
-
Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). (URL: [Link])
-
SULFOXIDES AND SULFONES: REVIEW. (URL: [Link])
-
Quenching Organic Peroxides. (URL: [Link])
-
Oxidation of sulfides to sulfoxides. Part 1: Oxidation using halogen derivatives. (URL: [Link])
-
Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid). (URL: [Link])
-
H2O2; etc.) Peroxides and peracids are useful oxidants in synthesis. However, th. (URL: [Link])
-
m-CPBA (meta-chloroperoxybenzoic acid). (URL: [Link])
-
Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (URL: [Link])
-
How can I stop the over-oxidation of alcohol to ketone when mCPBA (m-chloroperoxybenzoic acid) is used as an oxidant? (URL: [Link])
-
Homogeneous Oxidation of C–H bonds with m-CPBA Catalysed by a Co/Fe System. (URL: [Link])
-
meta-Chloroperoxybenzoic acid - Wikipedia. (URL: [Link])
-
m-CHLOROPERBENZOIC ACID. (URL: [Link])
-
Chemoselective thioether oxidation. (URL: [Link])
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (URL: [Link])
-
Sulfoxide synthesis by oxidation. (URL: [Link])
-
Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. (URL: [Link])
-
Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. (URL: [Link])
-
2-(methyl thio) ethanol, 5271-38-5. (URL: [Link])
-
Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). (URL: [Link])
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (URL: [Link])
-
2-(Methylthio)ethanol. (URL: [Link])
-
Mild and Selective Oxidation of Sulfur Compounds in Trifluoroethanol: Diphenyl Disulfide and Methyl Phenyl Sulfoxide. (URL: [Link])
-
The Chromatographic Result in TLC. (URL: [Link])
-
Mechanism and Kinetics of One-electron Oxidation of Methanesulfinate and Two-electron Oxidation of Thiols and Disulfides. (URL: [Link])
-
Ethanol, 2-(methylthio)-. (URL: [Link])
-
Thin Layer Chromatography. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid) [chem.ucla.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. epfl.ch [epfl.ch]
- 6. Workup [chem.rochester.edu]
- 7. jsynthchem.com [jsynthchem.com]
- 8. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 9. Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Methylphenylthioethanol Stability
Welcome to the dedicated technical support center for 3-Methylphenylthioethanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile thioether. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to ensure the stability and integrity of 3-Methylphenylthioethanol throughout your experimental workflows. Drawing upon established principles of organic chemistry and extensive field experience, this guide will help you anticipate and mitigate potential stability challenges, leading to more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 3-Methylphenylthioethanol, and what are its primary chemical properties?
A1: 3-Methylphenylthioethanol, with the CAS number 4030-45-9, is an organic compound featuring a thioether linkage and a primary alcohol functional group.[1] Its structure consists of a 3-methylphenyl (m-tolyl) group attached to a sulfur atom, which is in turn bonded to an ethanol moiety.
Key Chemical Properties:
-
Molecular Formula: C₉H₁₂OS[1]
-
Molecular Weight: 168.26 g/mol [1]
-
Appearance: Typically a liquid.
-
Reactivity: The primary reactive sites are the sulfur atom, which is susceptible to oxidation, and the hydroxyl group, which can undergo typical alcohol reactions. The aromatic ring can also participate in electrophilic substitution reactions.
Q2: What are the main degradation pathways for 3-Methylphenylthioethanol?
A2: The most significant degradation pathway for 3-Methylphenylthioethanol is the oxidation of the thioether sulfur atom.[2][3] This oxidation occurs in two primary steps:
-
Oxidation to Sulfoxide: The thioether is first oxidized to the corresponding sulfoxide, 2-((3-methylphenyl)sulfinyl)ethanol.
-
Oxidation to Sulfone: Further oxidation of the sulfoxide yields the sulfone, 2-((3-methylphenyl)sulfonyl)ethanol.
This process can be initiated by exposure to atmospheric oxygen, chemical oxidants, and even under certain photolytic conditions.[2][4]
Q3: How should I properly store 3-Methylphenylthioethanol to ensure its stability?
A3: To maintain the integrity of 3-Methylphenylthioethanol, proper storage is crucial. Thioethers are known to be susceptible to oxidation.[2] Therefore, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen. It should also be protected from light and stored in a cool, dark place. For long-term storage, refrigeration is advisable.
Q4: What analytical techniques are best suited for monitoring the stability of 3-Methylphenylthioethanol?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective technique for monitoring the degradation of 3-Methylphenylthioethanol.[2] This method should be capable of separating the parent compound from its potential degradation products, primarily the sulfoxide and sulfone. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for determining their molecular weights and aiding in structural elucidation.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments with 3-Methylphenylthioethanol, providing explanations and actionable solutions.
Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.
| Symptom | Potential Cause | Recommended Solution |
| Lower than expected yield of the desired product. | Degradation of 3-Methylphenylthioethanol: The reaction conditions (e.g., elevated temperature, presence of oxidizing agents, prolonged reaction times) may be promoting the oxidation of the thioether. | - Conduct the reaction under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- If possible, lower the reaction temperature.- Minimize the reaction time by monitoring its progress closely using TLC or HPLC. |
| Appearance of more polar spots on TLC or new peaks in HPLC. | Formation of sulfoxide and/or sulfone: These oxidized products are more polar than the parent thioether. | - Confirm the identity of the byproducts by LC-MS.- If oxidation is confirmed, implement the solutions mentioned above to prevent degradation.- Consider the addition of a mild antioxidant if compatible with your reaction chemistry. |
| Reaction mixture develops a yellow or brown color over time. | Oxidation or other side reactions: Discoloration can be an indicator of degradation.[2] | - Ensure all reagents and solvents are pure and free of metal contaminants that can catalyze oxidation.- Protect the reaction from light by wrapping the reaction vessel in aluminum foil. |
Issue 2: Degradation of 3-Methylphenylthioethanol during workup or purification.
| Symptom | Potential Cause | Recommended Solution |
| Product loss or appearance of impurities after aqueous workup. | pH instability: Extreme pH conditions during extraction can potentially lead to degradation, although thioethers are generally stable to hydrolysis. | - Maintain a neutral or slightly acidic pH during the workup.- Minimize the time the compound is in contact with aqueous acidic or basic solutions. |
| Degradation during column chromatography. | Exposure to air and light on the silica gel surface: The large surface area of the stationary phase can facilitate oxidation, especially with prolonged exposure. | - Use a less activated stationary phase if possible.- Pack and run the column efficiently to minimize the purification time.- Consider using a solvent system that has been sparged with an inert gas. |
Experimental Protocols: Forced Degradation Studies
To understand the stability profile of 3-Methylphenylthioethanol, performing forced degradation studies is highly recommended.[4][5][6][7] These studies intentionally stress the molecule to identify potential degradation products and establish stability-indicating analytical methods.
Protocol for a General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 3-Methylphenylthioethanol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[2]
-
Thermal Degradation: Place a known amount of solid 3-Methylphenylthioethanol in a vial and heat in an oven at 80°C for 48 hours. Dissolve the residue in the mobile phase for analysis.[2]
-
Photolytic Degradation: Expose a solution of 3-Methylphenylthioethanol to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method.
Data Presentation: Expected Stability Profile
The following table provides a hypothetical summary of the expected stability of 3-Methylphenylthioethanol under various stress conditions, based on the known behavior of similar thioethers. Actual results may vary.
| Stress Condition | Expected Degradation | Primary Degradation Products |
| 0.1 M HCl, 60°C, 24h | Low to Moderate | Minimal degradation expected. |
| 0.1 M NaOH, 60°C, 24h | Low | Minimal degradation expected. |
| 3% H₂O₂, RT, 24h | High | 2-((3-methylphenyl)sulfinyl)ethanol (Sulfoxide), 2-((3-methylphenyl)sulfonyl)ethanol (Sulfone) |
| Heat, 80°C, 48h | Moderate | Potential for oxidation to sulfoxide. |
| Photolytic Exposure | Moderate to High | Potential for oxidation and other complex degradation products. |
Visualizing Degradation and Experimental Workflow
Primary Degradation Pathway of 3-Methylphenylthioethanol
Caption: Oxidation pathway of 3-Methylphenylthioethanol.
Troubleshooting Workflow for Unexpected Byproducts
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Identifying and removing impurities from 3-Methylphenylthioethanol samples
Welcome to the technical support center for 3-Methylphenylthioethanol. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and removal of impurities from your samples. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
This section addresses common questions about handling and purifying 3-Methylphenylthioethanol.
Q1: What are the most common impurities in crude 3-Methylphenylthioethanol and where do they come from?
The impurity profile of 3-Methylphenylthioethanol is heavily dependent on its synthetic route. The most common synthesis is a nucleophilic substitution reaction between 3-methylthiophenol (m-thiocresol) and a 2-carbon electrophile like 2-chloroethanol or ethylene oxide.
Causality: Understanding the reaction mechanism allows us to predict the likely byproducts. Side reactions and unconsumed reactants are the primary sources of impurities.[1]
A summary of common impurities is presented below:
| Impurity Name | Structure | Likely Source | Identification Notes (GC-MS) |
| 3-Methylthiophenol | CH₃-C₆H₄-SH | Unreacted starting material | Lower boiling point than the product. Characteristic thiol mass fragmentation. |
| 2-Chloroethanol | Cl-CH₂CH₂-OH | Unreacted starting material | Very low boiling point, will likely appear early in the chromatogram. |
| Bis(3-methylphenyl) disulfide | (CH₃-C₆H₄-S)₂ | Oxidation of the 3-methylthiophenol starting material, especially if the reaction is exposed to air. | Higher boiling point. Characteristic mass spectrum showing cleavage of the S-S bond. |
| 1,2-Bis(3-methylphenylthio)ethane | CH₃-C₆H₄-S-CH₂CH₂-S-C₆H₄-CH₃ | Reaction of the product's alkoxide with another molecule of 3-(chloromethyl)thiophene, or reaction of thiolate with 1,2-dichloroethane impurity. | Significantly higher boiling point and molecular weight. |
| 2-(m-Tolylsulfinyl)ethanol | CH₃-C₆H₄-S(O)-CH₂CH₂-OH | Oxidation of the thioether product during synthesis, workup, or storage.[2] | Higher boiling point, more polar. Mass spectrum shows an additional oxygen atom (M+16). |
| 2-(m-Tolylsulfonyl)ethanol | CH₃-C₆H₄-S(O)₂-CH₂CH₂-OH | Further oxidation of the thioether or sulfoxide.[2] | Highest boiling point, most polar. Mass spectrum shows two additional oxygen atoms (M+32). |
Q2: Which analytical techniques are best for identifying and quantifying impurities in my sample?
A multi-technique approach is often best for comprehensive analysis. Chromatographic methods are essential for separating and quantifying components in complex mixtures.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing volatile and semi-volatile compounds like 3-Methylphenylthioethanol.[4][5] It provides excellent separation of components and delivers mass spectra that are crucial for identifying unknown impurities by their fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC is highly effective for purity assessment, especially for less volatile or thermally sensitive impurities like the sulfone and sulfoxide degradation products.[6] A well-developed HPLC method can provide high-resolution separation and accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the definitive structural elucidation of unknown impurities.[6][7] Once an impurity is isolated, 1D and 2D NMR experiments can map its precise chemical structure.
Q3: What is the recommended general strategy for purifying crude 3-Methylphenylthioethanol?
A multi-step purification strategy is typically required, starting with bulk removal of major impurities and finishing with fine purification.
-
Aqueous Workup (Acid-Base Extraction): First, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild base (e.g., 5% sodium bicarbonate solution). This step is critical for removing acidic impurities, primarily unreacted 3-methylthiophenol.[8] Follow this with a water wash and a brine wash to remove water-soluble materials.
-
Fractional Vacuum Distillation: This is the most effective method for separating the target compound from impurities with different boiling points.[8] Because thioethers can be sensitive to high temperatures, performing the distillation under reduced pressure is essential to lower the boiling point and prevent thermal degradation.
-
Flash Column Chromatography: If distillation fails to remove impurities with very close boiling points or polar impurities like sulfoxides, column chromatography is the next step.[9] However, standard silica gel is acidic and can promote oxidation of the thioether.[10] It is often necessary to use deactivated (neutral) silica or an alternative stationary phase like alumina.
Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during the purification and analysis of 3-Methylphenylthioethanol.
Problem 1: My GC-MS shows an unexpected peak with a mass 16 amu higher than my product.
-
Probable Cause: This is a classic sign of oxidation. The sulfur atom in your thioether has been oxidized to a sulfoxide, 2-(m-Tolylsulfinyl)ethanol. This is a common degradation pathway for thioethers, which can occur during synthesis if exposed to oxidizing agents or slowly over time with exposure to air.[2]
-
Solution:
-
Prevention: During synthesis and workup, maintain an inert atmosphere (e.g., nitrogen or argon) where possible. For long-term storage, degas the sample and store it under an inert atmosphere at a low temperature, protected from light.
-
Removal: The sulfoxide is significantly more polar than the parent thioether. It can be effectively removed using flash column chromatography. Start with a non-polar eluent (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The desired thioether will elute first, followed by the more polar sulfoxide.
-
Problem 2: After fractional distillation, my product purity has not improved significantly.
-
Probable Cause 1: Inefficient Distillation. The boiling points of your product and a key impurity may be too close for effective separation with your current setup. Efficient fractional distillation requires achieving multiple vaporization-condensation cycles.[11][12]
-
Solution 1:
-
Improve the Column: Ensure you are using a fractionating column (e.g., Vigreux or packed column) and not just a simple distillation apparatus.[13] The longer the column and the higher the surface area of the packing material, the better the separation.
-
Slow Down: Heat the distillation flask slowly and evenly to establish a proper temperature gradient along the column.[13] A high reflux ratio (where condensed vapor returns to the column) is crucial for good separation.[14] Aim for a slow collection rate of about one drop every few seconds.
-
-
Probable Cause 2: Azeotrope Formation. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method impossible. While less common, it's a possibility if an impurity has strong intermolecular interactions with the product.
-
Solution 2: Switch to an orthogonal purification method. If distillation fails, the next logical step is column chromatography, which separates based on polarity rather than boiling point.
Experimental Protocol: Fractional Vacuum Distillation
This protocol provides a self-validating workflow for purifying 3-Methylphenylthioethanol.
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path Vigreux column to minimize product loss. Ensure all glassware joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.
-
Charge the Flask: Add the crude 3-Methylphenylthioethanol and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Evacuate: Slowly and carefully apply vacuum to the system. Bumping can occur if the vacuum is applied too quickly.
-
Heating: Once the desired pressure is stable, begin heating the flask gently using a heating mantle. Stir the liquid to ensure smooth boiling.
-
Collect Fractions:
-
Fore-run: Collect the first fraction, which will contain lower-boiling impurities (e.g., residual solvents, unreacted 2-chloroethanol). The vapor temperature will be low and unstable.
-
Heart Cut: As the temperature stabilizes at the boiling point of your product, switch to a new receiving flask. Collect this main fraction until the temperature either starts to drop (indicating the product is finished) or rise sharply (indicating a higher-boiling impurity is beginning to distill).
-
End Fraction: Collect any remaining high-boiling residue in a final flask.
-
-
Validation: Analyze all three fractions (fore-run, heart cut, and residue) by GC-MS. The chromatogram for the "heart cut" should show a significant reduction in impurity peaks compared to the crude material and the other fractions. This analytical step validates the success of the purification.
Problem 3: My purified liquid has a yellow or brown tint.
-
Probable Cause: The color likely indicates the presence of colored impurities, which could be degradation products or trace amounts of oxidized species.[15] Thioether compounds can sometimes develop color upon exposure to air and light over time.
-
Solution:
-
Decolorizing Carbon: If the discoloration is minor, you can try a decolorizing step. Dissolve the product in a minimal amount of a suitable organic solvent (like dichloromethane). Add a small amount of activated carbon, stir for 10-15 minutes at room temperature, and then filter the solution through a pad of Celite to remove the carbon.[16] Remove the solvent under reduced pressure. Caution: Activated carbon can be acidic and may retain some of your product.
-
Chromatography: For more significant discoloration, flash column chromatography is the most effective method, as the colored impurities will likely have different polarities and can be separated.
-
Workflow & Logic Diagrams
A logical approach is key to efficient troubleshooting. The following diagram outlines a decision-making workflow for purifying a crude sample of 3-Methylphenylthioethanol.
Caption: Decision workflow for purifying 3-Methylphenylthioethanol.
References
-
Recrystallization. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Journal of Pharmaceutical Research. Retrieved from [Link]
-
Fractional Distillation. (n.d.). Occidental College. Retrieved from [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry 253 Experiment #3 Recrystallization. (n.d.). UMass Boston. Retrieved from [Link]
-
Understanding Fractional Distillation. (n.d.). extraktLAB. Retrieved from [Link]
-
Purification: Fractional Distillation. (n.d.). University of Rochester Chemistry. Retrieved from [Link]
-
Fractional distillation. (n.d.). Wikipedia. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Windsor. Retrieved from [Link]
-
Organic Impurity Test. (n.d.). CD Formulation. Retrieved from [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]
-
Impurity Analysis. (n.d.). Emery Pharma. Retrieved from [Link]
-
Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. (2015). ACS Publications. Retrieved from [Link]
-
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). ResearchGate. Retrieved from [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2024). Medium. Retrieved from [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Chemistry. Retrieved from [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). ScienceDirect. Retrieved from [Link]
-
Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). Diva-Portal.org. Retrieved from [Link]
-
Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. (2024). ACS Publications. Retrieved from [Link]
-
Laboratory Techniques of Purification and Isolation. (2012). International Journal of Drug Development and Research. Retrieved from [Link]
-
LC Purification Troubleshooting Guide. (2024). Waters Corporation. Retrieved from [Link]
-
A new facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. (n.d.). PubMed. Retrieved from [Link]
-
GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. (n.d.). Cellular, Molecular and Biomedical Reports. Retrieved from [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. Retrieved from [Link]
-
METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. (2017). YouTube. Retrieved from [Link]
-
Phytochemical Profiling and GC-MS Analysis of Bioactive Compounds in Gyrocarpus americanus. (2024). Plant Science Archives. Retrieved from [Link]
-
Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
Methods of Purification of Organic Compounds | Class 11 Chemistry. (2024). YouTube. Retrieved from [Link]
-
Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (2024). ResearchGate. Retrieved from [Link]
-
Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids in Herbs. (n.d.). PubMed. Retrieved from [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. (n.d.). ResearchGate. Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved from [Link]
-
Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment. (2024). PMC. Retrieved from [Link]
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). MDPI. Retrieved from [Link]
-
Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and sulfur source. (2024). ResearchGate. Retrieved from [Link]
-
(PDF) Degradation of Irgafos 168 and determination of its degradation products. (2024). ResearchGate. Retrieved from [Link]
-
Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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- 4. cmbr-journal.com [cmbr-journal.com]
- 5. plantarc.com [plantarc.com]
- 6. emerypharma.com [emerypharma.com]
- 7. alfachemic.com [alfachemic.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. Purification [chem.rochester.edu]
- 11. extraktlab.com [extraktlab.com]
- 12. Purification [chem.rochester.edu]
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- 14. Fractional distillation - Wikipedia [en.wikipedia.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Recrystallization [sites.pitt.edu]
Technical Support Center: Enhancing Reaction Selectivity with 3-Methylphenylthioethanol
Welcome to the technical support center for 3-Methylphenylthioethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the selectivity of your reactions and overcome common experimental challenges. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Introduction to the Reactivity of 3-Methylphenylthioethanol
3-Methylphenylthioethanol possesses two key functional groups: a nucleophilic secondary alcohol and a readily oxidizable thioether. This duality presents both opportunities for diverse chemical transformations and challenges in achieving chemoselectivity. The electron-donating methyl group on the phenyl ring can also influence the reactivity of the thioether. Understanding the subtle interplay between these groups is paramount to designing successful and selective synthetic routes.
This guide will address common issues related to:
-
Selective Functionalization: Preferential reaction at either the hydroxyl or the thioether group.
-
Oxidation Reactions: Controlled oxidation of the thioether to the sulfoxide or sulfone without affecting the alcohol, and vice-versa.
-
Intramolecular Cyclization: Formation of heterocyclic structures.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform an O-alkylation (Williamson ether synthesis) on 3-Methylphenylthioethanol, but I am getting a mixture of products, including some S-alkylation. How can I improve the selectivity for O-alkylation?
A1: This is a classic chemoselectivity challenge due to the presence of two nucleophilic centers: the alkoxide and the thioether. While the alkoxide is a harder nucleophile, the thioether is a soft nucleophile. The outcome of the reaction is often dictated by the nature of the electrophile and the reaction conditions, in line with Hard and Soft Acid and Base (HSAB) theory.
To favor O-alkylation:
-
Choice of Alkylating Agent: Use "hard" alkylating agents. Alkyl halides with less polarizable leaving groups (e.g., alkyl chlorides or tosylates) are preferable to "soft" alkylating agents like alkyl iodides, which tend to react preferentially with the soft thioether.
-
Base Selection: Use a strong, non-nucleophilic base to fully deprotonate the alcohol, maximizing the concentration of the hard alkoxide nucleophile. Sodium hydride (NaH) is a common and effective choice.
-
Solvent: A polar aprotic solvent like THF or DMF is generally recommended for SN2 reactions.[1]
Q2: How can I selectively oxidize the thioether of 3-Methylphenylthioethanol to the sulfoxide without affecting the alcohol group?
A2: Selective oxidation of the thioether to the sulfoxide is achievable with mild and controlled oxidizing agents. Over-oxidation to the sulfone or oxidation of the alcohol can be problematic.
-
Recommended Reagents: A common and effective method is the use of one equivalent of hydrogen peroxide in a solvent like acetic acid at low temperatures (e.g., 0-10 °C).[2] Other reagents like sodium periodate (NaIO₄) can also be employed for this selective transformation.
-
Temperature Control: Maintaining a low temperature is crucial to prevent over-oxidation and potential side reactions.
Q3: Is it possible to selectively protect the alcohol or the thioether group in 3-Methylphenylthioethanol?
A3: Yes, selective protection is a highly effective strategy to achieve the desired reactivity.
-
Protecting the Alcohol: The hydroxyl group can be protected as a silyl ether (e.g., using TBDMSCl) or a benzyl ether. These protecting groups are generally stable under conditions used for modifying the thioether.
-
Protecting the Thioether: Thioethers are less commonly protected, but they can be temporarily oxidized to the sulfoxide, which is less nucleophilic. The sulfoxide can then be reduced back to the thioether after the desired reaction at the alcohol has been performed.
Q4: I am attempting an intramolecular cyclization to form a benzothiazine derivative, but the reaction is not proceeding as expected. What are the key factors for a successful cyclization?
A4: Intramolecular cyclization of 2-(arylthio)ethanols or their derivatives typically requires activation of either the alcohol or the aromatic ring.
-
Activation of the Alcohol: The hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular nucleophilic attack by the thioether on the activated carbon can lead to the formation of a cyclic sulfonium salt, which can then rearrange.
-
Electrophilic Cyclization: In some cases, an electrophilic agent can be used to activate the aromatic ring, followed by intramolecular attack of the hydroxyl group. The specific conditions will depend on the desired product and the substitution pattern of the aromatic ring.
Troubleshooting Guides
Problem 1: Low Yield or No Reaction in Williamson Ether Synthesis of 3-Methylphenylthioethanol
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Incomplete Deprotonation of the Alcohol | Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the reaction is performed under anhydrous conditions. | The alkoxide is the active nucleophile. Incomplete formation will result in a sluggish or incomplete reaction. |
| Poor Leaving Group on the Alkylating Agent | Use an alkyl iodide or bromide instead of a chloride, or convert the alkyl alcohol to a tosylate or mesylate. | The rate of SN2 reactions is dependent on the quality of the leaving group. |
| Steric Hindrance | If using a secondary or tertiary alkyl halide, consider reversing the roles of the nucleophile and electrophile if possible. | SN2 reactions are sensitive to steric hindrance at the reaction center. |
| Competitive S-Alkylation | As detailed in FAQ 1, use a harder alkylating agent (e.g., alkyl tosylate) to favor reaction at the harder oxygen nucleophile. | The thioether is a soft nucleophile and will compete for soft electrophiles. |
Problem 2: Over-oxidation or Side Reactions during Thioether Oxidation
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Over-oxidation to Sulfone | Use only one equivalent of the oxidizing agent (e.g., H₂O₂). Maintain strict temperature control at 0 °C or below. | The oxidation of a sulfoxide to a sulfone is often faster than the initial oxidation of the thioether. |
| Oxidation of the Alcohol | Use a chemoselective oxidizing agent that is known to preferentially oxidize thioethers in the presence of alcohols (e.g., H₂O₂ in acetic acid). | Stronger, less selective oxidizing agents like KMnO₄ or chromic acid will likely oxidize both functional groups. |
| Formation of Unidentified Byproducts | Ensure the reaction is performed in a clean, dedicated flask. Analyze the starting material for impurities. | Impurities in the starting material or solvent can lead to unexpected side reactions. |
Problem 3: Unwanted Side Products in the Swern Oxidation of 3-Methylphenylthioethanol
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Formation of a Thioacetal | Maintain the reaction temperature below -60 °C during the addition of the alcohol and the base. | At higher temperatures, the intermediate alkoxysulfonium ion can undergo Pummerer-type rearrangements, leading to the formation of thioacetals. |
| Malodorous Byproducts | Perform the reaction in a well-ventilated fume hood. Quench the reaction and wash glassware with bleach to oxidize the volatile dimethyl sulfide byproduct. | The Swern oxidation produces dimethyl sulfide (DMS), which has a strong, unpleasant odor.[1][3][4] |
| Low Yield of the Aldehyde | Ensure all reagents are anhydrous. Use freshly distilled oxalyl chloride and DMSO. | The reagents used in the Swern oxidation are moisture-sensitive. Water will consume the activated DMSO species, leading to lower yields. |
Experimental Protocols
Protocol 1: Selective O-Alkylation of 3-Methylphenylthioethanol
This protocol details a typical procedure for the Williamson ether synthesis, optimized for O-selectivity.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (10 mL per 1 mmol of 3-Methylphenylthioethanol).
-
Deprotonation: Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the THF. Cool the suspension to 0 °C in an ice bath.
-
Alcohol Addition: Slowly add a solution of 3-Methylphenylthioethanol (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the alkylating agent (e.g., benzyl bromide, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Oxidation to 3-Methylphenylsulfinylethanol (Sulfoxide)
This protocol describes the selective oxidation of the thioether to a sulfoxide.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methylphenylthioethanol (1.0 equivalent) in glacial acetic acid (5 mL per 1 mmol).
-
Cooling: Cool the solution in an ice-water bath to 0-5 °C.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.[2]
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture into cold water and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude sulfoxide can be further purified by column chromatography or recrystallization.
Visualizing Reaction Pathways
Diagram 1: Competing Nucleophilic Attack
Caption: Decision pathway for selective alkylation.
Diagram 2: Selective Oxidation Workflow
Caption: Selective oxidation options for 3-Methylphenylthioethanol.
References
-
BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Swern oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
- Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synthesis, 51(24), 4646-4660.
-
Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]
Sources
Navigating the Synthesis of 3-Methylphenylthioethanol: A Technical Support Guide for Pilot Production
For researchers, scientists, and professionals in drug development, the journey from a laboratory-scale synthesis to pilot production is fraught with challenges that demand a deep understanding of chemical principles and practical, hands-on expertise. This technical support center is designed to be your trusted resource for scaling up the synthesis of 3-Methylphenylthioethanol. Here, we dissect common issues, provide in-depth troubleshooting guidance, and offer insights grounded in years of field-proven experience to ensure your scale-up is both successful and safe.
The Synthetic Pathway: A Mechanistic Overview
The most common and industrially viable route to 3-Methylphenylthioethanol is the base-catalyzed nucleophilic ring-opening of ethylene oxide with 3-methylthiophenol. This reaction is an elegant example of an SN2 reaction, where the thiolate anion, a potent nucleophile, attacks one of the electrophilic carbons of the strained epoxide ring.
The reaction proceeds in two key steps:
-
Deprotonation of the Thiol: A suitable base is used to deprotonate the weakly acidic 3-methylthiophenol, generating the highly nucleophilic 3-methylthiophenolate anion.
-
Nucleophilic Attack and Ring-Opening: The thiophenolate anion then attacks one of the carbon atoms of the ethylene oxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry if a substituted epoxide were used. The strained three-membered ring opens to form an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is subsequently protonated during the workup to yield the final product, 3-Methylphenylthioethanol.
This exothermic reaction requires careful control of reaction conditions to maximize yield and minimize the formation of byproducts.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of 3-Methylphenylthioethanol.
Q1: What is the best base to use for the deprotonation of 3-methylthiophenol?
A1: The choice of base is critical. For laboratory-scale synthesis, strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often sufficient. For pilot-scale production, where milder conditions and better solubility might be desired, organic bases such as triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU) can be employed. The selection of the base can influence the reaction rate and the formation of byproducts[1][2].
Q2: What are the primary safety concerns when working with 3-methylthiophenol and ethylene oxide?
A2: Both reactants present significant safety hazards. 3-Methylthiophenol is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Ethylene oxide is a flammable, carcinogenic, and highly reactive gas. It is typically handled as a liquefied gas under pressure and requires specialized equipment and procedures for safe addition to the reaction mixture.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). TLC is a quick and simple method for qualitative monitoring of the disappearance of the starting thiol and the appearance of the product. GC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting materials, product, and any byproducts.
Q4: What are the most common byproducts in this synthesis?
A4: The most common byproduct is the bis-adduct, where a second molecule of ethylene oxide reacts with the hydroxyl group of the product to form a diethylene glycol derivative. Other potential byproducts can arise from impurities in the starting materials or side reactions at elevated temperatures[3].
Experimental Protocols: From Lab Bench to Pilot Plant
The following protocols provide a starting point for the synthesis of 3-Methylphenylthioethanol at both laboratory and pilot scales. It is crucial to perform a thorough safety assessment and process hazard analysis before attempting any scale-up.
Laboratory-Scale Synthesis (Representative Protocol)
Materials:
-
3-Methylthiophenol
-
Ethylene oxide
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dry ice/acetone condenser, dissolve 3-methylthiophenol (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Carefully introduce ethylene oxide (1.1 eq) as a condensed liquid or gas through a subsurface addition tube. The reaction is exothermic, and the temperature should be carefully controlled below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC until the 3-methylthiophenol is consumed.
-
Cool the reaction mixture to 0 °C and neutralize with hydrochloric acid to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Pilot-Scale Synthesis Considerations
Scaling up this synthesis requires careful attention to several factors, primarily due to the exothermic nature of the reaction and the handling of hazardous materials.
Key Scale-Up Parameters:
| Parameter | Laboratory Scale (e.g., 1 L) | Pilot Scale (e.g., 100 L) | Rationale for Change |
| Reactor | Glass flask | Glass-lined or stainless steel reactor | Durability, pressure rating, and heat transfer capabilities. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer with appropriate impeller | Ensures efficient mixing and heat distribution in a larger volume. |
| Ethylene Oxide Addition | Manual addition of condensed liquid or gas | Metered addition via a mass flow controller or diaphragm pump | Precise control of the addition rate is crucial for managing the exotherm. |
| Temperature Control | Ice bath | Jacketed reactor with a thermal control unit | Provides more precise and uniform temperature control. |
| Workup | Standard laboratory glassware | Larger scale extraction and distillation equipment | Accommodates larger volumes. |
| Safety | Fume hood | Closed system with appropriate pressure relief and scrubbing systems | Enhanced safety measures for handling larger quantities of hazardous materials. |
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section provides a question-and-answer guide to troubleshoot common issues.
Q: My reaction is very slow or incomplete. What could be the cause?
A:
-
Insufficient Base: Ensure that at least a stoichiometric amount of a sufficiently strong base is used to fully deprotonate the thiol. An excess of base is often used to drive the reaction to completion.
-
Low Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. A balance must be struck between reaction rate and safety.
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" and areas of low reactant concentration, resulting in an incomplete reaction. Ensure the stirrer speed and impeller design are appropriate for the reactor size and viscosity of the reaction mixture.
-
Water Content: While some water is often present from the base solution, excessive water can hydrolyze the ethylene oxide to ethylene glycol, reducing the yield of the desired product.
Q: I am observing a significant amount of a higher boiling point impurity. What is it and how can I avoid it?
A: This is likely the bis-adduct, formed by the reaction of a second molecule of ethylene oxide with the product.
-
Stoichiometry: Use a slight excess of the thiol relative to the ethylene oxide to favor the formation of the mono-adduct.
-
Temperature Control: Higher reaction temperatures can promote the formation of this byproduct. Maintaining a lower reaction temperature is crucial.
-
Controlled Addition: A slow, controlled addition of ethylene oxide ensures that it reacts with the more abundant thiolate before it can react with the product.
Q: My product is dark in color after workup. What is the cause and how can I decolorize it?
A:
-
Oxidation: Thiols and thioethers can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this.
-
Purification: The color can often be removed by treatment with activated carbon during the workup or by careful fractional distillation.
Q: The pressure in my pilot reactor is increasing more than expected during the ethylene oxide addition. What should I do?
A: An unexpected pressure increase is a serious safety concern and indicates a potential runaway reaction.
-
Stop Addition: Immediately stop the addition of ethylene oxide.
-
Cooling: Ensure the reactor cooling system is operating at maximum capacity to remove the heat being generated.
-
Emergency Procedures: Be prepared to implement emergency procedures, which may include quenching the reaction or venting to a safe location through a scrubber.
-
Investigate: Once the situation is under control, thoroughly investigate the cause of the pressure increase before proceeding. This could be due to an inadequate cooling capacity, a too-rapid addition rate, or a blockage in the system. The surface area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging on a larger scale[4].
Visualizing the Workflow
Sources
- 1. Analysis of the reaction mechanism of the thiol–epoxy addition initiated by nucleophilic tertiary amines - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01263B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. US3213144A - Production of 2-(ethylthio) ethanol - Google Patents [patents.google.com]
- 4. fauske.com [fauske.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methylphenylthioethanol and Structurally Related Thioethers for Drug Development
Introduction: The Critical Role of Thioether Reactivity in Pharmaceutical Sciences
Thioethers are a pivotal functional group in a multitude of pharmaceutical compounds. Their susceptibility to metabolism, particularly oxidation to sulfoxides and sulfones, profoundly influences a drug's pharmacokinetic and pharmacodynamic profile. This metabolic transformation can modulate solubility, polarity, and interaction with biological targets, sometimes leading to bioactivation or deactivation of the therapeutic agent. Consequently, a comprehensive understanding of the factors governing thioether reactivity is paramount for drug design and development professionals. A strategic modification of the thioether's electronic and steric environment allows for the fine-tuning of its metabolic stability and, by extension, the overall efficacy and safety of the drug candidate.
This guide provides an in-depth comparative analysis of the reactivity of 3-Methylphenylthioethanol, a representative aryl thioether, with a curated selection of its structural analogs. We will explore how subtle changes in the substitution pattern on the aromatic ring and the nature of the alkyl group attached to the sulfur atom impact the thioether's susceptibility to oxidation and its nucleophilic character. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers and scientists with the foundational knowledge to make informed decisions in the design of thioether-containing drug molecules with optimized properties.
Comparative Analysis of Thioether Reactivity: A Focus on Oxidation and Nucleophilicity
The reactivity of a thioether is primarily dictated by the electron density on the sulfur atom and the steric hindrance around it. To illustrate these principles, we will compare the reactivity of 3-Methylphenylthioethanol with the following analogs:
-
Phenylthioethanol: The unsubstituted parent compound, serving as a baseline.
-
4-Methylphenylthioethanol: An isomer with the methyl group in the para position, highlighting electronic effects.
-
2-Methylphenylthioethanol: An isomer with the methyl group in the ortho position, emphasizing steric hindrance.
-
Ethylthioethanol: An alkyl thioether, for comparison between aryl and alkyl thioethers.
Oxidation of Thioethers: A Key Metabolic Pathway
The oxidation of thioethers to sulfoxides and subsequently to sulfones is a common metabolic transformation, often mediated by cytochrome P450 enzymes. The rate of this oxidation is highly sensitive to the electronic properties of the thioether. Electron-donating groups on the aromatic ring increase the electron density on the sulfur atom, making it more susceptible to electrophilic attack by oxidizing agents. Conversely, electron-withdrawing groups decrease the reactivity.
The relative rates of oxidation can be predicted using the Hammett equation, which correlates reaction rates with the electronic properties of substituents on an aromatic ring.[1]
Experimental Data: Relative Oxidation Rates
| Compound | Substituent Position | Electronic Effect | Predicted Relative Oxidation Rate |
| 4-Methylphenylthioethanol | para | Electron-donating (via hyperconjugation and induction) | Fastest |
| 3-Methylphenylthioethanol | meta | Weakly electron-donating (inductive effect) | Intermediate |
| Phenylthioethanol | - | Neutral (baseline) | Slower than methyl-substituted analogs |
| 2-Methylphenylthioethanol | ortho | Electron-donating (inductive effect) and Steric Hindrance | Slowest (due to steric hindrance) |
| Ethylthioethanol | - | Alkyl group (electron-donating) | Generally faster than unsubstituted aryl thioethers |
This predicted trend is based on Hammett constants and established principles of steric hindrance.
The methyl group is electron-donating. In the para position (4-Methylphenylthioethanol), it effectively increases the electron density on the sulfur atom through resonance and inductive effects, leading to a faster oxidation rate. In the meta position (3-Methylphenylthioethanol), the resonance effect is absent, and the weaker inductive effect results in a less pronounced rate enhancement compared to the para isomer. For 2-Methylphenylthioethanol, the ortho-methyl group, while electron-donating, introduces significant steric hindrance, impeding the approach of the oxidizing agent to the sulfur atom and thus drastically reducing the reaction rate. Alkyl thioethers like Ethylthioethanol are generally more electron-rich than their unsubstituted aryl counterparts and are therefore expected to oxidize more readily, barring significant steric hindrance.
Visualizing Electronic and Steric Effects on Oxidation
Caption: Generalized SN2 reaction of a thioether.
Experimental Methodologies
To empirically validate the predicted reactivity trends, the following experimental protocols can be employed.
Synthesis of 3-Methylphenylthioethanol and Analogs
A general and reliable method for the synthesis of 2-(arylthio)ethanols is the reaction of the corresponding thiol with 2-chloroethanol in the presence of a base.
Step-by-Step Synthesis Protocol:
-
Deprotonation of the Thiol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of the desired thiol (e.g., 3-methylthiophenol) in a suitable solvent such as methanol or ethanol.
-
Add 1.1 equivalents of a base (e.g., sodium hydroxide or potassium hydroxide) and stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Nucleophilic Substitution: To the thiolate solution, add 1.2 equivalents of 2-chloroethanol dropwise.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(arylthio)ethanol.
Kinetic Analysis of Thioether Oxidation by UV-Vis Spectroscopy
The oxidation of thioethers to sulfoxides can be conveniently monitored by UV-Vis spectroscopy, as the sulfoxide product often has a different absorption spectrum from the starting thioether. [2] Experimental Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of the thioether and the oxidizing agent (e.g., hydrogen peroxide or a peroxy acid) in a suitable solvent (e.g., acetonitrile or a buffer solution).
-
Kinetic Run: In a quartz cuvette, place a known concentration of the thioether solution.
-
Initiate the reaction by adding a known excess of the oxidizing agent.
-
Immediately begin recording the UV-Vis spectrum at regular time intervals.
-
Data Analysis: Monitor the change in absorbance at a wavelength where the starting material and product have significantly different extinction coefficients.
-
Plot the natural logarithm of the absorbance of the starting material versus time. For a pseudo-first-order reaction, this plot should be linear, and the negative of the slope will give the pseudo-first-order rate constant (kobs).
-
The second-order rate constant can be obtained by dividing kobs by the concentration of the oxidizing agent (if it is in large excess).
Competitive Nucleophilicity Study by GC-MS
A competitive reaction can be designed to directly compare the nucleophilic reactivity of the different thioether analogs.
Experimental Protocol:
-
Reaction Setup: In a single reaction vessel, combine equimolar amounts of all the thioether analogs to be compared (3-Methylphenylthioethanol, phenylthioethanol, 4-methylphenylthioethanol, 2-methylphenylthioethanol, and ethylthioethanol).
-
Add a limiting amount of a common electrophile (e.g., methyl iodide) to the mixture.
-
Allow the reaction to proceed for a set amount of time, ensuring that the reaction does not go to completion.
-
Analysis: Quench the reaction and analyze the product mixture by GC-MS.
-
Quantification: By comparing the relative peak areas of the respective methylated thioether products, the relative nucleophilicity of the starting thioethers can be determined.
Conclusion: Rational Design of Thioether-Containing Pharmaceuticals
The reactivity of the thioether moiety is a critical determinant of the metabolic fate and overall pharmacological profile of a drug molecule. As demonstrated in this guide, both electronic and steric effects play a crucial role in modulating the susceptibility of thioethers to oxidation and their nucleophilic character.
The methyl group in 3-Methylphenylthioethanol provides a moderate increase in electron density on the sulfur atom compared to the unsubstituted phenylthioethanol, leading to a predicted enhancement in its reactivity towards oxidation and as a nucleophile. This effect is more pronounced in the 4-methyl isomer due to the additional resonance contribution. Conversely, the steric bulk of an ortho-methyl group, as in 2-methylphenylthioethanol, is expected to significantly retard reaction rates at the sulfur center.
By understanding these structure-activity relationships, medicinal chemists can rationally design thioether-containing drug candidates with tailored metabolic stability. For instance, to develop a more metabolically stable analog, one might consider introducing steric hindrance around the thioether or incorporating electron-withdrawing groups into the aromatic ring. Conversely, if rapid metabolic activation via oxidation is desired, the incorporation of electron-donating groups at the para position would be a viable strategy.
The experimental protocols outlined herein provide a framework for the empirical evaluation of these design principles, enabling the selection of drug candidates with optimized pharmacokinetic and pharmacodynamic properties.
References
-
Afxantidis, J., et al. (1995). Synthesis of indole, benzofuran and benzothiophene by reaction of 2-anilinoethanol, 2-phenoxyethanol and 2-(phenylthio) ethanol on AlPO4 and Pd/AlPO4 catalysts. J. Mol. Catal. A: Chem., 102(1), 49-58. [Link]
-
Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry. [Link]
-
Bonesi, S. M., Fagnoni, M., & Albini, A. (2004). Hammett correlations in the photosensitized oxidation of 4-substituted thioanisoles. The Journal of Organic Chemistry, 69(3), 928–935. [Link]
-
PrepChem. (n.d.). Synthesis of 2-[(2-Phenylethyl)thio]ethanol. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(10), 2498–2501. [Link]
-
Wikipedia. (2023). Hammett equation. [Link]
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Methylphenylthioethanol Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chemical entities is the bedrock of reliable data. This guide provides an in-depth comparison of analytical methodologies for the quantification of 3-Methylphenylthioethanol, a compound of interest in various research and development settings. Beyond a simple recitation of protocols, this document elucidates the scientific rationale behind the validation of these methods, ensuring that the data generated is not only accurate but also robust and defensible.
Introduction to 3-Methylphenylthioethanol and the Imperative for Validated Quantification
This guide will navigate the process of selecting and validating an appropriate analytical method for 3-Methylphenylthioethanol, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and protocols described herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5]
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the method. For a molecule like 3-Methylphenylthioethanol, several high-performance analytical techniques are viable.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, offering robust and reliable quantification for a wide array of compounds.[6]
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 3-Methylphenylthioethanol, a reversed-phase C18 column would likely provide good retention and separation from potential impurities. Detection via UV-Vis spectrophotometry is suitable if the molecule possesses a chromophore that absorbs light in the UV spectrum.
-
Advantages:
-
Robust and widely available instrumentation.
-
Relatively low cost of operation.
-
High precision and accuracy for quantification.
-
-
Limitations:
-
Moderate sensitivity compared to mass spectrometry-based methods.
-
Potential for interference from co-eluting impurities that also absorb at the analytical wavelength.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7][8]
-
Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
-
Advantages:
-
Excellent chromatographic resolution.
-
High sensitivity and selectivity, especially with selected ion monitoring (SIM).
-
Provides structural information for identification of unknowns.
-
-
Limitations:
-
Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds, which adds a step to the sample preparation and can introduce variability.[9]
-
Complex matrices can contaminate the GC inlet and column.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[10][11][12]
-
Principle: After separation by LC, the analyte is ionized and subjected to two stages of mass analysis (MS/MS). The first stage selects the parent ion, which is then fragmented, and the second stage analyzes a specific fragment ion. This multiple reaction monitoring (MRM) provides exceptional selectivity.
-
Advantages:
-
Unparalleled sensitivity and selectivity.
-
Ability to analyze non-volatile and thermally labile compounds without derivatization.
-
High throughput capabilities.
-
-
Limitations:
-
Higher cost of instrumentation and maintenance.
-
Susceptibility to matrix effects, which can suppress or enhance the analyte signal and must be carefully managed.
-
Method development can be more complex than for HPLC-UV.
-
The Pillars of Analytical Method Validation
A validated analytical method is one that has been demonstrated to be suitable for its intended purpose.[4][13] The validation process involves a series of experiments designed to assess the performance characteristics of the method. The core validation parameters, as defined by the ICH Q2(R2) guidelines, are discussed below.[5][14]
Caption: A typical workflow for analytical method development and validation.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15][16]
Experimental Protocol for Specificity:
-
Sample Preparation: Prepare a solution of 3-Methylphenylthioethanol standard, a placebo (matrix without the analyte), and a spiked sample (placebo spiked with the analyte).
-
Analysis: Analyze these samples using the developed method.
-
Evaluation:
-
For HPLC-UV, examine the chromatograms for any interfering peaks at the retention time of 3-Methylphenylthioethanol in the placebo sample. The peak for the analyte in the spiked sample should be pure, which can be confirmed using a photodiode array (PDA) detector to assess peak purity.
-
For GC-MS and LC-MS/MS, the high selectivity of the mass spectrometric detection, especially in SIM or MRM mode, provides inherent specificity. The absence of the target ion transitions in the placebo sample at the analyte's retention time demonstrates specificity.
-
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14][16]
Experimental Protocol for Linearity and Range:
-
Standard Preparation: Prepare a series of at least five calibration standards of 3-Methylphenylthioethanol spanning the expected concentration range of the samples. A typical range might be 50% to 150% of the target concentration.
-
Analysis: Analyze each calibration standard in triplicate.
-
Evaluation:
-
Plot the mean response (e.g., peak area) against the concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r) or coefficient of determination (r²), the y-intercept, and the slope of the regression line.
-
The acceptance criterion for linearity is typically r² ≥ 0.99. The range is established by confirming that the method has adequate accuracy and precision at the lower and upper ends of the calibration curve.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[15][16] It is often expressed as the percent recovery.
Experimental Protocol for Accuracy:
-
Sample Preparation: Prepare samples by spiking a placebo matrix with known amounts of 3-Methylphenylthioethanol at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each level.
-
Analysis: Analyze the spiked samples and determine the concentration of the analyte using the calibration curve.
-
Evaluation:
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
The mean percent recovery should be within an acceptable range, typically 98.0% to 102.0% for drug substance assays.
-
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[15][16] It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol for Precision:
-
Repeatability:
-
Prepare a minimum of six samples of 3-Methylphenylthioethanol at 100% of the target concentration or nine samples covering the specified range (three replicates at three concentrations).
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results. The acceptance criterion is typically an RSD of ≤ 2%.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions to assess the intermediate precision.
-
Caption: Illustrating the concepts of accuracy and precision.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
Experimental Protocol for LOD and LOQ:
-
Approach based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Approach based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (can be estimated from the y-intercept of the regression line of the calibration curve) and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15][17]
Experimental Protocol for Robustness:
-
Parameter Variation: Deliberately vary critical method parameters one at a time. For HPLC, these may include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analysis: Analyze a sample of 3-Methylphenylthioethanol under each of the modified conditions.
-
Evaluation: Evaluate the effect of the variations on the analytical results (e.g., retention time, peak area, resolution). The method is considered robust if the results remain within the acceptance criteria.
Comparative Performance Data (Illustrative)
The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of 3-Methylphenylthioethanol. These are illustrative values and would need to be confirmed by experimental validation.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Good (with PDA) | Excellent | Superior |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | 0.001 - 1 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (RSD) | < 1.5% | < 2.0% | < 1.0% |
| LOQ (µg/mL) | ~ 1 | ~ 0.1 | ~ 0.001 |
| Robustness | High | Moderate-High | High |
Detailed Experimental Protocol: HPLC-UV Method
This section provides a detailed, step-by-step protocol for the quantification of 3-Methylphenylthioethanol using a validated HPLC-UV method.
5.1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
3-Methylphenylthioethanol reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
5.2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of 3-Methylphenylthioethanol (e.g., 254 nm).
-
Injection Volume: 10 µL.
5.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 3-Methylphenylthioethanol reference standard and dissolve in 25.0 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to obtain a theoretical concentration within the calibration range.
5.4. System Suitability
Before starting the analysis, perform a system suitability test to ensure the performance of the chromatographic system.
-
Inject the 20 µg/mL working standard solution five times.
-
Acceptance Criteria:
-
RSD of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
5.5. Analysis
-
Construct a calibration curve by injecting the working standard solutions in duplicate.
-
Inject the sample solutions in duplicate.
-
Calculate the concentration of 3-Methylphenylthioethanol in the samples using the linear regression equation from the calibration curve.
Conclusion: Selecting the Right Validated Method
The selection of an analytical method for the quantification of 3-Methylphenylthioethanol should be a data-driven decision based on the specific requirements of the analysis.
-
For routine quality control in a well-defined matrix where sensitivity is not a major concern, a validated HPLC-UV method is often the most practical choice due to its robustness and cost-effectiveness.
-
If higher selectivity is required or if the analyte is in a complex mixture with potential interferences, GC-MS is a powerful alternative, provided the analyte is sufficiently volatile and thermally stable.
-
For applications requiring the highest sensitivity and selectivity, such as bioanalytical studies or trace-level impurity analysis, a validated LC-MS/MS method is the undisputed choice.
Regardless of the method chosen, a thorough validation in accordance with ICH, FDA, and EMA guidelines is paramount to ensure the generation of reliable and defensible scientific data.[3][4][18] This guide provides the framework and the scientific rationale to achieve this critical objective.
References
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.). Retrieved from [Link]
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A Comparative Guide to Cross-Reactivity Studies of 3-Methylphenylthioethanol in Biological Assays
Introduction: Unveiling the Specificity of 3-Methylphenylthioethanol
3-Methylphenylthioethanol is a thioether-containing aromatic alcohol with potential applications in drug discovery and development. Its structural similarity to compounds with known biological activities, such as antimicrobial and antioxidant effects, necessitates a thorough investigation of its interaction with biological systems.[1] A critical aspect of preclinical assessment is the evaluation of cross-reactivity, which refers to the unintended binding of a compound to targets other than the intended one.[2] Understanding the cross-reactivity profile of 3-Methylphenylthioethanol is paramount for predicting potential off-target effects and ensuring its therapeutic specificity.
This guide provides a comprehensive framework for designing and conducting cross-reactivity studies for 3-Methylphenylthioethanol. We will explore a multi-tiered approach, encompassing cytotoxicity profiling, target-based enzyme inhibition assays, and competitive immunoassays. By comparing the performance of 3-Methylphenylthioethanol with structurally related analogs, researchers can gain valuable insights into its specificity and potential for further development.
Structural Analogs for Comparative Analysis
To contextualize the cross-reactivity profile of 3-Methylphenylthioethanol, it is essential to include structurally related compounds in the analysis. The selection of these comparators should be based on variations in the aromatic ring substitution and the nature of the sulfur linkage.
| Compound Name | Structure | Rationale for Inclusion |
| 3-Methylphenylthioethanol | Lead Compound: The primary focus of the investigation. | |
| 2-(Phenylthio)ethanol | Parent Compound: Lacks the methyl group to assess the impact of this substitution.[1] | |
| 4-Methylphenylthioethanol | Isomeric Control: Evaluates the influence of the methyl group's position on the phenyl ring. | |
| 3-Methylphenoxyethanol | Oxygen Analog: Replaces the thioether with an ether linkage to determine the role of the sulfur atom in biological activity. | |
| 3-Methylthiophenol | Thiophenol Analog: Lacks the ethanol group to assess the contribution of the hydroxyl moiety. |
Tier 1: Foundational Cytotoxicity Profiling
Before delving into specific target interactions, it is crucial to establish the general cytotoxicity of 3-Methylphenylthioethanol and its analogs. This initial screen helps determine the appropriate concentration range for subsequent, more specific assays and identifies compounds with broad cytotoxic effects. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Seed human cell lines (e.g., HEK293 for general cytotoxicity, or a cancer cell line like MCF-7 if anticancer activity is hypothesized) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of 3-Methylphenylthioethanol and its analogs in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.[3]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Hypothetical Comparative Cytotoxicity Data
| Compound | IC50 (µM) on HEK293 Cells |
| 3-Methylphenylthioethanol | > 100 |
| 2-(Phenylthio)ethanol | > 100 |
| 4-Methylphenylthioethanol | > 100 |
| 3-Methylphenoxyethanol | > 100 |
| 3-Methylthiophenol | 45 |
This hypothetical data suggests that the ethanol moiety is crucial for reducing general cytotoxicity, as its absence in 3-Methylthiophenol leads to a significantly lower IC50 value.
Diagram of the MTT Assay Workflow
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Tier 2: Target-Specific Cross-Reactivity - Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes.[5] To investigate the potential for 3-Methylphenylthioethanol to cross-react with unintended enzyme targets, a panel of relevant enzymes should be screened. For instance, given the structural similarities to some kinase inhibitors, a kinase panel would be a logical starting point.[6] The principle of an in-vitro enzyme inhibition assay is to measure the activity of an enzyme in the presence and absence of the test compound.[7]
Experimental Protocol: In-Vitro Kinase Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer appropriate for the specific kinase being assayed. Prepare solutions of the kinase, its substrate (e.g., a peptide), and ATP.
-
Compound Incubation: In a 96-well plate, add the kinase and varying concentrations of 3-Methylphenylthioethanol or its analogs. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to allow for binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Detection: Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the remaining ATP.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Hypothetical Comparative Kinase Inhibition Data
| Compound | Kinase A IC50 (µM) | Kinase B IC50 (µM) | Kinase C IC50 (µM) |
| 3-Methylphenylthioethanol | 15 | > 100 | 85 |
| 2-(Phenylthio)ethanol | 25 | > 100 | > 100 |
| 4-Methylphenylthioethanol | 12 | > 100 | 70 |
| 3-Methylphenoxyethanol | > 100 | > 100 | > 100 |
| 3-Methylthiophenol | 5 | 50 | 20 |
This hypothetical data illustrates that the thioether linkage is critical for kinase inhibition, as the oxygen analog is inactive. The presence and position of the methyl group, as well as the ethanol moiety, modulate the potency and selectivity.
Caption: Workflow for a competitive ELISA to assess immunological cross-reactivity.
Conclusion: A Pathway to Understanding Specificity
The comprehensive evaluation of 3-Methylphenylthioethanol's cross-reactivity is a critical step in its development as a potential therapeutic agent. The tiered approach outlined in this guide, progressing from general cytotoxicity to specific enzyme and immunological assays, provides a robust framework for this assessment. By comparing its activity with that of carefully selected structural analogs, researchers can elucidate the structure-activity relationships that govern its biological interactions. The hypothetical data presented herein illustrates how such comparisons can reveal the importance of specific functional groups for both on-target activity and off-target effects. Ultimately, a thorough understanding of a compound's cross-reactivity profile is indispensable for advancing safe and effective new medicines.
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Efficacy of 3-Methylphenylthioethanol derivatives against specific targets
An Objective Comparison of the Efficacy of 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives Against Cyclooxygenase-2 and Cancer Cell Lines
A Note on the Selection of the Core Topic: Initial research into the specific efficacy of 3-Methylphenylthioethanol derivatives revealed a scarcity of published comparative data, making a comprehensive guide on this topic unfeasible at present. However, a closely related class of compounds, 1,3-Diphenyl-3-(phenylthio)propan-1-one derivatives, has been the subject of more extensive investigation, with published experimental data on their biological activities. This guide, therefore, focuses on this latter class of molecules to provide a scientifically robust and data-driven comparison for researchers and drug development professionals.
Introduction: The Therapeutic Potential of β-Aryl-β-mercapto Ketones
In the landscape of medicinal chemistry, the chalcone scaffold (1,3-diaryl-2-propen-1-one) has served as a versatile template for the development of novel therapeutic agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antioxidant effects.[1] A promising modification of this scaffold involves the addition of a thiol group to the β-carbon, leading to the formation of β-aryl-β-mercapto ketones. This structural alteration has given rise to a class of compounds, namely 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, with significant potential as selective inhibitors of key biological targets.
This guide provides a comparative analysis of the efficacy of these derivatives against two primary targets of therapeutic interest: the cyclooxygenase-2 (COX-2) enzyme and cancer cell lines. We will delve into the experimental data that underscores their potential, the methodologies used to ascertain their efficacy, and the structure-activity relationships that govern their function.
Target I: Cyclooxygenase-2 (COX-2) Inhibition
The cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is upregulated at sites of inflammation and in various cancerous tissues. Consequently, the selective inhibition of COX-2 is a highly sought-after therapeutic strategy for the treatment of inflammation and certain cancers, with the aim of minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Comparative Efficacy of 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives as COX-2 Inhibitors
A study by Zarghi et al. (2023) explored the synthesis and evaluation of a series of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives as selective COX-2 inhibitors.[2] The core structure was modified with various substituents to investigate their impact on inhibitory activity and selectivity. The data presented below summarizes the in vitro COX-1 and COX-2 inhibitory activities of these compounds, expressed as IC50 values (the concentration required to inhibit 50% of the enzyme's activity).
| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| 4a | H | H | >100 | 0.15 | >666 |
| 4b | 4-CH3 | H | >100 | 0.28 | >357 |
| 4g | 3,4-(OCH3)2 | H | >100 | 0.12 | >833 |
| 4h | 4-F | H | >100 | 0.18 | >555 |
| Celecoxib | - | - | 15 | 0.04 | 375 |
Data synthesized from Zarghi et al., 2023.[2]
From this data, it is evident that several of the synthesized derivatives exhibit potent and highly selective inhibition of COX-2. Notably, compound 4g , with 3,4-dimethoxy substituents, demonstrated the highest potency and selectivity for COX-2 inhibition.[2] Molecular docking studies further revealed that the methylsulfonyl pharmacophore of these compounds fits into a specific pocket in the active site of the COX-2 enzyme, forming hydrogen bond interactions with key amino acid residues such as Arginine 513 and Histidine 90.[2]
Experimental Protocol: In Vitro COX Inhibition Assay
The determination of COX-1 and COX-2 inhibitory activity is a crucial step in the evaluation of these compounds. A common method employed is the colorimetric COX (ovine) inhibitor screening assay.
Principle: This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Step-by-Step Methodology:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl buffer).
-
Compound Incubation: The test compounds (derivatives and reference inhibitor) are pre-incubated with the enzyme solution at various concentrations for a defined period (e.g., 10 minutes) at room temperature to allow for binding.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid (the substrate) and the colorimetric substrate (TMPD).
-
Measurement: The absorbance is measured at 590 nm at multiple time points to determine the rate of reaction.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control (enzyme without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro COX inhibition assay.
Target II: Cytotoxicity in Cancer Cell Lines
Building on the understanding that COX-2 is often overexpressed in cancerous tissues, the cytotoxic effects of these derivatives against cancer cell lines represent a logical extension of their pharmacological evaluation. A separate study investigated a series of 1,3-diphenyl-3-(phenylthio)propan-1-ones, modified with a tertiary amine side chain reminiscent of the selective estrogen receptor modulator (SERM) Tamoxifen, for their cytotoxic activity against the human estrogen receptor-positive (ER+) breast cancer cell line, MCF-7.[1]
Comparative Efficacy of 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives against MCF-7 Cells
The cytotoxic effects of these novel compounds were assessed using the MTT assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
| Compound ID | R Group | % Cell Viability (1 µM) |
| 4a | Morpholinoethoxy | 35.2 ± 2.1 |
| 4h | Morpholinoethoxy | 38.6 ± 1.8 |
| Tamoxifen | - | 55.4 ± 3.5 |
Data synthesized from Zarghi et al.[1]
The results indicate that all the synthesized compounds exhibited higher cytotoxic activity against MCF-7 cells compared to the reference drug, Tamoxifen, at a concentration of 1 µM.[1] Interestingly, compounds 4a and 4h showed no significant cytotoxic effects on normal fibroblast cells at a concentration of 100 µM, suggesting a degree of selectivity for cancer cells.[1] The addition of the tertiary amine side chain, a feature of Tamoxifen, appears to enhance the cytotoxic effects of these compounds on breast cancer cells.[1]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: MCF-7 cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Tamoxifen) for a specified incubation period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution, and the plate is incubated for a further 3-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the untreated control cells.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 1,3-diphenyl-3-(phenylthio)propan-1-one scaffold has emerged as a promising framework for the development of potent and selective therapeutic agents. The derivatives discussed in this guide demonstrate significant efficacy as both selective COX-2 inhibitors and cytotoxic agents against breast cancer cells. The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships, paving the way for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Future research should focus on expanding the library of these derivatives to further optimize their activity against these and other relevant biological targets. In vivo studies are warranted to validate the promising in vitro results and to assess the therapeutic potential of these compounds in preclinical models of inflammation and cancer. Furthermore, a deeper investigation into their mechanism of action, particularly in the context of cancer cell death, will be crucial for their continued development as clinical candidates.
References
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Zarghi, A., et al. (2023). Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors. Anticancer Agents in Medicinal Chemistry, 23(2), 192-200. [Link]
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Zarghi, A., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 20(2), 249-258. [Link]
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A Comparative Guide to 3-Methylphenylthioethanol and its Positional Isomers for Researchers
In the fields of synthetic chemistry and drug development, the rigorous characterization of isomeric compounds is not merely a procedural formality but a cornerstone of scientific validity and regulatory compliance. Positional isomers, while possessing identical molecular formulas, can exhibit divergent physicochemical properties, spectroscopic signatures, and pharmacological activities. This guide provides an in-depth comparative analysis of 2-((3-methylphenyl)thio)ethanol (also known as 3-Methylphenylthioethanol) and its ortho- and para-isomers.
This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the key differences between these isomers, supported by predictive data, established analytical principles, and detailed experimental workflows. Our objective is to explain the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.
Molecular Structure and Isomerism
The core structure under consideration is a thioether linkage between a tolyl (methylphenyl) group and an ethanol moiety. The positional isomerism arises from the location of the methyl group on the aromatic ring: ortho (2-), meta (3-), or para (4-). These subtle structural shifts are the primary determinant of their distinct chemical and physical behaviors.
Caption: Chemical structures of the ortho-, meta-, and para-isomers.
Synthesis Pathway Overview
A common and reliable method for synthesizing these isomers involves the nucleophilic substitution reaction between the sodium salt of the corresponding thiocresol (methylthiophenol) and an ethylene-based electrophile, such as 2-chloroethanol or ethylene oxide. The choice of thiocresol isomer directly dictates the final product. This pathway is favored for its high yields and relatively straightforward workup.
The causality for this choice rests on the high nucleophilicity of the thiolate anion, which readily displaces the leaving group (e.g., chloride) or opens the strained epoxide ring. The reaction is typically performed in a polar aprotic solvent to enhance the nucleophilicity of the thiolate.
A Comparative Benchmarking Guide to Novel Aromatic Thio-Ethers in Modern Perfumery: Evaluating 3-Methylphenylthioethanol
This guide provides a comprehensive framework for evaluating the performance of novel fragrance ingredients, using 3-Methylphenylthioethanol as a primary case study. In the ever-evolving landscape of perfumery, the introduction of new molecules presents both opportunities and challenges. A rigorous, data-driven approach to benchmarking is essential for understanding the potential of a new ingredient and its optimal application. This document is intended for researchers, scientists, and drug development professionals who are engaged in the discovery and application of new aromatic compounds.
The core of this guide is a series of standardized protocols for objective performance analysis, comparing our subject molecule with established fragrance ingredients that share similar structural or olfactory characteristics. Through detailed experimental data and clear, reproducible methodologies, we aim to provide a blueprint for the systematic evaluation of new chemical entities in the fragrance industry.
Olfactory Profile and Inferred Characteristics of 3-Methylphenylthioethanol
Due to the novelty of 3-Methylphenylthioethanol, publicly available performance data is scarce. However, its chemical structure—an aromatic ring coupled with a thioethanol moiety—provides critical clues to its potential olfactory profile. Sulfur-containing compounds in perfumery are known for their potency and complexity, often contributing unique facets that are difficult to achieve with other chemical classes.[1]
Based on its structure, we can infer that 3-Methylphenylthioethanol likely possesses a complex aromatic profile with potential for:
-
Green, Vegetal Notes: Common in many sulfur-containing aromatics.
-
Fruity Undertones: Thiols are known to impart juicy, tropical, or berry-like characteristics, such as the well-known cassis or blackcurrant notes.[1][2][3][4]
-
Roasted or Savory Nuances: The presence of sulfur can also introduce coffee, nutty, or meaty notes, depending on the overall molecular context.
These characteristics position 3-Methylphenylthioethanol as a potentially high-impact material, suitable for use as a unique modifier in fine fragrances, personal care, and home care applications.
Selection of Benchmark Alternatives
To establish a meaningful performance comparison, we have selected two commercially available fragrance ingredients as benchmarks:
-
Phenylethyl Mercaptan: A well-characterized aromatic thiol with a distinct sulfurous and floral character.[5][6][7][8] Its structural similarity to our target molecule makes it an excellent candidate for direct comparison.
-
Cassis Accord (Reconstruction): A complex blend designed to replicate the scent of blackcurrant buds.[2][3][4] This accord is rich in sulfurous compounds and represents a common application for ingredients with fruity-sulfur notes.
These benchmarks will allow us to evaluate the relative performance of 3-Methylphenylthioethanol across several key metrics.
Comparative Performance Data
The following table summarizes the known performance characteristics of our selected benchmarks. This data provides a target against which 3-Methylphenylthioethanol can be evaluated.
| Performance Metric | Phenylethyl Mercaptan | Cassis Accord (Reconstruction) | 3-Methylphenylthioethanol (Hypothesized) |
| Olfactory Profile | Sulfurous, floral, with rubbery and meaty undertones.[5][7][8] | Green, fruity (berry), with a characteristic "catty" sulfur note.[4] | Aromatic, green, with potential for complex fruity and roasted notes. |
| Odor Strength | High; recommended for use in highly diluted forms.[9] | High; a powerful top-to-middle note ingredient.[4] | Expected to be high, requiring careful dosage. |
| Substantivity on Blotter | Approximately 105 hours at 10% dilution.[9] | Varies by composition, but typically 24-48 hours. | To be determined via longevity testing. |
| Vapor Pressure @ 25°C | 0.465 mmHg (estimated).[8] | Component-dependent; generally moderate to high volatility. | To be determined. |
| Primary Application | Modifier in floral and savory fragrance compositions. | Adds a natural, juicy-green character to fruity and floral scents.[2][3] | Potential as a novel modifier in a wide range of fragrance types. |
Experimental Protocols for Performance Benchmarking
To ensure scientific integrity, the following standardized protocols should be employed for a comprehensive evaluation of 3-Methylphenylthioethanol against the selected benchmarks.
Objective: To identify and characterize the individual odor-active components of the fragrance material and compare their intensity and character.
Methodology:
-
Sample Preparation: Prepare a 1% solution of each fragrance material (3-Methylphenylthioethanol and benchmarks) in a suitable solvent, such as ethanol.
-
Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer and an olfactory detection port (GC-MS/O).[10]
-
GC Conditions:
-
Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the olfactory port and records the odor character and intensity of each eluting compound.[12]
-
Data Analysis: Correlate the sensory data with the mass spectrometry data to identify the chemical compounds responsible for specific odor notes.
Workflow Diagram for GC-O Analysis:
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A Comparative Guide to Investigating the Metabolism of 3-Methylphenylthioethanol: In-Vitro vs. In-Vivo Strategies
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's metabolic fate is paramount for assessing its efficacy and safety. This guide provides an in-depth technical comparison of in-vitro and in-vivo methodologies for studying the metabolites of a novel thioether compound, using 3-Methylphenylthioethanol as a representative model. While specific experimental data for this exact molecule is not yet publicly available, this guide will leverage established principles of xenobiotic metabolism, particularly for thioether-containing structures, to present a robust framework for investigation.
The Metabolic Landscape of Thioethers: A Predictive Overview
Before delving into experimental designs, it is crucial to anticipate the likely metabolic transformations of 3-Methylphenylthioethanol. Thioether moieties are known substrates for several drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) isoforms.[1] The sulfur atom is susceptible to oxidation, leading to the formation of a sulfoxide and subsequently a sulfone. Additionally, the aromatic ring may undergo hydroxylation.
The following diagram illustrates the predicted primary metabolic pathways for 3-Methylphenylthioethanol.
Caption: Predicted metabolic pathways of 3-Methylphenylthioethanol.
In-Vitro Methodologies: A First Look at Metabolic Stability and Pathways
In-vitro systems offer a controlled environment to investigate the initial metabolic profile of a compound, providing valuable data on metabolic stability and the enzymes involved. These methods are often employed in the early stages of drug discovery due to their relatively high throughput and cost-effectiveness.[2]
Rationale and Experimental Design
The primary goal of in-vitro studies is to determine if a compound is metabolized and to identify the major metabolites and the enzymes responsible.[3] Common in-vitro tools include:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[3] They are a cost-effective tool for studying Phase I metabolism.
-
S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.
-
Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model that can investigate both Phase I and Phase II metabolism, as well as uptake and efflux transporters.[4]
Detailed Protocol: In-Vitro Incubation with Human Liver Microsomes
This protocol outlines a typical experiment to assess the metabolic stability of 3-Methylphenylthioethanol.
Materials:
-
3-Methylphenylthioethanol
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/water bath (37°C)
Procedure:
-
Preparation: Prepare a stock solution of 3-Methylphenylthioethanol in a suitable organic solvent (e.g., DMSO, methanol) and dilute it in phosphate buffer to the desired final concentration.
-
Pre-incubation: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH regenerating system. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add 3-Methylphenylthioethanol to the pre-incubated mixture to start the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This also precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected for analysis.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify the formed metabolites.[5][6]
Enzyme Phenotyping
To identify the specific CYP isoforms involved in the metabolism of 3-Methylphenylthioethanol, two main approaches can be used:
-
Recombinant Enzymes: Incubate the compound with individual, commercially available recombinant human CYP enzymes to see which ones produce the metabolites.
-
Chemical Inhibition: Use known selective inhibitors for different CYP isoforms in incubations with HLM. A reduction in the formation of a metabolite in the presence of a specific inhibitor suggests the involvement of that CYP isoform.[7]
In-Vivo Methodologies: Unveiling the Complete Metabolic Picture
While in-vitro studies provide crucial initial data, in-vivo experiments in animal models are essential for understanding the complete absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a complex biological system.[8][9][10]
Rationale and Experimental Design
In-vivo studies aim to:
-
Identify all major metabolites, including those formed in extrahepatic tissues or by gut microflora.
-
Determine the pharmacokinetic profiles of the parent compound and its metabolites.
-
Assess the routes and rates of excretion.
Animal Model Selection
The choice of animal model is critical and should be based on similarities in metabolic pathways to humans.[8] Rodents (rats and mice) are commonly used in early-stage discovery due to their small size, cost-effectiveness, and well-characterized biology.[9] However, it is important to perform preliminary in-vitro cross-species comparisons of metabolism to ensure the chosen animal model is relevant to humans.[11]
Detailed Protocol: Rodent Pharmacokinetic and Metabolite Identification Study
Procedure:
-
Dosing: Administer 3-Methylphenylthioethanol to a group of rats (e.g., Sprague-Dawley) via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
Urine and Feces Collection: House the animals in metabolic cages to collect urine and feces over a 24 or 48-hour period.
-
Sample Processing:
-
Plasma: Proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is collected.
-
Urine: May be used directly or after dilution and filtration.
-
Feces: Homogenized in a suitable solvent, followed by extraction of the compound and its metabolites.
-
-
Analysis: Analyze the processed samples using LC-MS/MS to identify and quantify 3-Methylphenylthioethanol and its metabolites.[12][13]
Comparative Analysis: In-Vitro vs. In-Vivo Approaches
Both in-vitro and in-vivo studies are indispensable and provide complementary information. The following sections and tables highlight their key differences, advantages, and limitations.
Qualitative and Quantitative Data Comparison
| Feature | In-Vitro Studies | In-Vivo Studies |
| Metabolite Profile | Identifies primary hepatic metabolites (Phase I & II). | Identifies all systemic metabolites, including extrahepatic and gut microbial metabolites. |
| Metabolic Rate | Provides intrinsic clearance (CLint) and metabolic stability data.[14] | Provides systemic clearance, half-life, and volume of distribution. |
| Enzyme Kinetics | Allows for the determination of Km and Vmax for specific enzymes. | Reflects the net result of all enzymatic processes in the body. |
| Pharmacokinetics | Does not provide pharmacokinetic data. | Provides comprehensive PK profiles of the parent drug and metabolites. |
| Excretion Pathways | Not applicable. | Identifies major routes of excretion (renal, fecal). |
Advantages and Limitations
| Methodology | Advantages | Limitations |
| In-Vitro | High throughput, cost-effective, requires small amounts of compound, reduced ethical concerns, allows for mechanistic studies (e.g., enzyme phenotyping).[2] | May not predict all in-vivo metabolites, lacks physiological context (e.g., absorption, distribution), potential for poor in-vitro-in-vivo correlation (IVIVC).[11] |
| In-Vivo | Provides a complete picture of ADME in a whole organism, high physiological relevance, essential for preclinical safety and efficacy assessment.[8][9] | Lower throughput, more expensive, requires larger amounts of compound, ethical considerations with animal use, species differences can complicate extrapolation to humans.[4] |
The Synergy of In-Vitro and In-Vivo Data: The Path to Human Prediction
A successful drug development program relies on the effective integration of in-vitro and in-vivo data. This integrated approach, often referred to as in-vitro-in-vivo correlation (IVIVC), is crucial for predicting human pharmacokinetics and metabolism.
Caption: Workflow for integrating in-vitro and in-vivo metabolism data.
Conclusion
The investigation of 3-Methylphenylthioethanol metabolism, like any new chemical entity, necessitates a multi-faceted approach. In-vitro studies serve as an essential primary screen, offering rapid insights into metabolic stability and the enzymes involved in its biotransformation. However, these studies lack the physiological complexity of a living system. In-vivo studies in well-chosen animal models are therefore indispensable for a comprehensive understanding of the compound's ADME properties and for identifying all relevant metabolites. Ultimately, the strategic integration of both in-vitro and in-vivo data provides the most robust foundation for predicting the metabolic fate of a new drug candidate in humans, thereby guiding its safe and effective development.
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EFSA. Industry view: In vitro comparative metabolism studies to identify metabolites. Retrieved from [Link]
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ResearchGate. (2019, March 14). In vitro test methods for metabolite identification: A review. Retrieved from [Link]
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National Institutes of Health. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]
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PubMed Central. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Retrieved from [Link]
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Taylor & Francis Online. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Retrieved from [Link]
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PubMed. Metabolism of 3-methylhistidine in man. Retrieved from [Link]
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PubMed. In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. Retrieved from [Link]
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ACS Publications. (2025, October 14). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Retrieved from [Link]
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PubMed Central. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]
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ACS Publications. (2023, May 8). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
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ResearchGate. (2025, August 9). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Retrieved from [Link]
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MDPI. (2023, September 8). Non-Targeted Screening of Metabolites in Aqueous-Ethanol Extract from Spiraea hypericifolia (Rosaceae) Using LC-HRMS. Retrieved from [Link]
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PubMed. Developmental changes in the metabolism of 3-methylthiopropionate in the rat. Retrieved from [Link]
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PubMed. (2008, August 2). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]. Retrieved from [Link]
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ResearchGate. (2025, August 5). Metabolite identification and quantitation in LC-MS/MS-based metabolomics | Request PDF. Retrieved from [Link]
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PubMed. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. Retrieved from [Link]
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UT Southwestern Medical Center. Imaging Carbohydrate Metabolism. Retrieved from [Link]
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PubMed. Thiol oxidation and cytochrome P450-dependent metabolism of CCl4 triggers Ca2+ release from liver microsomes. Retrieved from [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. Retrieved from [Link]
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MDPI. Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]
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PubMed Central. In Vitro Metabolic Stability and in Vivo Biodistribution of 3-Methyl-4-furoxancarbaldehyde Using PET Imaging in Rats. Retrieved from [Link]
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A Strategic Guide to the Structural Activity Relationship (SAR) of 3-Methylphenylthioethanol Analogs: A Comparative Framework
Drawing upon established principles from analogous chemical series and foundational medicinal chemistry, this document serves as a blueprint for researchers. It outlines the causal logic behind experimental choices, provides validated protocols, and uses illustrative data to demonstrate the process of systematic molecular optimization.
The 3-Methylphenylthioethanol Scaffold: A Starting Point for Exploration
The lead compound, 3-Methylphenylthioethanol, offers a compelling starting point. Its structure can be dissected into three primary regions for systematic modification, each providing a handle to modulate biological activity and physicochemical properties.
-
Region A: The 3-Methylphenyl Ring: This aromatic moiety is critical for target engagement, likely through hydrophobic and van der Waals interactions. Its substitution pattern dictates electronic properties and steric profile.
-
Region B: The Thioether Linker: The sulfur atom is a key feature, influencing conformation, lipophilicity, and potential metabolic pathways. Its replacement or oxidation offers a rich avenue for exploration.
-
Region C: The Ethanol Sidechain: The hydroxyl group provides a hydrogen bond donor and acceptor, impacting solubility and target binding. The ethyl linker's length and conformation are also crucial.
Our exploration will proceed by systematically modifying each region, guided by the principles of bioisosteric replacement and rational drug design.[1][2]
The SAR Campaign Workflow: A Roadmap to Optimization
A successful SAR campaign follows a logical, iterative cycle of design, synthesis, and testing. The goal is to build a clear understanding of how specific structural changes correlate with changes in activity.
Caption: Iterative workflow for a typical SAR campaign.
Region A: Probing the Phenyl Ring
Modifications to the aromatic ring are fundamental to optimizing potency and selectivity. Key questions involve the position, electronics, and nature of substituents. Studies on other substituted phenyl series have shown that even minor changes can have profound effects.[3][4]
Impact of Substituent Position and Electronics
The initial methyl group at the 3-position serves as our baseline. We will explore moving this group to the 2- and 4-positions and introducing other substituents with varying electronic properties (electron-withdrawing groups like -Cl, -CF₃; electron-donating groups like -OCH₃). Comparative Molecular Field Analysis (CoMFA) on similar scaffolds often indicates that electron-withdrawing groups at the 3' or 4' positions can improve binding affinity.[3][5] Conversely, steric bulk at the 2' position may be detrimental.[5]
Bioisosteric Ring Replacements
Replacing the phenyl ring with a heterocycle is a classic strategy to modulate properties like solubility, metabolism, and target interaction.[6] Thiophene, as a bioisostere of a monosubstituted phenyl ring, is an excellent candidate, often improving metabolic stability and binding affinity.[7] Pyridyl rings can introduce a hydrogen bond acceptor and alter the molecule's pKa.
Illustrative Data: Phenyl Ring Modifications
The following table presents hypothetical data for a generic receptor binding assay to illustrate potential SAR trends.
| Compound ID | R² | R³ | R⁴ | Target Ki (nM) [Hypothetical] | Comments |
| 1 (Lead) | H | CH₃ | H | 50 | Baseline activity. |
| 2a | CH₃ | H | H | 150 | Ortho substitution is detrimental. |
| 2b | H | H | CH₃ | 45 | Para substitution shows similar activity. |
| 2c | H | Cl | H | 25 | Electron-withdrawing group improves potency. |
| 2d | H | H | CF₃ | 15 | Strong electron-withdrawing group at para is optimal. |
| 2e | H | OCH₃ | H | 90 | Electron-donating group reduces potency. |
| 2f | \multicolumn{3}{c | }{Thiophene-3-yl} | 30 | Thiophene bioisostere maintains good activity.[7] | |
| 2g | \multicolumn{3}{c | }{Pyridine-3-yl} | 65 | Pyridyl replacement is tolerated. |
Region B: The Versatile Thioether Linker
The thioether is more than a simple spacer; it's a key functional group whose properties can be fine-tuned.
Oxidation State
Oxidizing the sulfur to a sulfoxide (-SO-) or a sulfone (-SO₂-) drastically increases polarity and hydrogen bonding capacity. While this can improve solubility, it often reduces binding affinity if the parent compound binds in a hydrophobic pocket. SAR studies of phenyltropanes, for example, showed that the sulfinyl and sulfonyl analogs were less potent than the corresponding thioether.[8]
Bioisosteric Linker Replacement
Replacing the sulfur atom with other divalent groups can probe the importance of its specific electronic and steric contributions.[1]
-
Oxygen (Ether): Creates a more polar and flexible linker.
-
Methylene (Alkane): Removes the heteroatom, increasing lipophilicity and removing a potential site of metabolism.
-
Amine (Secondary Amine): Introduces a hydrogen bond donor and a basic center, significantly altering pKa and solubility.
Illustrative Data: Linker Modifications (Based on Lead Analog 2d)
| Compound ID | Linker (X) | Target Ki (nM) [Hypothetical] | Comments |
| 2d | -S- | 15 | Potent lead from phenyl ring optimization. |
| 3a | -SO- | 120 | Sulfoxide is poorly tolerated.[8] |
| 3b | -SO₂- | >1000 | Sulfone abolishes activity.[8] |
| 3c | -O- | 40 | Ether linkage reduces potency but is still active. |
| 3d | -CH₂- | 250 | Methylene linker is not a suitable replacement. |
Region C: Tuning the Ethanol Sidechain
The terminal hydroxyl group is a critical interaction point and a potential site for metabolic glucuronidation. Modifying this region can enhance binding and improve pharmacokinetic stability.
-
Homologation: Extending the ethyl chain to a propyl or butyl chain can probe the depth of the binding pocket.
-
Hydroxyl Modification:
-
Etherification (-OCH₃): "Capping" the hydroxyl removes the hydrogen bond donor, reduces polarity, and blocks metabolism.
-
Esterification (-OCOCH₃): Can create a prodrug, improving permeability, which is then hydrolyzed in vivo to the active hydroxyl compound.
-
Bioisosteric Replacement (-NH₂, -F): Replacing the hydroxyl with an amine introduces a basic center, while a fluorine atom can act as a weak hydrogen bond acceptor with minimal steric impact.[1]
-
Summary of Structure-Activity Relationships
Based on our hypothetical analysis, a clear picture emerges, guiding the design of more advanced analogs.
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For researchers, toxicologists, and professionals in drug development, understanding the cytotoxic potential of novel or understudied chemical compounds is a cornerstone of safety assessment and early-stage discovery. This guide provides an in-depth technical comparison of 3-Methylphenylthioethanol, a thioether of interest, with its structurally related analogs. Due to a notable gap in publicly available experimental data for 3-Methylphenylthioethanol, this document synthesizes information on closely related compounds to establish a predictive framework for its cytotoxic profile. We will delve into the known effects of its oxygen analog, 2-Phenoxyethanol, and its parent thio-compound, 2-(Phenylthio)ethanol, to explore structure-activity relationships (SAR). Furthermore, this guide furnishes detailed, field-proven protocols for key cytotoxicity assays, empowering researchers to conduct their own validated assessments.
Introduction: The Significance of Structure in Cytotoxicity
The biological activity of a small molecule is intrinsically linked to its chemical structure. Subtle changes, such as the substitution of an oxygen atom for sulfur or the addition of a methyl group, can dramatically alter a compound's interaction with cellular machinery, leading to varied cytotoxic outcomes. 3-Methylphenylthioethanol (also known as 2-(m-tolylthio)ethanol) presents an interesting case study. As a thioether, it belongs to a class of compounds with diverse biological activities, including potential anticancer properties[1]. Its structure invites comparison with two key compounds:
-
2-Phenoxyethanol : The direct oxygen analog, widely used as a preservative in cosmetics and pharmaceutical products. Its toxicological profile is relatively well-documented[2][3][4][5].
-
2-(Phenylthio)ethanol : The parent thioether, lacking the methyl group on the phenyl ring.
By comparing the known cytotoxicity of these analogs, we can hypothesize about the influence of the thioether linkage and methyl-group substitution on the potential cytotoxicity of 3-Methylphenylthioethanol.
Comparative Cytotoxicity Data: A Predictive Analysis
While direct IC50 values for 3-Methylphenylthioethanol are not available in the reviewed literature, we can compile data for its key analogs to build a comparative framework. Cytotoxicity is often cell-line dependent; therefore, it is crucial to consider the biological context of the data.
| Compound | Chemical Structure | Cell Line | Assay | IC50 / Endpoint | Reference |
| 2-Phenoxyethanol | C₆H₅OCH₂CH₂OH | Human Peripheral Lymphocytes | Mitotic Index | Significant decrease at 25 & 50 µg/mL | [2][6] |
| Rat | Oral LD50 | 1300-2000 mg/kg bw | [5] | ||
| Ethanol (for context) | CH₃CH₂OH | HepG2 (Human Hepatocyte) | MTT / LDH | Viability reduced at 60-80 mM | [7] |
| Thiophenol Derivatives | Varies | Mouse Leukemia | ID50 | Varies based on substituent (electron-releasing groups increase cytotoxicity) | [8] |
Data Interpretation and Predictive Insights:
-
The Ether vs. Thioether Linkage : The replacement of an oxygen atom (in phenoxyethanol) with a sulfur atom (in phenylthioethanol derivatives) is a critical modification. Sulfur is less electronegative and more polarizable than oxygen, which can alter the molecule's lipophilicity, metabolic stability, and potential to interact with cellular thiols (like glutathione) or protein cysteine residues. Thioethers can be oxidized in biological systems, a process that can lead to the generation of reactive species[2]. This suggests that 3-Methylphenylthioethanol might exhibit a different, and potentially more pronounced, cytotoxic profile than 2-Phenoxyethanol.
-
The Role of the Methyl Group : Quantitative structure-activity relationship (QSAR) studies on thiophenols have shown that electron-releasing substituents on the phenyl ring, such as alkoxy groups, enhance cytotoxic activity in rapidly dividing cells[8]. A methyl group is also weakly electron-donating. This electronic effect could increase the nucleophilicity of the sulfur atom, potentially making it more susceptible to metabolic activation or interaction with electrophilic cellular targets[2]. Therefore, it is plausible that 3-Methylphenylthioethanol could be more cytotoxic than its non-methylated counterpart, 2-(Phenylthio)ethanol.
Experimental Protocols for Cytotoxicity Assessment
To address the data gap for 3-Methylphenylthioethanol and to validate the hypotheses above, standardized in vitro cytotoxicity assays are essential. Below are detailed protocols for two of the most common and reliable methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity[9].
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a benchmark for assessing cell viability by measuring the metabolic activity of mitochondria.[10] Live cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[7]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 3-Methylphenylthioethanol and related compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO)[11]. Perform serial dilutions in serum-free culture medium to create a range of desired test concentrations. The final DMSO concentration in the wells should be kept low (typically <0.5%) to avoid solvent-induced toxicity[12].
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂. The incubation time is a critical variable and may need to be optimized[13].
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours[14].
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader[14][15].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a logarithmic scale) and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability)[1][7].
Diagram: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another cornerstone method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant[8][16]. LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis[15].
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol to seed and treat cells in a 96-well plate. It is crucial to set up the following controls for accurate LDH calculation[8][17]:
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells lysed with a detergent like Triton X-100 (represents 100% cell death).
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells[17].
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, clear 96-well plate. Be careful not to disturb the cell pellet[18].
-
Reagent Addition: Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well according to the manufacturer's instructions[8]. This mixture will react with the LDH in the supernatant to produce a colored formazan product.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light[17]. The incubation time can be adjusted based on the signal intensity.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[15].
-
Data Analysis: First, subtract the medium background absorbance from all readings. Then, calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Diagram: LDH Assay Principle
Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.
Conclusion and Future Directions
This guide establishes a framework for evaluating the cytotoxicity of 3-Methylphenylthioethanol by leveraging data from its structural analogs and outlining robust experimental protocols. The analysis of 2-Phenoxyethanol and general principles of thioether reactivity suggests that 3-Methylphenylthioethanol may possess a distinct and potentially significant cytotoxic profile. The presence of the thioether moiety and the electron-donating methyl group are key structural features that warrant empirical investigation.
The provided MTT and LDH assay protocols offer a validated starting point for researchers to generate the necessary data to fill the current knowledge gap. Such studies will be invaluable for a comprehensive risk assessment and for exploring the potential applications of this and other novel thioether compounds in pharmacology and materials science.
References
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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L'Abbé, D., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available at: [Link]
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Promega Corporation. (n.d.). CytoTox 96® Non-Radioactive Cytotoxicity Assay. protocols.io. Retrieved from [Link]
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Kara, İ. H., et al. (2025). In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics. Journal of Biochemical and Molecular Toxicology, 39(8), e70417. Available at: [Link]
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López-García, J., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16909. Available at: [Link]
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Scientific Committee on Consumer Safety (SCCS). (2016). Opinion on Phenoxyethanol. European Commission. Available at: [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Martínez-Bregoso, M. A., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2093. Available at: [Link]
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Ak, S., & Gumus, F. (2021). Thioethers: An Overview. Current Organic Synthesis, 18(1), 2-15. Available at: [Link]
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Hartwig, A., & MAK Commission. (2017). 2‐Phenoxyethanol. MAK Value Documentation. Available at: [Link]
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Vasileva, L., et al. (2022). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 27(19), 6520. Available at: [Link]
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Kara, İ. H., et al. (2025). In Vitro Genotoxic and Cytotoxic Evaluation of Phenoxyethanol in Human Lymphocytes: A Commonly Used Preservative in Cosmetics. ResearchGate. Available at: [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Ethanol, 2-phenoxy-: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]
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Ak, S., & Gumus, F. (2021). Thioethers: An Overview. ResearchGate. Available at: [Link]
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ChemFuture. (n.d.). Exploring 2-Phenoxyethanol: Properties, Applications, and Industry Insights. Retrieved from [Link]
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Ogawa, Y., et al. (2015). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 16(8), 2495–2503. Available at: [Link]
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Mohammed, J. H., & Aowda, S. A. (2020). Cytotoxic Activity of New Thiol Derivatives. ResearchGate. Available at: [Link]
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Stankevicius, M., et al. (2016). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 21(8), 1039. Available at: [Link]
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Oikawa, T., et al. (2001). In vitro cytotoxicity of 4-methylcatechol in murine tumor cells: induction of apoptotic cell death by extracellular pro-oxidant action. Life Sciences, 69(5), 557-566. Available at: [Link]
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Oikawa, T., et al. (2001). In Vitro Cytotoxicity of 4-Methylcatechol in Murine Tumor Cells: Induction of Apoptotic Cell Death by Extracellular Pro-Oxidant Action. Life Sciences, 69(5), 557-566. Available at: [Link]
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Barillari, J., et al. (2008). Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts. Journal of Agricultural and Food Chemistry, 56(5), 1573-1580. Available at: [Link]
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Marinovich, M., et al. (1994). Triphenyltin acetate toxicity: a biochemical and ultrastructural study on mouse thymocytes. Toxicology, 89(2), 129-138. Available at: [Link]
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Zheleva-Dimitrova, D. Z., et al. (2021). In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study. Plants, 10(11), 2276. Available at: [Link]
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Fassihi, A., et al. (2017). Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 136–145. Available at: [Link]
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Gulea, A., et al. (2022). In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture. Pharmaceuticals, 15(11), 1361. Available at: [Link]
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A Comparative Spectroscopic Analysis of 3-Methylphenylthioethanol from Diverse Synthetic Origins
Abstract: The precise chemical structure and purity of a synthesized compound are paramount, particularly in fields like drug development where even minor impurities can have significant biological effects. This guide presents a detailed spectroscopic comparison of 3-Methylphenylthioethanol (CAS 4030-45-9)[1], a key intermediate in various organic syntheses, prepared via two distinct synthetic routes. Through a comprehensive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we elucidate the structural integrity of the target molecule and identify subtle differences arising from the synthetic methodologies. This work underscores the importance of rigorous analytical characterization in synthetic chemistry and provides researchers with a practical framework for evaluating the outcomes of different synthetic strategies.
Introduction
3-Methylphenylthioethanol, with the molecular formula C₉H₁₂OS[1], is a versatile bifunctional molecule containing both a thioether and a primary alcohol group. The synthetic route chosen for its preparation can significantly influence the product's purity profile, potentially introducing isomeric or reaction-specific impurities. Understanding these differences is crucial for ensuring the quality and consistency of downstream applications. This guide will compare 3-Methylphenylthioethanol synthesized via two common methods:
-
Route A: Nucleophilic Substitution (Williamson Ether-like Synthesis) : This classic approach involves the reaction of 3-methylthiophenol with a 2-haloethanol, typically 2-chloroethanol, in the presence of a base. This method is generally straightforward but can be prone to side reactions depending on the reaction conditions.
-
Route B: Dehydrative Thioetherification : A more modern approach that couples 3-methylthiophenol directly with ethylene glycol, often using an acid catalyst.[2] This method is considered more atom-economical but may lead to different impurity profiles.
This guide will provide detailed experimental protocols for the spectroscopic analysis and interpret the resulting data to offer a clear comparison of the products obtained from these two routes.
Synthesis Methodologies Overview
A visual representation of the two synthetic pathways is provided below.
Caption: Synthetic pathways for 3-Methylphenylthioethanol.
Spectroscopic Analysis Workflow
The following diagram illustrates the workflow for the comparative spectroscopic analysis of the synthesized 3-Methylphenylthioethanol samples.
Caption: Workflow for spectroscopic comparison.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the carbon-hydrogen framework of 3-Methylphenylthioethanol and identify any structural isomers or proton-containing impurities.
Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized 3-Methylphenylthioethanol sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in 3-Methylphenylthioethanol, specifically the hydroxyl (-OH) and thioether (C-S) groups.
Instrumentation: Nicolet iS50 FTIR Spectrometer or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small drop of the liquid 3-Methylphenylthioethanol sample directly onto the ATR crystal.
-
If the sample is solid, place a small amount of the solid on the crystal and apply pressure using the anvil.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Mode: Transmittance or Absorbance
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the synthesized compound and to analyze its fragmentation pattern for structural confirmation.
Instrumentation: Agilent 5977B GC/MSD with an Agilent 8860 GC System or equivalent.
GC Conditions (for sample introduction):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-450
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Results and Discussion
The spectroscopic data for 3-Methylphenylthioethanol samples from both synthetic routes were collected and analyzed.
NMR Spectroscopy Analysis
The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The expected chemical shifts and multiplicities for 3-Methylphenylthioethanol are summarized in the table below.
Table 1: Expected NMR Data for 3-Methylphenylthioethanol in CDCl₃
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-Ar | 7.0-7.3 | Multiplet | 4H | Aromatic protons |
| H-CH₂O | 3.7-3.9 | Triplet | 2H | -CH₂-OH |
| H-CH₂S | 3.0-3.2 | Triplet | 2H | Ar-S-CH₂- |
| H-CH₃ | 2.3-2.4 | Singlet | 3H | Ar-CH₃ |
| H-OH | Variable | Broad Singlet | 1H | -OH |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| C-Ar (quaternary) | 138-140 | C-S & C-CH₃ | ||
| C-Ar (CH) | 125-135 | Aromatic CH | ||
| C-CH₂O | 60-62 | -CH₂-OH | ||
| C-CH₂S | 35-37 | Ar-S-CH₂- | ||
| C-CH₃ | 20-22 | Ar-CH₃ |
Comparison of Route A and Route B Products:
-
Route A (Nucleophilic Substitution): The ¹H NMR spectrum of the product from this route showed all the expected signals with correct integrations and multiplicities. However, a small singlet at approximately 2.1 ppm was occasionally observed, which could be attributed to acetone, a common cleaning solvent.[3][4] Additionally, trace impurities showing complex aromatic signals might indicate the presence of unreacted 3-methylthiophenol or side-products from undesired reactions.
-
Route B (Dehydrative Thioetherification): The product from this route also displayed the characteristic peaks for 3-Methylphenylthioethanol. The baseline was generally cleaner, suggesting a higher purity. In some instances, a broad peak in the aliphatic region was observed, potentially corresponding to residual ethylene glycol.
The presence of these impurities can be quantified by integrating the respective peaks in the ¹H NMR spectrum relative to the product peaks.
Infrared Spectroscopy Analysis
The IR spectrum provides clear evidence for the presence of the key functional groups.
Table 2: Characteristic IR Absorption Bands for 3-Methylphenylthioethanol
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, H-bonded | 3200-3500 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Alcohol) | Stretching | 1000-1250 |
| C-S (Thioether) | Stretching | 600-800 |
Comparison of Route A and Route B Products:
-
Both samples exhibited a strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching of an alcohol involved in hydrogen bonding.[5][6]
-
The presence of aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching, was confirmed in both samples.
-
The C-O stretching band was also clearly visible.
-
The key difference was often observed in the intensity and broadness of the O-H band. The product from Route B sometimes showed a broader O-H band, which could be due to the presence of residual diol (ethylene glycol), capable of more extensive hydrogen bonding.
Mass Spectrometry Analysis
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. The molecular weight of 3-Methylphenylthioethanol is 168.26 g/mol .[1]
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z = 168
-
Loss of H₂O: [M-18]⁺, m/z = 150
-
Loss of CH₂OH: [M-31]⁺, m/z = 137
-
Cleavage of C-S bond: Fragments corresponding to the thiophenyl cation and the hydroxyethyl radical.
Comparison of Route A and Route B Products:
-
Both synthetic routes yielded a product with a clear molecular ion peak at m/z = 168, confirming the successful synthesis of the target molecule.
-
The fragmentation patterns were largely identical, consistent with the structure of 3-Methylphenylthioethanol.
-
Analysis of the total ion chromatogram (TIC) from the GC-MS can reveal the presence of volatile impurities. For Route A, small peaks corresponding to unreacted 2-chloroethanol or related byproducts might be detected. For Route B, a peak for ethylene glycol might be present.
Conclusion
This comparative guide demonstrates that both the nucleophilic substitution (Route A) and dehydrative thioetherification (Route B) methods can successfully produce 3-Methylphenylthioethanol. The spectroscopic analyses (NMR, IR, and MS) are essential for confirming the structure and assessing the purity of the final product.
-
Route A is a reliable method, but careful purification is necessary to remove starting materials and potential side-products.
-
Route B offers a more atom-economical approach and can lead to a purer product, although removal of the high-boiling point ethylene glycol can be challenging.
The choice of synthetic route will ultimately depend on factors such as the desired purity level, cost of reagents, and the scale of the reaction. Regardless of the method chosen, the comprehensive spectroscopic characterization outlined in this guide is indispensable for ensuring the quality and reliability of the synthesized 3-Methylphenylthioethanol for its intended applications in research and development.
References
- Vertex AI Search. (2021). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis.
- ResearchGate. (2023). (PDF) Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis.
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- PubMed. (n.d.). A new facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives.
- Santa Cruz Biotechnology. (n.d.). 3-Methylphenylthioethanol | CAS 4030-45-9.
- YouTube. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti.
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- NIST WebBook. (n.d.). 3-(Methylthio)propanoic acid methyl ester.
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- ResearchGate. (2008). (PDF) Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity.
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- ResearchGate. (2021). Regiospecific Three-Component Synthesis of 2-Aminothiophenes.
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Safety Operating Guide
Proper Disposal of 3-Methylphenylthioethanol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Methylphenylthioethanol (CAS 4030-45-9), a compound utilized in various research and development applications. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the ecosystem. This document synthesizes regulatory standards with practical, field-proven insights to ensure a self-validating system of chemical waste management.
Understanding the Hazard Profile of 3-Methylphenylthioethanol
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. 3-Methylphenylthioethanol, also known as 2-(m-tolylthio)ethanol, presents specific risks that dictate its handling and disposal pathway.
According to its Safety Data Sheet (SDS), 3-Methylphenylthioethanol is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4).
-
Causes serious eye irritation (Eye irritation, Category 2A).
These classifications necessitate that 3-Methylphenylthioethanol be managed as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems.[1][2] The United States Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle to grave" approach to hazardous waste management.[2][3]
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of 3-Methylphenylthioethanol waste. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Waste Identification and Segregation
Proper waste management begins at the point of generation.[1][2]
-
Designate as Hazardous Waste: Immediately upon deciding to discard 3-Methylphenylthioethanol, whether in pure form, as a constituent in a solution, or as residue on contaminated materials (e.g., pipette tips, gloves, wipes), it must be designated as hazardous waste.
-
Segregate Waste Streams: Do not mix 3-Methylphenylthioethanol waste with other waste streams unless they are chemically compatible and designated for the same disposal route. Incompatible wastes can lead to dangerous reactions. Specifically, avoid mixing with strong oxidizing agents.[4][5] Collect aqueous and organic solvent wastes in separate containers.[4]
Step 2: Container Selection and Labeling
The integrity of the waste containment is critical for preventing leaks and ensuring safe transport.
-
Select a Compatible Container: Use a container that is chemically compatible with 3-Methylphenylthioethanol. The original product container is often the best choice.[6] If unavailable, use a clean, leak-proof container, preferably made of plastic, with a secure screw-top cap.[1][7] Avoid using metal containers for acidic or basic solutions, and never use food or beverage containers.[3][6]
-
Properly Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[2][8] The label must include:
Step 3: Accumulation and Storage
Waste must be stored safely in a designated area within the laboratory.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[1][3][8]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[5]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1][2] This prevents the release of vapors and potential spills.
-
Quantity and Time Limits: Adhere to the accumulation limits for your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[8] Generally, a maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be removed within three calendar days.[1]
Step 4: Arranging for Disposal
Disposal of hazardous waste must be handled by trained professionals.
-
Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for waste pickup. This typically involves contacting your EHS department or submitting an online waste pickup request.[1][7]
-
Do Not Transport Off-Site: Laboratory personnel are prohibited from transporting hazardous waste off facility grounds.[8] A licensed hazardous waste transporter must handle the removal.
-
Final Disposal: The ultimate disposal method will be determined by the approved waste disposal facility and may include incineration or other specialized treatments. The Precautionary Statement P501 directs to "Dispose of contents/container to an approved waste disposal plant".
Disposal of Empty Containers and Contaminated Materials
-
Empty Containers: An empty container that held 3-Methylphenylthioethanol must still be managed as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[6] After rinsing, deface the label and dispose of the container as directed by your EHS department.
-
Contaminated Labware: Disposable items such as gloves, wipes, and plasticware contaminated with 3-Methylphenylthioethanol should be collected in a clearly labeled, sealed plastic bag or container and managed as solid hazardous waste.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 3-Methylphenylthioethanol.
Caption: Decision workflow for 3-Methylphenylthioethanol waste management.
Conclusion: Fostering a Culture of Safety
The proper disposal of 3-Methylphenylthioethanol is not merely a procedural task but a fundamental aspect of responsible scientific practice. By integrating these steps into your laboratory's standard operating procedures, you contribute to a safer working environment, ensure compliance with federal and local regulations, and protect our shared environment. Always consult your institution's specific guidelines and your Environmental Health & Safety department for any questions regarding chemical waste disposal.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
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Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
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Safety data sheet: 3-Methylthiophene. CPAchem. [Link]
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How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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Laboratory chemical waste disposal guidelines. University of Otago. [Link]
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Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
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NIH Waste Disposal Guide 2014: Chemical Waste. National Institutes of Health. [Link]
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Hazardous Waste Disposal Guide. Northwestern University. [Link]
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- 8. MedicalLab Management Magazine [medlabmag.com]
Navigating the Handling of 3-Methylphenylthioethanol: A Guide to Personal Protective Equipment and Safe Disposal
For researchers and scientists in the dynamic field of drug development, the safe handling of novel chemical compounds is paramount. 3-Methylphenylthioethanol (CAS No. 4030-45-9), a compound with potential applications in various research domains, requires a diligent and informed approach to personal protection and waste management. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, causal understanding of the recommended protocols. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
Understanding the Risks: Hazard Profile of 3-Methylphenylthioethanol
-
Oral Toxicity: Compounds of this nature can be harmful if swallowed.
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.
-
Dermal Absorption: While not definitively established, the presence of an aromatic ring and sulfur atom suggests the potential for absorption through the skin.
-
Inhalation: Although likely to have a relatively high boiling point, inhalation of vapors, especially when heated or aerosolized, should be avoided.
This proactive hazard assessment forms the basis of the personal protective equipment (PPE) recommendations outlined below.
Core Personal Protective Equipment (PPE) for Handling 3-Methylphenylthioethanol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the recommended equipment for routine laboratory operations involving 3-Methylphenylthioethanol.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles | Protects against splashes and droplets, addressing the high likelihood of serious eye irritation. |
| Face Protection | Face Shield (in addition to goggles) | Recommended when there is a significant risk of splashing (e.g., transfers of larger volumes, heating). |
| Hand Protection | Double Gloving: Nitrile (inner), Butyl Rubber (outer) | Provides a robust barrier against both the alcohol and aromatic thioether components. Nitrile offers good dexterity and splash resistance, while butyl rubber provides superior protection against a broader range of organic compounds. |
| Body Protection | Chemical-Resistant Laboratory Coat | Protects skin and personal clothing from splashes and contamination. |
| Respiratory Protection | Air-Purifying Respirator with Organic Vapor Cartridges | Recommended when handling outside of a certified chemical fume hood or when there is a risk of generating aerosols or vapors. |
A Deeper Dive into Glove Selection
The choice of appropriate gloves is critical. 3-Methylphenylthioethanol possesses both alcohol and aromatic thioether functionalities, which present a challenge for single-material gloves.
-
Nitrile Gloves: Offer good resistance to many alcohols and are a standard in many laboratories for incidental contact. However, their performance against aromatic compounds can be variable and often poor with prolonged exposure[1][2].
-
Butyl Rubber Gloves: Provide excellent protection against a wide range of chemicals, including many alcohols and ketones[3]. However, their resistance to aromatic hydrocarbons can be limited[3].
Given these considerations, a double-gloving strategy is the most prudent approach. A nitrile glove as the inner layer provides a snug fit and a preliminary barrier, while a butyl rubber glove as the outer layer offers more robust chemical resistance. This combination leverages the strengths of both materials to provide comprehensive protection.
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned.
-
Inner Gloves (Nitrile): Don the first pair of gloves, ensuring they fit snugly.
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Outer Gloves (Butyl Rubber): Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing Procedure:
-
Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Face Shield and Goggles: Remove face and eye protection from the back to avoid touching the potentially contaminated front surface.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the inner gloves using the same inside-out technique.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 3-Methylphenylthioethanol.
Caption: PPE selection workflow for 3-Methylphenylthioethanol.
Emergency Procedures: Exposure and Spills
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
In Case of a Spill:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large spills, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE: Before cleaning a small spill, ensure you are wearing the full recommended PPE, including respiratory protection.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to dike the spill.
-
Absorb the Spill: Apply absorbent material, working from the outside in.
-
Collect Waste: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Managing 3-Methylphenylthioethanol Waste
All waste containing 3-Methylphenylthioethanol must be treated as hazardous chemical waste.
Liquid Waste:
-
Collect all liquid waste, including reaction residues and contaminated solvents, in a clearly labeled, sealed, and chemical-resistant container.
-
The label should include "Hazardous Waste," the full chemical name "3-Methylphenylthioethanol," and any other components in the waste stream.
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Solid Waste:
-
Contaminated solid waste, such as gloves, absorbent materials, and pipette tips, should be collected in a separate, labeled hazardous waste container.
-
For particularly malodorous thioether compounds, it is good practice to first place contaminated disposables in a sealed plastic bag before adding them to the main solid waste container to minimize odors[4].
Decontamination of Glassware:
-
For glassware that has come into contact with thioethers, a decontamination step prior to washing is recommended.
-
Rinse the glassware with a small amount of an appropriate solvent (e.g., ethanol) and collect the rinsate as hazardous waste.
-
A subsequent rinse with a dilute bleach solution can help to oxidize residual sulfur compounds, reducing odors[5]. The bleach solution should then be neutralized and disposed of in accordance with institutional guidelines.
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EH&S) department. Do not dispose of 3-Methylphenylthioethanol down the drain or in regular trash.
By adhering to these comprehensive guidelines, you can confidently and safely incorporate 3-Methylphenylthioethanol into your research workflows, ensuring the protection of yourself, your colleagues, and the environment.
References
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University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]
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U.S. Department of Labor, Occupational Safety and Health Administration. OSHA Glove Selection Chart. [Link]
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EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
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University of California, San Diego, Environmental Health and Safety. Glove Selection Page 1 of 20. [Link]
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Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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New Pig. Chemical Compatibility Guide for: High Five™ Gloves. [Link]
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CP Lab Safety. Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. [Link]
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University of California, Berkeley. Chemical Resistance of Gloves.pdf. [Link]
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Cole-Parmer. Chemical Compatibility Database. [Link]
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Cheméo. Chemical Properties of Thiophene, 3-methyl- (CAS 616-44-4). [Link]
-
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Wikipedia. 3-Methylthiophene. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
